Product packaging for RPR-260243(Cat. No.:CAS No. 668463-35-2)

RPR-260243

カタログ番号: B1680034
CAS番号: 668463-35-2
分子量: 510.5 g/mol
InChIキー: VWNMWKSURFWKAL-HXOBKFHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

small molecule activator of the human ether-a-go-go-related gene (HERG) cardiac K+ channel;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25F3N2O4 B1680034 RPR-260243 CAS No. 668463-35-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNMWKSURFWKAL-HXOBKFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466757
Record name RPR-260243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668463-35-2
Record name RPR-260243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

RPR-260243 and its Interaction with hERG Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of RPR-260243, a notable activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. A thorough understanding of this interaction is critical for the development of novel therapeutics targeting cardiac arrhythmias, such as Long QT Syndrome (LQTS), and for assessing the cardiac safety of new chemical entities.

Core Mechanism of Action

This compound is classified as a type 1 hERG channel activator. Its primary mechanism of action is the significant slowing of the channel's deactivation kinetics.[1][2][3][4] This means that once the hERG channel is open, the presence of this compound delays its closure upon repolarization of the cell membrane. This leads to an increased potassium efflux during the early refractory period, which can be beneficial in certain arrhythmic conditions.[3][5][6][7][8]

In addition to slowing deactivation, this compound also modulates the inactivation properties of the hERG channel. It induces a positive shift in the voltage dependence of inactivation, which reduces the number of channels entering the inactivated state at depolarized potentials.[1][2] This dual effect of slowing deactivation and attenuating inactivation contributes to an overall enhancement of the hERG current.

Binding Site and Molecular Interactions

Mutagenesis studies and molecular dynamics simulations have identified the binding site of this compound at the intracellular interface of the hERG channel.[1][5][9] Specifically, it binds to a hydrophobic pocket formed by the S4-S5 linker, the S5 helix, and the S6 helix of a single subunit.[1][5][9] This binding is thought to disrupt the normal interactions between the S5 and S6 helices, thereby hindering the conformational changes required for the channel to close (deactivate).[1][9] The ability of this compound to slow deactivation is dependent on an intact C-terminus of the channel protein.[1][9]

Quantitative Effects on hERG Channel Gating

The effects of this compound on hERG channel function have been quantified in various experimental systems. The following tables summarize the key quantitative data.

ParameterCell LineTemperature (°C)EC50 (µM)Reference
Slowing of Deactivation Xenopus oocytes217.9 ± 1.0[4]
Increase in Peak Tail Current (Itail-peak) Xenopus oocytes2115.0 ± 1.9[4]
Increase in Peak Current (Ipeak) Xenopus oocytes218.2 ± 0.8[4]
ParameterChannel TypeTemperature (°C)Concentration (µM)Fold IncreaseReference
Transient hERG Current Wild-Type211012.4 ± 4.6[5]
Transient hERG Current Wild-Type37105.3 ± 1.3[5]
Protective Current (R56Q mutant) R56Q21Not Specified (highest)4.0 ± 0.9[5]
Protective Current (R56Q mutant) R56Q37Not Specified (highest)4.9 ± 1.1[5]
ParameterChannel TypeVret (mV)Conditionτdeact (ms)Reference
Deactivation Time Constant Split hERG1a-40Control67 ± 3[1]
Deactivation Time Constant Split hERG1a-4030 µM this compound272 ± 6[1]
Deactivation Time Constant Split hERG1a-140Control3.4 ± 0.1[1]
Deactivation Time Constant Split hERG1a-14030 µM this compound16.6 ± 0.7[1]

Experimental Protocols

The characterization of this compound's effects on hERG channels predominantly relies on patch-clamp electrophysiology.

Cell Expression Systems
  • Xenopus laevis oocytes: A common system for heterologous expression of ion channels. Oocytes are injected with cRNA encoding the desired hERG channel subunits.

  • Human Embryonic Kidney (HEK) 293 cells: A mammalian cell line widely used for stable or transient expression of ion channels, allowing for studies at physiological temperatures.

Electrophysiological Recordings
  • Two-electrode voltage clamp (TEVC): Used for recordings from Xenopus oocytes. This technique allows for the control of the membrane potential and the measurement of the resulting ionic currents.

  • Whole-cell patch-clamp: The standard technique for recording from mammalian cells (e.g., HEK293). A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the intracellular solution and measurement of whole-cell currents.

Representative Voltage-Clamp Protocols
  • To measure the voltage dependence of activation:

    • Hold the cell at a negative potential (e.g., -80 mV) to ensure all channels are in the closed state.

    • Apply a series of depolarizing voltage steps to a range of potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a sufficient duration to allow for channel activation.

    • Repolarize the membrane to a negative potential (e.g., -50 mV) to elicit tail currents. The amplitude of the tail current is proportional to the number of channels opened during the preceding depolarizing step.

    • Plot the normalized tail current amplitudes against the test potential and fit with a Boltzmann function to determine the half-maximal activation voltage (V0.5).

  • To measure the kinetics of deactivation:

    • Depolarize the cell to a potential that maximally activates the channels (e.g., +40 mV).

    • Repolarize to various negative potentials (e.g., from -120 mV to -40 mV).

    • The decay of the tail current at each negative potential is fitted with an exponential function to determine the deactivation time constant (τdeact).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and a typical experimental workflow for studying the effects of this compound on hERG channels.

RPR260243_Mechanism_of_Action Closed Closed State Open Open State Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Open Recovery RPR This compound RPR->Closed Slows transition RPR->Open Binds to open state RPR->Inactivated

Caption: Proposed mechanism of action of this compound on hERG channel gating.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection with hERG cDNA Cell_Culture->Transfection Plating Plating for Electrophysiology Transfection->Plating Patch_Clamp Whole-Cell Patch-Clamp Setup Plating->Patch_Clamp Control_Rec Record Control Currents Patch_Clamp->Control_Rec Drug_App Apply this compound Control_Rec->Drug_App Drug_Rec Record Currents with Drug Drug_App->Drug_Rec Data_Extraction Extract Current Parameters Drug_Rec->Data_Extraction Kinetics Analyze Gating Kinetics (Activation, Deactivation) Data_Extraction->Kinetics Dose_Response Generate Dose-Response Curves Data_Extraction->Dose_Response Stats Statistical Analysis Kinetics->Stats Dose_Response->Stats

References

Unveiling the Molecular Grip: RPR-260243's Binding Site on the hERG K+ Channel

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) K+ channel is a critical protein in cardiac electrophysiology, responsible for the rapid delayed rectifier potassium current (IKr) that governs the repolarization of the cardiac action potential. Dysfunction of this channel is a primary cause of both congenital and acquired Long QT Syndrome (LQTS), a disorder that can lead to life-threatening arrhythmias. RPR-260243 has emerged as a significant hERG channel activator, offering a potential therapeutic avenue for LQTS by enhancing channel function. Understanding the precise binding site and mechanism of action of this compound is paramount for the development of safer and more effective cardiac drugs. This technical guide provides an in-depth analysis of the this compound binding site on the hERG K+ channel, integrating data from seminal site-directed mutagenesis studies, electrophysiological recordings, and molecular modeling.

The Locus of Interaction: An Intracellular Pocket at the Heart of the Pore Domain

Extensive research has pinpointed the binding site of this compound to a hydrophobic pocket located at the intracellular interface of the S4-S5 linker, the S5 helix, and the S6 helix of the hERG channel's pore domain.[1][2] This strategic location allows the molecule to influence the intricate conformational changes associated with channel gating, specifically deactivation (channel closing) and inactivation.

All-atom molecular dynamics simulations have further refined this location, suggesting the binding pocket resides at the intracellular ends of the S5 and S6 helices of a single subunit of the tetrameric hERG channel.[3][4][5][6] However, some evidence also points to the possibility of a binding site formed between two adjacent subunits. The binding of this compound to this site allosterically modulates channel function, primarily by slowing the deactivation process and attenuating inactivation, thereby increasing the overall potassium ion flux during cardiac repolarization.[2][3]

Key Molecular Determinants: Insights from Site-Directed Mutagenesis

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the this compound binding pocket and are critical for its modulatory effects. Seminal work by Perry and colleagues systematically substituted key residues with alanine to probe their impact on this compound sensitivity. The quantitative data from these studies are summarized below.

Quantitative Analysis of this compound Sensitivity in hERG Mutants

The following table summarizes the effects of specific mutations on the half-maximal effective concentration (EC50) of this compound for slowing hERG channel deactivation. A fold-shift value greater than 1 indicates a decrease in sensitivity to the compound.

Mutation Location EC50 (µM) Fold-Shift vs. Wild-Type Reference
Wild-Type-1.1 ± 0.11.0Perry et al., 2007
F557AS5 Helix15.3 ± 1.513.9Perry et al., 2007
L553AS5 Helix11.2 ± 1.110.2Perry et al., 2007
V549AS5 Helix3.4 ± 0.43.1Perry et al., 2007
Y652AS6 Helix> 30> 27Perry et al., 2007
F656AS6 Helix> 30> 27Perry et al., 2007
N658AS6 Helix8.7 ± 0.97.9Perry et al., 2007
I662AS6 Helix5.4 ± 0.64.9Perry et al., 2007
L666AS6 Helix9.8 ± 1.08.9Perry et al., 2007

These data clearly indicate that aromatic residues Tyr652 and Phe656 in the S6 helix are absolutely critical for the action of this compound. Mutations at these positions render the channel largely insensitive to the drug. Additionally, residues in the S5 helix (F557, L553) and other residues in the S6 helix (N658, L666) play significant roles in forming the hydrophobic binding pocket.

Experimental Protocols: Methodologies for Elucidating the Binding Site

The determination of the this compound binding site has relied on a combination of molecular biology and electrophysiology techniques. The following sections detail the core experimental protocols employed in these seminal studies.

Site-Directed Mutagenesis of hERG

This protocol describes the generation of hERG channel mutants for expression in heterologous systems.

  • Template Plasmid: Wild-type hERG cDNA subcloned into a mammalian expression vector (e.g., pcDNA3).

  • Mutagenesis Strategy: Overlap extension polymerase chain reaction (PCR) is a commonly used method.

    • Design mutagenic primers containing the desired nucleotide change.

    • Perform two separate PCR reactions using a forward or reverse mutagenic primer paired with a flanking vector-specific primer.

    • Use the products of these two reactions as templates for a third PCR reaction with only the flanking primers to generate the full-length mutant cDNA.

  • Cloning and Verification:

    • Digest the PCR product and the expression vector with appropriate restriction enzymes.

    • Ligate the mutant hERG insert into the vector.

    • Transform the ligation product into competent E. coli.

    • Select positive colonies and purify plasmid DNA.

    • Verify the presence of the desired mutation and the absence of other mutations by full-length DNA sequencing.

Heterologous Expression and Electrophysiological Recording

A. Xenopus laevis Oocyte Expression System

  • cRNA Synthesis:

    • Linearize the plasmid DNA containing the wild-type or mutant hERG cDNA.

    • In vitro transcribe capped cRNA using a commercially available kit (e.g., mMESSAGE mMACHINE T7 Kit).

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject each oocyte with approximately 50 ng of cRNA.

    • Incubate the injected oocytes for 2-4 days at 18°C in ND96 solution.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place a single oocyte in a recording chamber continuously perfused with external solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage sensing and current injection.

    • Maintain a holding potential of -80 mV.

    • To measure the effect of this compound on deactivation, use a voltage protocol that first activates the channels (e.g., a depolarizing step to +40 mV for 1 second) followed by a repolarizing step to a negative potential (e.g., -120 mV) to induce deactivation.

    • Record tail currents during the repolarizing step in the absence and presence of varying concentrations of this compound.

    • Analyze the deactivation kinetics by fitting the tail current decay to an exponential function.

B. Mammalian Cell Expression System (HEK293 cells)

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Transiently transfect the cells with the plasmid DNA encoding wild-type or mutant hERG channels using a suitable transfection reagent (e.g., Lipofectamine).

    • Co-transfect with a marker plasmid (e.g., encoding Green Fluorescent Protein) to identify transfected cells.

  • Whole-Cell Patch-Clamp Recording:

    • Plate the transfected cells on glass coverslips 24-48 hours post-transfection.

    • Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal (gigaohm seal) between a glass micropipette and the cell membrane.

    • Rupture the cell membrane under the pipette to achieve the whole-cell configuration.

    • Use an intracellular solution containing potassium as the major cation and an extracellular solution mimicking physiological conditions.

    • Apply similar voltage protocols as described for the TEVC recordings to study the effects of this compound on channel deactivation.

Visualizing the Mechanism: Pathways and Workflows

To better understand the processes involved in identifying and characterizing the this compound binding site, the following diagrams illustrate the key experimental workflows and the proposed mechanism of action.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Heterologous Expression cluster_electrophysiology Electrophysiology WT_hERG Wild-Type hERG cDNA PCR Overlap Extension PCR WT_hERG->PCR Mut_Primers Mutagenic Primers Mut_Primers->PCR Mut_hERG Mutant hERG cDNA PCR->Mut_hERG Sequencing DNA Sequencing (Verification) Mut_hERG->Sequencing cRNA_DNA_Intro cRNA/DNA Introduction Mut_hERG->cRNA_DNA_Intro Sequencing->cRNA_DNA_Intro Expression_System Expression System (Xenopus Oocytes or HEK293 Cells) Protein_Expression hERG Channel Expression Expression_System->Protein_Expression cRNA_DNA_Intro->Expression_System Voltage_Clamp Voltage Clamp (TEVC or Patch-Clamp) Protein_Expression->Voltage_Clamp RPR_Application This compound Application Voltage_Clamp->RPR_Application Data_Acquisition Current Recording RPR_Application->Data_Acquisition Data_Analysis Data Analysis (EC50 Determination) Data_Acquisition->Data_Analysis Conclusion Binding Site Identification Data_Analysis->Conclusion

Caption: Experimental workflow for identifying the this compound binding site.

mechanism_of_action RPR This compound Binding_Site Binding Site (S4-S5 Linker, S5, S6) RPR->Binding_Site Binds to Conformational_Change Stabilization of Open/Inactivated State Conformation Binding_Site->Conformational_Change Induces Deactivation Slowing of Deactivation (Channel Closing) Conformational_Change->Deactivation Inactivation Attenuation of Inactivation Conformational_Change->Inactivation IKr Increased IKr Current Deactivation->IKr Inactivation->IKr Repolarization Enhanced Cardiac Repolarization IKr->Repolarization

Caption: Proposed signaling pathway for this compound action on the hERG channel.

Conclusion

The binding site of this compound on the hERG K+ channel is a well-defined hydrophobic pocket at the intracellular interface of the pore domain, critically involving residues on the S5 and S6 helices. The interaction of this compound with this site allosterically modulates channel gating, leading to a therapeutically beneficial increase in potassium current. The detailed understanding of this binding site, derived from rigorous site-directed mutagenesis and electrophysiological studies, provides a crucial framework for the rational design of novel hERG activators with improved potency and selectivity, and for the safety assessment of other compounds that may interact with this vital cardiac ion channel. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to advance the field of cardiac electropharmacology.

References

RPR-260243: A Technical Guide to the First-in-Class hERG Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization. Its dysfunction, often leading to Long QT Syndrome (LQTS), can cause life-threatening arrhythmias. While hERG channel blockers are a well-known safety liability in drug development, the therapeutic potential of hERG channel activators has been an area of intense research. This document provides a comprehensive technical overview of RPR-260243, the first-reported small molecule activator of the hERG channel. We will delve into its mechanism of action, summarize key quantitative data from electrophysiological and cardiac model studies, and provide detailed experimental protocols for its characterization.

Introduction

This compound, with the chemical name (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid, emerged as a pioneering pharmacological tool for studying hERG channel function.[1][2] Unlike the vast number of compounds that inhibit hERG, this compound enhances channel activity, primarily by slowing the deactivation process.[1][2][3][4] This unique mode of action presents a potential therapeutic strategy for conditions associated with reduced hERG function, such as some forms of inherited and acquired LQTS. This guide will synthesize the available data on this compound, offering a detailed resource for researchers in the field.

Mechanism of Action

The primary mechanism by which this compound activates the hERG channel is through the profound slowing of its deactivation kinetics.[1][2][3][4] Deactivation is the process by which the channel closes upon membrane repolarization. By inhibiting this closure, this compound leads to a persistent outward K+ current at the end of the cardiac action potential, which can enhance repolarization.[2]

Key characteristics of this compound's action include:

  • Slowing of Deactivation: This is the most prominent effect, leading to a "tail" current that does not fully decay at negative membrane potentials.[1][2]

  • Voltage and Temperature Dependence: The effects of this compound on hERG channel deactivation are dependent on both voltage and temperature.[1][2]

  • Minimal Effect on Activation and Inactivation: this compound has been reported to have little to no significant effect on the voltage-dependence of steady-state activation or on the inactivation processes of the hERG channel.[2]

  • Selectivity: this compound shows high selectivity for the hERG channel, with no significant activator-like effects on other cardiac ion channels such as the human cardiac Na+ channel or the KCNQ1/KCNE1 K+ channel.[1] It is, however, a weak inhibitor of the L-type Ca2+ channel.[1]

Recent computational studies suggest a putative binding site for this compound near the cytoplasmic ends of the S5 and S6 helices, influencing the electromechanical coupling of the voltage-sensing domain (VSD) and the pore domain (PD) gating.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

ParameterValueCell Type / PreparationReference
Concentration Range 1 - 30 µMCells stably expressing hERG[2]
Dofetilide IC50 58 nMOn this compound-modified hERG currents[2]
Effect on Other Channels No significant activator effectshERG, erg3 K+ channels[2]
ParameterObservationPreparationReference
Action Potential Duration Little effect when administered aloneGuinea pig myocytes[2]
Action Potential Duration Completely reversed dofetilide-induced prolongationGuinea pig myocytes[2]
T-wave Amplitude IncreasedLangendorff rabbit heart[2]
PR Interval ProlongedLangendorff rabbit heart[2]
QT Interval ShortenedLangendorff rabbit heart[2]
Ventricular APD AbbreviatedEx vivo zebrafish whole hearts[3][4]
Electrical Restitution Steepened slopeEx vivo zebrafish whole hearts[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize this compound.

Patch-Clamp Electrophysiology on hERG-Expressing Cells

This method is fundamental for studying the direct effects of this compound on the hERG channel.

  • Cell Line: Human embryonic kidney (HEK-293) cells stably transfected with the hERG cDNA.

  • Recording Configuration: Whole-cell patch-clamp technique.

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Voltage-Clamp Protocol for Deactivation:

    • Hold the cell at a holding potential of -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate the channels.

    • Repolarize to various test potentials ranging from -120 mV to -40 mV for 4 seconds to elicit tail currents.

  • Data Analysis: The time course of the tail currents is fitted with a single or double exponential function to determine the deactivation time constants.

Action Potential Recordings in Guinea Pig Myocytes

This ex vivo model allows for the assessment of this compound's effects in a native cardiac environment.

  • Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

  • Recording Configuration: Whole-cell current-clamp technique.

  • Superfusion: Myocytes are superfused with a Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Action Potential Elicitation: Action potentials are elicited by injecting brief (2-4 ms) suprathreshold current pulses at a frequency of 1 Hz.

  • Data Analysis: Action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured before and after the application of this compound.

Langendorff Perfused Rabbit Heart

This whole-heart model provides insights into the integrated electrophysiological effects of this compound.

  • Preparation: The heart is excised from a rabbit, and the aorta is cannulated for retrograde perfusion on a Langendorff apparatus.

  • Perfusion Solution: Krebs-Henseleit solution gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • ECG Recording: A volume-conducted electrocardiogram (ECG) is recorded to measure parameters such as the QT interval, PR interval, and T-wave amplitude.

  • Experimental Protocol: After a stabilization period, a baseline ECG is recorded. This compound is then perfused at the desired concentration, and the ECG is continuously monitored.

Visualizations

Signaling and Experimental Workflow Diagrams

RPR260243_Mechanism_of_Action cluster_drug This compound Closed Closed State Open Open State Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Open Recovery RPR This compound RPR->Closed Slows transition RPR->Open Binds to open state

Caption: this compound's primary mechanism of action on the hERG channel.

Experimental_Workflow_RPR260243 cluster_in_vitro In Vitro Analysis cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Analysis PatchClamp Patch-Clamp on hERG-expressing cells Myocytes Action Potential Recordings (Guinea Pig Myocytes) PatchClamp->Myocytes Cellular Effects BindingAssay Radioligand Binding (Hypothetical) Langendorff Langendorff Perfused Heart (Rabbit) Myocytes->Langendorff Tissue Level Effects AnimalModel Animal Models of LQTS Langendorff->AnimalModel Organism Level Effects Zebrafish Whole Heart Recordings (Zebrafish) Zebrafish->AnimalModel

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound remains a cornerstone compound in the study of hERG channel activation. Its well-characterized mechanism of slowing channel deactivation provides a clear example of how targeted modulation of this critical cardiac ion channel can be achieved. The data summarized herein from cellular to whole-organ models demonstrates its potential to counteract the effects of hERG channel blockade and shorten cardiac repolarization. While this compound itself has not progressed to clinical use, it has paved the way for the development of a new class of potential antiarrhythmic drugs and continues to be an invaluable tool for researchers investigating the physiology and pharmacology of the hERG channel. This technical guide serves as a consolidated resource to facilitate further research and understanding of hERG channel activators.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of RPR-260243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR-260243, identified as (3R, 4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid, is a novel small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Its discovery arose serendipitously from preclinical safety screening programs aimed at identifying hERG channel blockers.[1] This technical guide provides a comprehensive overview of the initial characterization of this compound, detailing its mechanism of action, key quantitative data from early studies, and the experimental protocols utilized. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in the pharmacology of hERG channel activators.

Discovery

The identification of this compound was an outcome of routine safety assessment of chemical compounds for their potential to block the hERG1 channel.[2] These screening efforts, designed to prevent cardiotoxicity associated with QT interval prolongation, unexpectedly uncovered a class of molecules with the opposite effect: hERG channel activation. This compound emerged as a notable example from these findings.

Chemical Properties

PropertyValue
IUPAC Name (3R, 4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid
Molecular Formula C28H25F3N2O4
Molecular Weight 510.50 g/mol
CAS Number 668463-35-2

Mechanism of Action

This compound is classified as a Type 1 hERG channel activator.[3] Its primary mechanism involves a significant slowing of the channel's deactivation process.[4][5] This inhibition of channel closure leads to a persistent hERG current upon repolarization.[4] Additionally, this compound induces a positive shift in the voltage dependence of inactivation, further enhancing the current.[2] The compound is highly specific for the hERG channel, with little to no activator-like effects on other voltage-dependent ion channels, including the closely related erg3 K+ channel.[4]

The binding site for this compound is a hydrophobic pocket located at the intracellular ends of the S5 and S6 helices of a single subunit of the hERG channel.[5]

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Electrophysiological Effects on hERG Channels

ParameterValueCell SystemReference
EC50 for slowing of deactivation 7.9 ± 1.0 µMSplit hERG1a channels in Xenopus oocytes[5]
EC50 for Ipeak 8.2 ± 1.0 µMSplit hERG1a channels in Xenopus oocytes[5]
EC50 for Itail-peak 15.0 ± 1.9 µMSplit hERG1a channels in Xenopus oocytes[5]
IC50 of Dofetilide on this compound-modified currents 58 nMCells stably expressing hERG[4]

Experimental Protocols

Two-Microelectrode Voltage Clamp in Xenopus oocytes
  • Objective: To characterize the electrophysiological effects of this compound on heterologously expressed hERG channels.

  • Method:

    • Ovarian lobes were harvested from Xenopus laevis and treated with collagenase to isolate oocytes.

    • Individual oocytes were injected with cRNA encoding for the desired hERG channel subunits.

    • Injected oocytes were incubated to allow for channel expression.

    • Standard two-microelectrode voltage-clamp techniques were used to record ionic currents.

    • A specific voltage clamp protocol was applied to elicit hERG currents, typically involving a depolarization step to activate the channels followed by a repolarization step to measure tail currents.

    • This compound was applied to the bath solution at various concentrations to determine its effects on current amplitude and kinetics.

Patch-Clamp Electrophysiology in Mammalian Cells
  • Objective: To study the effects of this compound on hERG channels in a mammalian cell line.

  • Method:

    • A mammalian cell line (e.g., HEK293) was stably transfected with the gene encoding the hERG channel.

    • Whole-cell patch-clamp recordings were performed on these cells.

    • Voltage protocols were applied to elicit and measure hERG currents in the absence and presence of varying concentrations of this compound.

    • The effects of the compound on current deactivation, activation, and inactivation parameters were analyzed.

In Vivo Studies in Zebrafish
  • Objective: To assess the anti-arrhythmic potential of this compound in a whole-organ model.

  • Method:

    • Zebrafish hearts were isolated and maintained ex vivo.

    • Arrhythmias were induced, for example, by the application of a hERG blocker like dofetilide.

    • This compound was then administered to the preparation.

    • The ability of this compound to restore a normal heart rhythm was monitored, often using optical mapping techniques to assess action potential duration and other electrophysiological parameters.[6]

Visualizations

Signaling Pathway of hERG Channel Activation

hERG_Activation hERG Channel Gating States cluster_RPR Effect of this compound C Closed O Open C->O O->C I Inactivated O->I Inactivation I->O Recovery Deactivation_slow Slows Deactivation Inactivation_shift Shifts Inactivation Voltage Dependence workflow Experimental Workflow for this compound Characterization cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Screening High-Throughput Screening (hERG Blocker Assay) Hit_ID Hit Identification (hERG Activator) Screening->Hit_ID Oocyte Xenopus Oocyte Two-Microelectrode Voltage Clamp Hit_ID->Oocyte Mechanism Mechanism of Action (Deactivation, Inactivation) Oocyte->Mechanism Mammalian Mammalian Cell Patch Clamp Mammalian->Mechanism Zebrafish Zebrafish Heart Model (Arrhythmia Rescue) Mechanism->Zebrafish

References

RPR-260243 and the Cardiac Action Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR-260243 is a potent and specific activator of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical component in the repolarization phase of the cardiac action potential. Dysregulation of the hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), is implicated in Long QT Syndrome (LQTS), a disorder predisposing individuals to life-threatening arrhythmias. This compound has emerged as a promising therapeutic candidate by virtue of its unique mechanism of action, which involves a significant slowing of the channel's deactivation kinetics and a modulation of its inactivation process. This guide provides an in-depth analysis of the electrophysiological effects of this compound on the cardiac action potential, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.

Mechanism of Action

This compound is classified as a type 1 hERG channel activator.[1] Its primary mechanism involves a dual action on the channel's gating properties:

  • Slowing of Deactivation: The most pronounced effect of this compound is a dramatic slowing of the rate at which the hERG channel closes (deactivates) upon membrane repolarization.[1][2] This leads to an increased potassium efflux during the later phases of the action potential, contributing to a more efficient repolarization.

  • Modulation of Inactivation: this compound also shifts the voltage dependence of hERG channel inactivation to more positive potentials.[1][2] This reduces the number of channels that become inactivated during the plateau phase of the action potential, making more channels available for conduction.

This dual mechanism enhances the overall repolarizing current, which can counteract conditions that lead to a prolonged action potential duration (APD).[3][4][5] Studies have shown that this compound can rescue the function of certain LQTS-associated mutant hERG channels, suggesting its potential as a targeted therapy.[3][6][7] Molecular dynamics simulations and mutagenesis studies have identified a putative binding site for this compound at the interface between the pore domain and the voltage sensor of the hERG channel, involving residues in the S4-S5 linker and the cytoplasmic ends of the S5 and S6 domains.[1][8][9]

Quantitative Effects on hERG Channel Gating

The following tables summarize the quantitative effects of this compound on hERG channel kinetics from various studies.

Table 1: Effect of this compound on hERG Channel Deactivation

ParameterSpecies/Cell LineConcentrationControl ValueThis compound ValueFold ChangeReference
Deactivation Time Constant (τ)Xenopus oocytes3 µM-Significantly slowed-[9]
Deactivation RateXenopus oocytes10 µM-Dramatically slowed-[2]
Deactivation KineticsWT and R56Q mutant channels in Xenopus oocytes and HEK cellsConcentration-dependent-Slowed-[3][7]
Slow Component of DeactivationWT and R56Q mutant channels--Selectively delayed-[3]

Table 2: Effect of this compound on hERG Channel Inactivation

ParameterSpecies/Cell LineConcentrationControl ValueThis compound ValueChangeReference
Voltage Dependence of Inactivation (V0.5)Xenopus oocytes3 µM-Positive shift-[9]
InactivationWT hERG channels--Attenuated-[1]

Table 3: Effect of this compound on hERG Channel Current and Cardiac Action Potential

ParameterPreparationConcentrationEffectReference
hERG Current MagnitudeXenopus oocytes3 µMEnhanced[9]
Ventricular APDZebrafish hearts-Abbreviated[4][5]
Post-repolarization refractory periodZebrafish hearts-Increased[4][5]
Arrhythmogenicity (dofetilide-induced)Zebrafish hearts-Reduced[4]
hERG Protective CurrentsR56Q mutant channels-Restored to WT-like levels[6][7]
Resurgent hERG CurrentDuring action potential-Little effect[6][7]

Experimental Protocols

The characterization of this compound's effects on hERG channels has primarily relied on electrophysiological techniques, particularly two-microelectrode voltage-clamp in Xenopus oocytes and whole-cell patch-clamp in mammalian cell lines.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus oocytes
  • Objective: To measure the macroscopic currents flowing through heterologously expressed hERG channels.

  • Methodology:

    • hERG Channel Expression: cRNA encoding the hERG channel is injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-5 days to allow for channel protein expression and insertion into the cell membrane.

    • Electrophysiological Recording:

      • An oocyte is placed in a recording chamber and perfused with a control solution (e.g., ND96).

      • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current to clamp the membrane potential at a desired voltage.

      • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

    • Voltage Protocols:

      • Deactivation Protocol: Oocytes are typically held at a holding potential of -80 mV. A depolarizing pulse to a potential such as +20 mV for a duration of 1-2 seconds is applied to activate the channels. The membrane is then repolarized to various test potentials (e.g., from -120 mV to -40 mV) to measure the time course of tail current deactivation.

      • Inactivation Protocol: To assess steady-state inactivation, a two-pulse protocol is used. A long conditioning pulse (several seconds) to various potentials is applied from a holding potential of -80 mV. This is followed by a brief test pulse to a potential where the channels are maximally activated (e.g., +20 mV) to measure the fraction of non-inactivated channels.

    • Data Analysis: The recorded currents are analyzed to determine various gating parameters, such as the time constant of deactivation (τ) and the half-maximal voltage of inactivation (V0.5).

TEVC_Workflow cluster_preparation Oocyte Preparation cluster_recording Electrophysiological Recording cluster_protocol Voltage Protocols cluster_analysis Data Analysis cRNA_injection cRNA Injection (hERG) Incubation Incubation (2-5 days) cRNA_injection->Incubation Placement Oocyte Placement in Chamber Incubation->Placement Microelectrodes Microelectrode Impaling Placement->Microelectrodes Voltage_Clamp Voltage Clamp Amplifier Microelectrodes->Voltage_Clamp Deactivation Deactivation Protocol Voltage_Clamp->Deactivation Inactivation Inactivation Protocol Voltage_Clamp->Inactivation Analysis Analysis of Gating Parameters Deactivation->Analysis Inactivation->Analysis

Fig. 1: Workflow for Two-Microelectrode Voltage-Clamp Experiments.
Whole-Cell Patch-Clamp in Mammalian Cells

  • Objective: To record ionic currents from single cells expressing hERG channels, often at physiological temperatures.

  • Methodology:

    • Cell Culture and Transfection: A mammalian cell line (e.g., HEK293 or CHO cells) is cultured and transiently or stably transfected with a plasmid containing the hERG cDNA.

    • Electrophysiological Recording:

      • A single transfected cell is identified for recording.

      • A glass micropipette with a very fine tip is brought into contact with the cell membrane.

      • A tight seal (gigaohm resistance) is formed between the pipette tip and the membrane through gentle suction.

      • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

      • The patch-clamp amplifier controls the membrane potential and records the whole-cell currents.

    • Solutions:

      • External Solution: Typically contains physiological concentrations of ions, such as NaCl, KCl, CaCl2, MgCl2, and a buffer (e.g., HEPES).

      • Internal (Pipette) Solution: Mimics the intracellular ionic environment and typically contains a high concentration of potassium, a buffer, and ATP and GTP.

    • Voltage Protocols: Similar voltage protocols as described for TEVC are used to study deactivation and inactivation.

    • Data Analysis: Current recordings are analyzed to extract gating parameters.

Patch_Clamp_Workflow cluster_preparation Cell Preparation cluster_recording Electrophysiological Recording cluster_protocol Voltage Protocols & Data Acquisition Cell_Culture Cell Culture (e.g., HEK293) Transfection Transfection (hERG cDNA) Cell_Culture->Transfection Cell_Selection Single Cell Selection Transfection->Cell_Selection Pipette_Seal Giga-seal Formation Cell_Selection->Pipette_Seal Whole_Cell Whole-Cell Configuration Pipette_Seal->Whole_Cell Voltage_Protocols Application of Voltage Protocols Whole_Cell->Voltage_Protocols Current_Recording Current Recording Voltage_Protocols->Current_Recording

Fig. 2: Workflow for Whole-Cell Patch-Clamp Experiments.

Signaling Pathway and Logical Relationships

The therapeutic effect of this compound is a direct consequence of its interaction with the hERG channel, leading to a modulation of the cardiac action potential.

RPR260243_Mechanism cluster_channel hERG Channel Gating cluster_current Ionic Current cluster_potential Cardiac Action Potential RPR260243 This compound Deactivation Deactivation RPR260243->Deactivation Slows Inactivation Inactivation RPR260243->Inactivation Attenuates IKr Increased IKr (K+ Efflux) Deactivation->IKr Inactivation->IKr APD Action Potential Repolarization IKr->APD Promotes Arrhythmia Reduced Arrhythmia Risk APD->Arrhythmia

Fig. 3: Mechanism of Action of this compound on the Cardiac Action Potential.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cardiac arrhythmias associated with hERG channel dysfunction. Its well-characterized mechanism of action, involving the slowing of deactivation and attenuation of inactivation, leads to a potentiation of the repolarizing IKr current. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working to further understand and leverage the therapeutic potential of hERG channel activators. Future studies will likely focus on the in vivo efficacy and safety of this compound and similar compounds, with the ultimate goal of providing a novel treatment option for patients with Long QT Syndrome and other related cardiac disorders.[3][4][5]

References

An In-depth Technical Guide to the Pharmacology of RPR-260243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR-260243 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is critical for cardiac repolarization, and its dysfunction can lead to Long QT Syndrome (LQTS), a disorder that increases the risk of life-threatening arrhythmias. This compound represents a promising therapeutic candidate for LQTS by enhancing the function of the hERG channel. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative effects on channel kinetics, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is classified as a Type 1 hERG channel activator. Its primary mechanism of action is to dramatically slow the rate of channel deactivation.[1][2][3] In addition to this primary effect, it also causes a modest attenuation of channel inactivation, particularly at higher concentrations.[4] The binding site for this compound has been identified on the intracellular side of the hERG1 channel, at the interface between the pore domain (S5 and S6 helices) and the voltage sensor domain (S4-S5 linker) of a single subunit.[2][5] By binding to this site, this compound is thought to hinder the conformational changes in the S6 helix that are necessary for the channel to close, thereby stabilizing the open state and slowing deactivation.[2]

Quantitative Pharmacology

The effects of this compound on hERG channel function have been quantified in various experimental systems. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on hERG Channel Gating Parameters

ParameterEC50 (µM)Cell TypeExperimental ConditionsReference
Slowing of Deactivation (τdeact)7.9 ± 1.0Xenopus oocytesMeasured at -60 mV[2]
Increase in Peak Current (Ipeak)8.2 ± 1.0Xenopus oocytesExpressing split hERG1a channels[2]
Increase in Tail Current Peak (Itail-peak)15.0 ± 1.9Xenopus oocytesExpressing split hERG1a channels[2]

Table 2: Effects of this compound on hERG Channel Kinetics in a Mutant Channel

ParameterConditionWT hERGR56Q hERGReference
Transient hERG Current Increase (10 µM this compound)21°C12.4 ± 4.6–fold15.4 ± 8.3–fold[4]
Transient hERG Current Increase (10 µM this compound)37°C5.3 ± 1.3–fold10.9 ± 5.8–fold[4]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to characterize the effects of this compound on hERG channels heterologously expressed in Xenopus oocytes.

1.1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from female Xenopus laevis.

  • Inject each oocyte with cRNA encoding the hERG channel subunit(s).

  • Incubate the oocytes for 2-4 days at 16-18°C in Barth's solution to allow for channel expression.

1.2. Solutions:

  • Barth's Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Recording Solution (High K+): 104 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO. Dilute to the final desired concentration in the recording solution immediately before use.

1.3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage-clamp protocols to elicit and measure hERG currents.

1.4. Voltage Protocol to Measure Deactivation:

  • From a holding potential of -80 mV, apply a depolarizing step to +40 mV for 500 ms to activate the channels.

  • Repolarize the membrane to various test potentials (e.g., from -140 mV to -40 mV in 10 mV increments) to record tail currents.

  • Fit the decay of the tail currents with a single or double exponential function to determine the deactivation time constant (τdeact).

1.5. Data Analysis:

  • Measure the peak tail current amplitude and the time constant of deactivation at each test potential.

  • Plot the concentration-response curve for the effect of this compound on τdeact to determine the EC50.

Whole-Cell Patch Clamp in HEK293 Cells

This protocol is used to study the effects of this compound on hERG channels stably expressed in a mammalian cell line.

2.1. Cell Culture:

  • Culture HEK293 cells stably expressing the hERG channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

2.2. Solutions:

  • External Solution: 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4 with NaOH.[4]

  • Internal (Pipette) Solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2 with KOH.[6]

  • This compound Solution: Prepare as described for the TEVC experiments, diluting the stock solution in the external solution.

2.3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Approach a single cell with a fire-polished borosilicate glass pipette (resistance 2-4 MΩ) filled with the internal solution.

  • Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

2.4. Voltage Protocol to Measure Inactivation:

  • From a holding potential of -80 mV, apply a depolarizing pulse to +40 mV for 1 second to inactivate the channels.

  • Apply a brief (5 ms) test pulse to a range of voltages (e.g., from -120 mV to +40 mV) to assess the voltage dependence of inactivation.

  • Follow with a second pulse to +40 mV to measure the recovery from inactivation.

2.5. Data Analysis:

  • Measure the peak current during the test pulse and normalize it to the maximal current to construct the steady-state inactivation curve.

  • Fit the curve with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V½).

Signaling Pathways and Experimental Workflows

hERG Channel Gating and Modulation by this compound

The following diagram illustrates the simplified gating scheme of the hERG channel and the points of modulation by this compound.

hERG_Gating cluster_RPR This compound Action C1 Closed 1 C2 Closed 2 C1->C2 Activation O Open C2->O Opening O->C2 Deactivation I Inactivated O->I Inactivation RPR_slows Slows Deactivation RPR_attenuates Attenuates Inactivation I->O Recovery TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject hERG cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate 2-4 days cRNA_Injection->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impalement Impale with Microelectrodes Placement->Impalement Voltage_Clamp Establish Voltage Clamp (Holding at -80 mV) Impalement->Voltage_Clamp Protocol_Run Apply Voltage Protocols (Control) Voltage_Clamp->Protocol_Run Compound_App Apply this compound Protocol_Run->Compound_App Protocol_Run_Drug Apply Voltage Protocols (Drug) Compound_App->Protocol_Run_Drug Data_Acquisition Acquire Current Traces Protocol_Run_Drug->Data_Acquisition Parameter_Extraction Extract Gating Parameters (τdeact, Ipeak) Data_Acquisition->Parameter_Extraction Dose_Response Generate Dose-Response Curves & Calculate EC50 Parameter_Extraction->Dose_Response Antiarrhythmic_Mechanism RPR This compound Slow_Deact Slows hERG Deactivation RPR->Slow_Deact Enhance_IKr Enhances Protective IKr Early in Refractory Period Slow_Deact->Enhance_IKr Increase_Refractory Increases Post-Repolarization Refractory Period Enhance_IKr->Increase_Refractory Shorten_APD Abbreviates Ventricular Action Potential Duration (APD) Enhance_IKr->Shorten_APD Reduce_Arrhythmia Restores Normal Rhythm in Dofetilide-Induced Arrhythmia Increase_Refractory->Reduce_Arrhythmia Shorten_APD->Reduce_Arrhythmia

References

RPR-260243: A Novel hERG Activator for Investigating and Potentially Treating Long QT Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Long QT Syndrome (LQTS) is a cardiac disorder characterized by a prolonged QT interval on an electrocardiogram, which can lead to life-threatening ventricular arrhythmias.[1][2][3] A significant portion of congenital LQTS cases, specifically Long QT Syndrome Type 2 (LQT2), are caused by mutations in the KCNH2 gene.[1] This gene encodes the α-subunit of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for the rapid delayed rectifier potassium current (IKr) that facilitates cardiac repolarization.[2][4][5][6] Dysfunction of the hERG channel, either due to genetic mutations or drug-induced blockade, impairs this repolarization process, prolonging the action potential duration (APD) and increasing the risk of arrhythmias.[2][5][7][8]

RPR-260243 is a small molecule activator of the hERG potassium channel that has emerged as a valuable pharmacological tool for studying the pathophysiology of LQT2 and exploring novel therapeutic strategies.[4][6][9] Unlike hERG blockers, which are a common cause of acquired LQTS, this compound enhances hERG channel function. Its primary mechanism of action is the dramatic slowing of the channel's deactivation kinetics.[4][6][7][10] This guide provides a comprehensive overview of this compound, its mechanism of action, its application in preclinical models of LQTS, and detailed experimental protocols for its use.

Mechanism of Action of this compound

This compound is classified as a Type 1 hERG channel activator.[1][9] Its principal effect is to slow the rate of channel closure (deactivation) following repolarization.[4][6][7][10] This leads to an increase in the outward potassium current during the early part of the refractory period, which can help to stabilize the membrane potential and prevent arrhythmias.[7][8][9] Molecular dynamics simulations suggest that this compound binds to a pocket at the intracellular interface between the voltage sensor and pore domains of the hERG channel, thereby influencing the gating machinery.[11]

The key effects of this compound on hERG channel gating include:

  • Slowing of Deactivation: this compound significantly prolongs the time it takes for the hERG channel to close after the membrane potential returns to negative values.[4][6]

  • Positive Shift in Inactivation Voltage Dependence: The compound makes inactivation less likely to occur at a given membrane potential.[4]

  • Enhancement of Protective IKr Current: By slowing deactivation, this compound increases the potassium current that flows early in the refractory period, which is thought to be protective against arrhythmias.[7][8][9]

This compound in the Study of Long QT Syndrome Type 2

This compound has proven particularly useful in studying LQT2-associated mutations that result in accelerated deactivation of the hERG channel. One such mutation is R56Q, located in the N-terminal Per-Arnt-Sim (PAS) domain of the hERG1a subunit.[4][9][12] While this mutation has a limited effect on the action potential duration itself, it reduces the protective repolarizing current during the refractory period, increasing the susceptibility to arrhythmias.[9]

Studies have shown that this compound can rescue the pathogenic phenotype of the R56Q mutation.[9][12] By slowing the abnormally fast deactivation of the mutant channels, this compound restores the protective IKr current and reduces electrical instability in cellular and tissue models.[9][12]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound from various preclinical studies.

Table 1: Effect of this compound on hERG Channel Deactivation Kinetics

Cell TypeChannel TypeThis compound ConcentrationDeactivation Time Constant (τ) at -60 mV (Control)Deactivation Time Constant (τ) at -60 mV (with this compound)Reference
OocytesN-terminal deleted hERG1a30 µM17.4 ± 0.6 msτf = 44 ± 4.7 ms; τs = 1,451 ± 63 ms[4]
OocytesSplit hERG1a30 µMNot specifiedSlowed by a factor of ~4[6]

τf = fast component, τs = slow component

Table 2: Electrophysiological Effects of this compound in Preclinical Models

Model SystemCell/Tissue TypeThis compound ConcentrationMeasured ParameterEffect of this compoundReference
Zebrafish HeartsWhole Organ30 µMVentricular APDAbbreviated[7][13]
Zebrafish HeartsWhole Organ30 µMPost-repolarization refractory periodIncreased[7][13]
hiPSC-CMshERG R56Q variantNot specifiedAPD varianceDecreased[12]
hiPSC-CMshERG R56Q variantNot specifiedPost-repolarization refractorinessIncreased[12]
Xenopus OocytesWT and R56Q hERGIndicated ConcentrationsDeactivation KineticsConcentration-dependent slowing[14]
HEK CellsWT and R56Q hERGIndicated ConcentrationsDeactivation KineticsConcentration-dependent slowing[14]

Experimental Protocols

Electrophysiological Recording in Xenopus Oocytes

Objective: To characterize the effects of this compound on the gating properties of wild-type and mutant hERG channels.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired hERG channel subunits (e.g., wild-type or R56Q).

  • Incubation: Injected oocytes are incubated to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC):

    • Oocytes are placed in a recording chamber and perfused with a standard external solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage sensing and one for current injection.

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

    • Voltage Protocol for Deactivation: A typical protocol involves a depolarizing step to activate the channels, followed by repolarizing steps to various negative potentials to measure the rate of tail current deactivation.[14]

  • Drug Application: this compound is applied to the bath at the desired concentrations, and the recordings are repeated.[14]

Whole-Cell Patch Clamp of HEK Cells

Objective: To study the effects of this compound on hERG currents in a mammalian cell line at physiological temperature.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) cells are transiently transfected with plasmids encoding the hERG channel subunits.

  • Patch Clamp Recording:

    • Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope.

    • The chamber is perfused with an external solution, and the temperature is maintained at 37°C.

    • Glass micropipettes with a low resistance are used to form a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.

    • Voltage Protocols: Similar to TEVC, specific voltage protocols are applied to study activation, inactivation, and deactivation of the hERG channels.[14]

  • Data Analysis: Current traces are analyzed to determine parameters such as the time constants of deactivation.[14]

Optical Mapping of Zebrafish Hearts

Objective: To investigate the effects of this compound on action potential duration and arrhythmogenicity in an ex vivo whole-heart model.

Methodology:

  • Heart Isolation: Adult zebrafish are euthanized, and their hearts are excised.

  • Staining: The isolated hearts are stained with a voltage-sensitive dye.

  • Optical Mapping:

    • The stained heart is placed in a chamber and superfused with a physiological solution.

    • The heart is paced using external electrodes.

    • A light source excites the voltage-sensitive dye, and the emitted fluorescence is recorded with a high-speed camera.

    • Changes in fluorescence intensity are proportional to changes in membrane potential, allowing for the reconstruction of action potentials across the epicardial surface.

  • Drug Perfusion: this compound is added to the superfusate to assess its effects on APD and its ability to prevent or terminate induced arrhythmias (e.g., using a hERG blocker like dofetilide).[7]

Visualizations

Signaling and Experimental Diagrams

RPR260243_Mechanism_of_Action cluster_channel hERG Channel Gating cluster_drug This compound Action cluster_effect Functional Effect Closed Closed State Open Open State Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Open Recovery RPR This compound RPR->Open Binds to open state SlowedDeactivation Slows Deactivation RPR->SlowedDeactivation IncreasedIKr Increased IKr during Refractory Period SlowedDeactivation->IncreasedIKr ShortenedAPD Shortened APD IncreasedIKr->ShortenedAPD Antiarrhythmic Anti-arrhythmic Effect ShortenedAPD->Antiarrhythmic Experimental_Workflow_hERG_Activator cluster_in_vitro In Vitro / Ex Vivo Analysis cluster_invivo In Vivo / Preclinical Model cluster_analysis Data Interpretation Oocytes Xenopus Oocyte Expression (TEVC) Data1 Quantitative data on channel gating Oocytes->Data1 Measure Deactivation Kinetics HEK Mammalian Cell Expression (Patch Clamp) Data2 Confirmation in mammalian system HEK->Data2 Confirm Kinetics at Physiological Temp. Zebrafish Isolated Zebrafish Heart (Optical Mapping) Data3 Functional effect on tissue level Zebrafish->Data3 Assess APD and Arrhythmia Conclusion Evaluate Therapeutic Potential Data1->Conclusion Data2->Conclusion Data3->Conclusion hiPSC hiPSC-CMs from LQTS Patients Data4 Translational relevance of this compound hiPSC->Data4 Model Disease Phenotype and Drug Rescue Data4->Conclusion LQTS2_Pathophysiology_and_Rescue cluster_normal Normal Cardiac Repolarization cluster_lqts2 LQTS2 Pathophysiology (e.g., R56Q mutation) cluster_rescue Pharmacological Rescue with this compound cluster_restored Restored Function Normal_hERG Normal hERG Function Normal_IKr Adequate IKr Normal_hERG->Normal_IKr Normal_APD Normal APD and Refractory Period Normal_IKr->Normal_APD Normal_Rhythm Stable Cardiac Rhythm Normal_APD->Normal_Rhythm Mutant_hERG Mutant hERG (Accelerated Deactivation) Reduced_IKr Reduced Protective IKr Mutant_hERG->Reduced_IKr Restored_IKr Restored Protective IKr Unstable_APD Electrical Instability Reduced_IKr->Unstable_APD Arrhythmia Increased Arrhythmia Risk Unstable_APD->Arrhythmia RPR This compound RPR->Mutant_hERG Slows Deactivation RPR->Restored_IKr Stabilized_APD Stabilized Repolarization Restored_IKr->Stabilized_APD Reduced_Risk Reduced Arrhythmia Risk Stabilized_APD->Reduced_Risk

References

RPR-260243: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR-260243 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac action potential repolarization.[1][2][3] Dysfunction of the hERG channel is implicated in Long QT Syndrome (LQTS), a disorder that can lead to life-threatening cardiac arrhythmias.[1] this compound represents a promising therapeutic agent by enhancing hERG channel function. This document provides a comprehensive overview of the in vitro and in vivo effects of this compound, detailing its mechanism of action, experimental protocols for its characterization, and quantitative data on its activity.

Introduction

The hERG (KCNH2) potassium channel is responsible for the rapid delayed rectifier current (IKr), which plays a pivotal role in the repolarization phase of the cardiac action potential.[1] Genetic mutations or drug-induced blockade of hERG channels can lead to a prolongation of the QT interval, a condition known as Long QT Syndrome, which increases the risk of ventricular arrhythmias and sudden cardiac death.[1] this compound, with the chemical name (3R,4R)-4-[3-(6-methoxy-quinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid, has been identified as a Type 1 hERG channel activator.[1][4] Its primary mechanism involves significantly slowing the deactivation of the channel and modulating its inactivation gating, thereby increasing the overall current and potentially counteracting the effects of LQTS-causing mutations or drug-induced channel blockade.[2][4][5]

In Vitro Effects of this compound

The in vitro activity of this compound has been extensively characterized using electrophysiological techniques, primarily patch-clamp studies on heterologous expression systems like Xenopus oocytes and mammalian cell lines (e.g., HEK293) stably expressing hERG channels.

Quantitative Data on hERG Channel Modulation

The following tables summarize the key quantitative effects of this compound on hERG channel function.

ParameterValueCell SystemNotesReference
EC50 (Deactivation Slowing) 7.9 ± 1.0 µMSplit hERG1a channels in Xenopus oocytesMeasured at a repolarization voltage of -60 mV.[5][6]
~8 µMWild-type hERG channels-[5][6]
EC50 (Peak Tail Current) 15.0 ± 1.9 µMSplit hERG1a channels in Xenopus oocytes-[5][6]
~15 µMWild-type hERG channels-[5][6]
EC50 (Peak Current) 8.2 ± 0.8 µMSplit hERG1a channels in Xenopus oocytes-[5]
Effect on Deactivation Rate ~4-fold slowingWild-type and split hERG1a channelsIn the presence of 30 µM this compound.[5]
Effect on Inactivation Positive shift in voltage dependenceWild-type hERG channelsThis contributes to an enhanced current magnitude.[2][4][5]
Effect on Outward Current 18% ± 1% reduction at -10 mVC-terminal deleted hERG channelsObserved at a high concentration (30 µM), may indicate some channel block.[5]
Experimental Protocols
  • cRNA Preparation: Plasmids containing the hERG cDNA are linearized, and cRNA is synthesized in vitro using an mMessage mMachine kit.

  • Oocyte Isolation and Injection: Ovarian lobes are harvested from Xenopus laevis and treated with collagenase to isolate individual oocytes. A controlled amount of cRNA is then injected into each oocyte.

  • Incubation: Injected oocytes are incubated for 2-4 days at 17°C in Barth's solution to allow for channel expression.

  • Setup: Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

  • Solutions:

    • External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

    • High Potassium External Solution: Used to increase current size for tail current analysis, containing 104 mM KCl.

  • Voltage Clamp Protocols:

    • Activation Protocol: From a holding potential of -80 mV, the membrane is depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration sufficient to allow channel activation (e.g., 2-5 seconds).

    • Deactivation Protocol: Following a depolarizing pulse to fully activate the channels (e.g., +20 mV for 2 seconds), the membrane is repolarized to different negative potentials (e.g., from -120 mV to -40 mV) to measure the rate of channel closing (deactivation).[5]

    • Inactivation Protocol: A short prepulse to a positive potential (e.g., +40 mV) is used to induce inactivation, followed by a test pulse to various potentials to determine the voltage dependence of steady-state inactivation.

In Vivo Effects of this compound

In vivo studies, particularly in zebrafish models of LQTS, have demonstrated the antiarrhythmic potential of this compound.

Key In Vivo Findings
  • Restoration of Normal Heart Rhythm: In zebrafish hearts with dofetilide-induced arrhythmia, this compound was shown to restore a normal rhythm.[5][7][8]

  • Action Potential Duration (APD) Abbreviation: this compound abbreviates the ventricular APD.[7][8]

  • Increased Post-Repolarization Refractory Period: The compound increases the refractory period following repolarization, an effect attributed to the enhancement of protective hERG currents early in the refractory period.[7][8]

  • Rescue of LQTS-Causing Mutations: this compound has been shown to rescue the accelerated deactivation gating caused by the R56Q mutation in hERG, which is associated with LQTS.[5][9]

  • Cardiovascular Effects in Guinea Pigs: In guinea pig hearts, this compound was reported to increase the T-wave amplitude, prolong the PR interval, and shorten the QT interval.[3]

Experimental Protocols
  • Animal Model: Adult zebrafish are used.

  • Heart Isolation: The heart is excised and mounted for optical mapping.

  • Optical Mapping: The heart is stained with voltage-sensitive dyes (e.g., RH237) to allow for the recording of action potentials across the epicardial surface.

  • Drug Application: this compound and other compounds (e.g., dofetilide to induce arrhythmia) are perfused over the heart.

  • Data Acquisition and Analysis: High-speed cameras capture the fluorescence changes, which are then processed to measure APD, conduction velocity, and other electrophysiological parameters.

Mechanism of Action and Signaling Pathways

This compound acts as an allosteric modulator of the hERG channel. It binds to a putative site at the interface between the voltage sensor domain (VSD) and the pore domain (PD).[1][4] This binding is thought to stabilize the open state of the channel and hinder the conformational changes required for deactivation.

hERG Channel Gating and the Effect of this compound

The following diagram illustrates the gating states of the hERG channel and the proposed mechanism of action for this compound.

hERG_Gating cluster_gating hERG Channel Gating States cluster_rpr Effect of this compound Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated Open->Inactivated Inactivation (Depolarization) Deactivation Open->Deactivation Inactivation_Shift Inactivated->Open Recovery from Inactivation (Repolarization) RPR This compound RPR->Open Stabilizes Open State RPR->Deactivation Slows Deactivation RPR->Inactivation_Shift Shifts Inactivation Voltage Dependence Deactivation->Closed

Caption: hERG channel gating and the modulatory effects of this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for characterizing the effects of a compound like this compound on hERG channels.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_compound Compound Application A hERG cDNA B Heterologous Expression (e.g., Xenopus oocytes) A->B C Two-Microelectrode Voltage Clamp (TEVC) B->C D Data Acquisition (Activation, Deactivation, Inactivation) C->D E Data Analysis (EC50, G-V curves, kinetics) D->E F Animal Model (e.g., Zebrafish) G Induce Arrhythmia (e.g., Dofetilide) F->G H Administer this compound G->H I Ex Vivo Heart Prep & Optical Mapping H->I J Data Analysis (APD, Rhythm Restoration) I->J RPR This compound RPR->C Perfusion RPR->H Administration

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized hERG channel activator with a clear mechanism of action involving the slowing of channel deactivation and modulation of inactivation. Its efficacy has been demonstrated in both in vitro electrophysiological assays and in vivo models of cardiac arrhythmia. The data presented in this guide highlight its potential as a pharmacological tool for studying hERG channel function and as a lead compound for the development of novel antiarrhythmic therapies for conditions such as Long QT Syndrome. Further research is warranted to fully elucidate its clinical potential and safety profile.

References

The hERG Activator RPR-260243: A Technical Guide to its Impact on Channel Gating Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of RPR-260243 on the human Ether-à-go-go-Related Gene (hERG) potassium channel. This compound is a notable hERG channel activator that has garnered significant interest for its potential therapeutic applications in conditions like Long QT Syndrome type 2 (LQTS2).[1][2] This document details the compound's mechanism of action, summarizes key quantitative data on its effects on hERG channel gating kinetics, and outlines the experimental protocols used to derive these findings.

Mechanism of Action

This compound modulates hERG channel activity primarily by altering its gating kinetics. The principal effects are a dramatic slowing of the deactivation process and an attenuation of inactivation.[3][4][5][6][7] This leads to an overall increase in hERG current, which can be beneficial in rescuing channel function in certain pathological states.[8][9]

Molecular dynamics simulations and mutagenesis studies have revealed that this compound binds to a pocket at the intracellular ends of the S5 and S6 helices of a single hERG subunit.[3][5][7] This interaction is thought to disrupt the normal interactions between these helices, thereby slowing the closure of the channel's activation gate.[3][5][7] Interestingly, the action of this compound is dependent on an intact C-terminus of the hERG channel, but does not require the N-terminus or a covalent link between the voltage sensor and pore domains.[3][5][6][7] Recent studies suggest the drug preferably binds at the interface between the voltage sensor and the pore, enhancing the canonical activation pathway.[1][2]

The stoichiometry of this compound's effect on gating is complex. The slowing of deactivation is proportional to the number of wild-type subunits in a tetrameric channel, with four subunits required for the maximal effect. In contrast, a significant shift in the voltage dependence of inactivation can be achieved with only one wild-type subunit, and the maximal effect is observed with three or four subunits.[4] This suggests distinct mechanisms of coupling between drug binding and the modulation of deactivation and inactivation.[4]

Quantitative Impact on hERG Gating Parameters

The effects of this compound on hERG channel gating have been quantified in various experimental systems, primarily using Xenopus oocytes and HEK cells expressing the channel. The following tables summarize the key findings.

Table 1: Effect of this compound on hERG Deactivation Kinetics

Cell TypeConstructThis compound Conc.Deactivation Time Constant (τ) at -60 mVFold ChangeReference
Xenopus oocyteN-del hERG1aControl17.4 ± 0.6 ms (mono-exponential)-[3]
Xenopus oocyteN-del hERG1a30 µMτ_f = 44 ± 4.7 ms; τ_s = 1451 ± 63 ms (bi-exponential)Significant slowing[3]
Xenopus oocyteSplit hERG1a---[3]
Xenopus oocyteSplit hERG1aVariousEC50 for τ_deact = 7.9 ± 1.0 µMConcentration-dependent slowing[3]

Table 2: Effect of this compound on hERG Inactivation

Cell TypeConstructThis compound Conc.Effect on InactivationReference
Not SpecifiedhERG1Not SpecifiedPositive shift in the voltage dependence of inactivation[3]

Table 3: Concentration-Response Relationships of this compound on hERG Currents

Cell TypeConstructParameterEC50Reference
Xenopus oocyteSplit hERG1aI_peak8.2 ± 1.0 µM[3]
Xenopus oocyteSplit hERG1aI_tail-peak15.0 ± 1.9 µM[3]

Experimental Protocols

The data presented in this guide were primarily obtained through electrophysiological recordings, specifically two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp in HEK cells.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion currents across the membrane of a Xenopus oocyte while controlling the membrane voltage.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired hERG channel construct (e.g., wild-type, N-terminal deletion, split channels).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a bath solution (e.g., Barth's solution containing in mM: 88 NaCl, 1 KCl, 0.41 CaCl2, 0.82 MgSO4, 2.4 NaHCO3, 10 HEPES, pH 7.4).

    • Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • Voltage-clamp protocols are applied to elicit and measure hERG currents.

Voltage-Clamp Protocols:

  • Deactivation Protocol: To measure the rate of channel closing (deactivation), a depolarizing pulse (e.g., to +40 mV) is applied to open the channels, followed by a repolarizing step to various negative potentials (e.g., -60 mV to -140 mV) to observe the decay of the tail current.[3][10] The time course of this decay is fitted with an exponential function to determine the deactivation time constant (τ_deact).[3]

  • Activation Protocol: To determine the voltage-dependence of activation, the cell is held at a negative potential (e.g., -80 mV) and then subjected to a series of depolarizing steps of increasing voltage. The resulting tail currents upon repolarization are measured and plotted against the prepulse voltage.

  • Inactivation Protocol: To assess steady-state inactivation, a long depolarizing prepulse is applied to inactivate the channels, followed by a test pulse to a potential where the channels are open. The amplitude of the current during the test pulse is measured and plotted against the prepulse voltage.[9]

Whole-Cell Patch-Clamp in HEK293 Cells

This technique allows for the recording of ion channel currents from a single mammalian cell.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the plasmid DNA encoding the hERG channel.

  • Electrophysiological Recording:

    • A glass micropipette with a very small tip opening is pressed against the membrane of a single cell.

    • A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.

    • The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing for electrical access to the entire cell ("whole-cell" configuration).

    • The voltage across the cell membrane is controlled, and the resulting currents are recorded.

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, pH 7.4 with NaOH.[10]

    • Internal (Pipette) Solution (in mM): Typically contains a high concentration of potassium (e.g., KF or KCl) and a chelator for calcium (e.g., EGTA) to control the intracellular environment.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

RPR260243_Mechanism cluster_channel hERG Channel Gating Closed Closed State Open Open State Closed->Open Activation Open->Closed Deactivation Open->Open Stabilizes Open State Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Open Recovery RPR This compound RPR->Open Binds to S5-S6 linker in the open state

Caption: Proposed mechanism of this compound action on hERG channel gating.

Deactivation_Protocol cluster_voltage Voltage Protocol cluster_current Expected Current Response V_hold Holding Potential (-80 mV) V_depol Depolarizing Pulse (+40 mV) (to open channels) V_hold->V_depol V_repol Repolarizing Step (-120 mV) (to measure tail current) V_depol->V_repol I_depol Outward Current V_depol->I_depol Elicits I_tail Decaying Tail Current (Deactivation) V_repol->I_tail Measures

Caption: A typical voltage-clamp protocol to measure hERG channel deactivation.

Conclusion

This compound is a potent hERG channel activator that primarily acts by slowing deactivation and attenuating inactivation. Its well-characterized effects on hERG gating kinetics, elucidated through detailed electrophysiological studies, highlight its potential as a pharmacological tool and a lead compound for the development of novel antiarrhythmic therapies. This guide provides a foundational understanding of its mechanism and the experimental approaches used for its characterization, serving as a valuable resource for researchers in the field of cardiac electrophysiology and drug discovery.

References

Methodological & Application

Application Notes and Protocols for RPR-260243 in the Xenopus Oocyte Expression System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of ion channels and other membrane proteins.[1][2][3][4][5][6] Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological analysis, making it an ideal system for drug screening and mechanistic studies.[1][2][3][4][5][6]

This document provides detailed application notes and protocols for the use of RPR-260243, a known activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, within the Xenopus oocyte expression system. This compound has been shown to modulate hERG channel activity primarily by slowing its deactivation kinetics, an effect with potential therapeutic implications for cardiac arrhythmias associated with Long QT Syndrome.[7][8][9][10][11] These protocols will guide researchers through the process of oocyte preparation, cRNA injection, electrophysiological recording, and data analysis to effectively study the effects of this compound on expressed ion channels.

Mechanism of Action of this compound on hERG Channels

This compound is a quinoline oxo-propyl piperidine derivative that acts as an activator of hERG K+ channels.[7][10] Its primary mechanism of action is the significant slowing of the channel's deactivation rate.[7][8][9][10] This effect is achieved through the binding of this compound to a pocket located at the intracellular ends of the S5 and S6 helices of a single hERG subunit, which is thought to disrupt the normal interactions required for channel closure.[10] Studies have shown that the C-terminus of the hERG channel is crucial for the action of this compound.[7][10] By inhibiting inactivation and slowing deactivation, this compound increases the overall hERG current, which can be protective against arrhythmias.[7][9][11]

Quantitative Data Summary

The following table summarizes the reported effects of this compound on wild-type (WT) hERG channels expressed in Xenopus oocytes.

ParameterEC50 (µM)Channel TypeReference
Peak Tail Current (Itail-peak)15.0 ± 1.9WT hERG1a[7]
Peak Current (Ipeak)8.2 ± 1.0WT hERG1a[7]
Deactivation Time Constant (τdeact) at -60 mV7.9 ± 1.0WT hERG1a[7]

Experimental Protocols

Preparation of Xenopus laevis Oocytes

This protocol describes the harvesting and preparation of stage V-VI oocytes for cRNA injection.

Materials:

  • Mature female Xenopus laevis

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4 with NaOH)

  • Collagenase Type I (e.g., from Sigma-Aldrich)

  • Calcium-free ND96 solution

  • Petri dishes

  • Forceps and scissors

  • Incubator at 16-18°C

Procedure:

  • Anesthetize a female Xenopus laevis by immersion in a solution of 0.15% tricaine (MS-222) buffered with sodium bicarbonate.

  • Surgically remove a portion of the ovary and place it in a Petri dish containing ND96 solution.

  • Suture the incision and allow the frog to recover in a separate tank.

  • Manually separate the ovarian lobes into smaller clusters.

  • To defolliculate the oocytes, incubate the clusters in a calcium-free ND96 solution containing 2 mg/mL collagenase for 1-2 hours at room temperature with gentle agitation.[12]

  • Monitor the digestion process and stop it by washing the oocytes thoroughly with regular ND96 solution once the follicular layer is removed.

  • Manually select healthy, stage V-VI oocytes with a clear separation between the animal and vegetal poles.

  • Store the selected oocytes in ND96 solution supplemented with 50 µg/mL gentamicin at 16-18°C.

cRNA Preparation and Microinjection

This protocol outlines the synthesis of cRNA and its injection into the prepared oocytes.

Materials:

  • Linearized plasmid DNA encoding the ion channel of interest (e.g., hERG)

  • mMessage mMachine™ T7 Transcription Kit (or similar)

  • Nuclease-free water

  • Microinjection setup (e.g., Nanoject)

  • Glass capillaries

Procedure:

  • Synthesize cRNA from the linearized plasmid DNA using an in vitro transcription kit according to the manufacturer's instructions.

  • Purify the cRNA and determine its concentration and quality using a spectrophotometer and gel electrophoresis.

  • Dilute the cRNA in nuclease-free water to a final concentration of 0.1-1 µg/µL.

  • Pull glass capillaries to create fine injection needles.

  • Backfill a needle with the cRNA solution and calibrate the microinjector to deliver a volume of approximately 50 nL.

  • Place the oocytes in an injection chamber and inject each oocyte with ~50 nL of the cRNA solution into the cytoplasm.

  • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for protein expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details the electrophysiological recording of ion channel currents from injected oocytes.

Materials:

  • TEVC setup (amplifier, digitizer, computer with recording software)

  • Microelectrode puller

  • Glass electrodes (borosilicate glass)

  • 3 M KCl for filling electrodes

  • Recording chamber

  • Perfusion system

  • Recording solution (ND96)

  • This compound stock solution (in DMSO) and final dilutions in ND96

Procedure:

  • Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Place an injected oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

  • Clamp the oocyte membrane potential to a holding potential, typically -80 mV for hERG channels.

  • Apply a voltage protocol to elicit the desired ion channel currents. A typical protocol for hERG channels involves a depolarizing step to activate the channels (e.g., +40 mV) followed by a repolarizing step to measure the tail current (e.g., -60 mV).

  • Record baseline currents in the absence of the compound.

  • Prepare the desired concentrations of this compound by diluting the stock solution in ND96. Note that the final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.

  • Perfuse the oocyte with the this compound solution for a sufficient time (e.g., 5 minutes) to reach steady-state effect.[8]

  • Record currents in the presence of the compound using the same voltage protocol.

  • A washout step, by perfusing with ND96 alone, can be performed to assess the reversibility of the compound's effect.

Data Analysis

This section describes the analysis of the electrophysiological data.

Procedure:

  • Measure the peak current amplitude during the depolarizing step (Ipeak) and the peak tail current amplitude upon repolarization (Itail-peak).

  • Fit the deactivating tail current to an exponential function to determine the deactivation time constant (τdeact).

  • To determine the concentration-response relationship, apply multiple concentrations of this compound and plot the normalized current increase or the change in τdeact as a function of the compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient (nH).

Visualizations

Experimental_Workflow cluster_prep Oocyte Preparation cluster_expression Heterologous Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Ovarian Lobes Defolliculation Collagenase Digestion Oocyte_Harvest->Defolliculation Selection Select Stage V-VI Oocytes Defolliculation->Selection cRNA_Prep cRNA Synthesis Microinjection cRNA Microinjection cRNA_Prep->Microinjection Incubation Incubate (2-5 days) Microinjection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Incubation->TEVC_Setup Baseline Record Baseline Current TEVC_Setup->Baseline Compound_App Apply this compound Baseline->Compound_App Recording Record Modulated Current Compound_App->Recording Data_Extraction Extract Current Parameters Recording->Data_Extraction Concentration_Response Concentration-Response Curve Data_Extraction->Concentration_Response EC50_Calc Calculate EC50 Concentration_Response->EC50_Calc

Caption: Experimental workflow for studying this compound in Xenopus oocytes.

Signaling_Pathway cluster_membrane Plasma Membrane hERG hERG K+ Channel Deactivation Channel Deactivation hERG->Deactivation Inhibits K_Efflux Increased K+ Efflux hERG->K_Efflux Mediates RPR_260243 This compound RPR_260243->hERG Binds to intracellular S5-S6 linker Deactivation->K_Efflux Leads to

Caption: Simplified signaling pathway of this compound action on hERG channels.

References

Preparing RPR-260243 Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of RPR-260243, a potent activator of the human Ether-à-go-go-related gene (hERG) potassium channel, for in vitro experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in studies investigating cardiac repolarization and potential therapeutic interventions for long QT syndrome.

Introduction to this compound

This compound is a small molecule that acts as a type 1 hERG channel activator.[1] Its primary mechanism of action involves slowing the deactivation of the hERG channel and attenuating its inactivation, leading to an increase in the overall current.[1][2][3] This modulation of the hERG channel, which is critical for cardiac action potential repolarization, makes this compound a valuable tool for cardiovascular research and drug discovery.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effect on hERG channels from in vitro studies.

ParameterValueCell SystemCommentsReference
EC50 (Itail-peak) 15.0 ± 1.9 µMXenopus laevis oocytes expressing split hERG1aConcentration for half-maximal effect on the peak tail current.[3][5]
EC50 (Ipeak) 8.2 ± 1.0 µMXenopus laevis oocytes expressing split hERG1aConcentration for half-maximal effect on the peak current.[3][5]
EC50 (τdeact) 7.9 ± 1.0 µMXenopus laevis oocytes expressing split hERG1aConcentration for half-maximal effect on the deactivation time constant at -60 mV.[3][5]
Working Concentration 10 µMHEK cells expressing WT hERGConcentration used to demonstrate a significant increase in transient hERG current.[6]
Working Concentration 30 µMXenopus laevis oocytes expressing WT hERG1aConcentration used to demonstrate significant slowing of deactivation.[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO.

  • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

Whole-Cell Patch-Clamp Electrophysiology on hERG-Expressing HEK293 Cells

This protocol describes the application of this compound to HEK293 cells stably or transiently expressing the hERG channel to measure its effects on ion channel function.

Materials:

  • hERG-expressing HEK293 cells

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution: 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM glucose, and 10 mM HEPES, pH adjusted to 7.4 with NaOH.[2]

  • Internal (pipette) solution (example): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH adjusted to 7.2 with KOH.

  • This compound working solution (prepared by diluting the stock solution in the external solution to the desired final concentration, e.g., 10 µM).[6]

  • Perfusion system for drug application.

Procedure:

  • Culture hERG-expressing HEK293 cells on glass coverslips suitable for microscopy and patch-clamping.

  • Prepare the external and internal solutions and filter-sterilize them.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.

  • Record baseline hERG currents using a suitable voltage-clamp protocol (e.g., a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -65 mV to measure the tail current).[2]

  • Once a stable baseline recording is achieved, switch the perfusion to the external solution containing the desired concentration of this compound.[2]

  • Allow the drug to perfuse for a sufficient time (e.g., 5 minutes) to reach equilibrium.[2]

  • Record hERG currents in the presence of this compound using the same voltage-clamp protocol.

  • Analyze the data to determine the effects of this compound on channel kinetics, such as deactivation rate and current amplitude.

Visualizations

This compound Mechanism of Action on the hERG Channel

hERG_activation_pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Closed Closed State Open Open State Closed->Open Activation Open->Closed Slow Deactivation Inactivated Inactivated State Open->Inactivated Fast Inactivation Inactivated->Open Recovery Depolarization Membrane Depolarization Repolarization Membrane Repolarization RPR_260243 This compound RPR_260243->Open Stabilizes RPR_260243->Inactivated Attenuates experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing HEK293 cells Patch Establish whole-cell patch-clamp Cell_Culture->Patch Solution_Prep Prepare external and internal solutions Solution_Prep->Patch Drug_Prep Prepare this compound working solution Drug_App Perfuse with this compound Drug_Prep->Drug_App Baseline Record baseline hERG currents Patch->Baseline Baseline->Drug_App Drug_Rec Record currents in the presence of this compound Drug_App->Drug_Rec Analyze Analyze channel kinetics (deactivation, amplitude) Drug_Rec->Analyze Compare Compare baseline vs. drug effects Analyze->Compare

References

Application Notes and Protocols: RPR-260243 for the Treatment of Cardiac Arrhythmia in Zebrafish Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of RPR-260243, a selective hERG channel activator, in a zebrafish model of dofetilide-induced cardiac arrhythmia. The zebrafish, with its genetic tractability and transparent embryos, serves as an effective in vivo model for studying cardiac electrophysiology and screening potential anti-arrhythmic compounds.

Introduction to this compound

This compound is a small molecule that acts as a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its dysfunction can lead to long QT syndrome and life-threatening arrhythmias.[3][4] this compound enhances hERG channel function primarily by slowing its deactivation kinetics, which increases the protective IKr current early in the refractory period.[3][5] This mechanism of action suggests its therapeutic potential as an anti-arrhythmic agent. In zebrafish models, this compound has been shown to effectively rescue dofetilide-induced arrhythmia, demonstrating its potential for treating certain cardiac rhythm disorders.[1][3]

Mechanism of Action

This compound modulates the gating of the hERG potassium channel. Its primary effect is to slow the deactivation of the channel, thereby increasing the outward potassium current during the early phase of repolarization. This enhanced repolarizing current shortens the action potential duration (APD) and increases the post-repolarization refractory period, which collectively contribute to its anti-arrhythmic effect.[3]

RPR260243_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Electrophysiological Effects RPR260243 This compound hERG hERG K+ Channel (IKr) RPR260243->hERG Binds and modifies gating K_ion_out K+ hERG->K_ion_out Increased K+ Efflux (Slowed Deactivation) Refractory Increased Post-Repolarization Refractory Period hERG->Refractory Increases protective current Repolarization Accelerated Repolarization K_ion_out->Repolarization APD Shortened Action Potential Duration (APD) Repolarization->APD Arrhythmia Suppression of Arrhythmia APD->Arrhythmia Refractory->Arrhythmia

Mechanism of this compound action on the hERG channel.

Quantitative Data Summary

The following tables summarize the reported effects of dofetilide and this compound on key cardiac parameters in zebrafish.

Table 1: Effect of Dofetilide on Zebrafish Cardiac Parameters

ParameterConcentrationObservationReference
Heart Rate50-75 µM24% decrease (Bradycardia)[4]
Atrioventricular (AV) Block12 µM2:1 AV block in 100% of embryos[6][7]
Action Potential Duration (APD90)20 nMProlongation from 238 ± 8 ms to 389 ± 20 ms in wild-type embryos[7]

Table 2: Anti-arrhythmic Effects of this compound in Dofetilide-Treated Zebrafish

ParameterThis compound ConcentrationObservationReference
Rhythm30 µMRestoration of normal rhythm in hearts with dofetilide-induced arrhythmia[1][3][4]
Ventricular Action Potential Duration (APD)30 µMAbbreviation of the prolonged APD[1][3][4]
Post-Repolarization Refractory Period30 µMIncreased[1][3][4]

Experimental Protocols

This section provides detailed protocols for the preparation of ex vivo zebrafish hearts, induction of arrhythmia using dofetilide, and the application of this compound for arrhythmia rescue, followed by optical mapping.

Experimental Workflow

experimental_workflow cluster_prep Heart Preparation cluster_arrhythmia Arrhythmia Induction cluster_treatment This compound Treatment cluster_analysis Data Acquisition and Analysis A1 Euthanize adult zebrafish in ice-cold water A2 Excise the heart A1->A2 A3 Wash heart in Tyrode's solution A2->A3 B1 Incubate heart in Tyrode's solution with Dofetilide (e.g., 12 µM) A3->B1 B2 Monitor for arrhythmia (e.g., 2:1 AV block) via optical mapping C1 Perfuse the arrhythmic heart with this compound (e.g., 30 µM) in Tyrode's solution B2->C1 C2 Continuously record cardiac electrical activity D1 Perform optical mapping using a voltage-sensitive dye (e.g., RH-237) C2->D1 D2 Record action potentials and heart rhythm D1->D2 D3 Analyze data for changes in APD, heart rate, and rhythm D2->D3

Workflow for this compound application in zebrafish arrhythmia model.
Protocol 1: Ex Vivo Zebrafish Heart Preparation

Materials:

  • Adult zebrafish

  • Ice-cold water

  • Fine dissection scissors and forceps

  • Stereomicroscope

  • Petri dish

  • Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.25 NaH2PO4, 5.5 glucose, 5 HEPES; pH 7.4)

Procedure:

  • Euthanize an adult zebrafish by immersion in ice-cold water for at least 20 minutes.

  • Place the zebrafish on a dissection surface under a stereomicroscope.

  • Make a small incision along the ventral midline to expose the heart.

  • Carefully excise the heart using fine scissors and forceps, ensuring the atrium, ventricle, and bulbus arteriosus remain intact.

  • Immediately transfer the excised heart to a Petri dish containing chilled Tyrode's solution.

  • Gently wash the heart by transferring it to fresh Tyrode's solution to remove any remaining blood.

  • The heart is now ready for arrhythmia induction and drug application. The explanted heart can be maintained in culture for an extended period.[8][9]

Protocol 2: Dofetilide-Induced Arrhythmia

Materials:

  • Prepared ex vivo zebrafish heart

  • Dofetilide stock solution (in DMSO or water)

  • Tyrode's solution

  • Incubation chamber

Procedure:

  • Prepare a working solution of dofetilide in Tyrode's solution at the desired concentration (e.g., 12 µM).[6][7]

  • Transfer the ex vivo heart to an incubation chamber containing the dofetilide solution.

  • Incubate the heart for a sufficient period to induce a stable arrhythmia. This may take several minutes.

  • Monitor the heart's electrical activity using optical mapping to confirm the presence of arrhythmia, such as a 2:1 atrioventricular block.[6]

Protocol 3: this compound Application and a Rescue

Materials:

  • Arrhythmic ex vivo zebrafish heart

  • This compound stock solution (in DMSO)

  • Tyrode's solution

  • Perfusion system (optional, for continuous flow)

Procedure:

  • Prepare a working solution of this compound in Tyrode's solution at the desired concentration (e.g., 30 µM).[4]

  • Remove the dofetilide solution from the incubation chamber.

  • Add the this compound solution to the chamber containing the arrhythmic heart. If using a perfusion system, switch the inflow to the this compound solution.

  • Continuously monitor the heart's electrical activity to observe the restoration of a normal rhythm.

Protocol 4: Optical Mapping and Data Analysis

Materials:

  • Ex vivo zebrafish heart preparation

  • Voltage-sensitive dye (e.g., RH-237)

  • High-speed fluorescence microscope with an appropriate filter set

  • Data acquisition system and analysis software

Procedure:

  • Incubate the heart in Tyrode's solution containing a voltage-sensitive dye (e.g., 5-10 µM RH-237) for 10-15 minutes in the dark.

  • Wash the heart with fresh Tyrode's solution to remove excess dye.

  • Mount the heart in a recording chamber on the microscope stage.

  • Excite the dye with the appropriate wavelength of light and record the emitted fluorescence using a high-speed camera.

  • Record the electrical activity before, during, and after the application of dofetilide and this compound.

  • Analyze the recorded optical signals to determine parameters such as action potential duration (APD) at different repolarization levels (e.g., APD50, APD90), heart rate, and rhythm regularity.

Conclusion

The zebrafish model of dofetilide-induced arrhythmia provides a robust platform for evaluating the efficacy of anti-arrhythmic compounds. This compound demonstrates significant potential in this model by effectively reversing the pro-arrhythmic effects of dofetilide through its unique mechanism of hERG channel activation. The protocols outlined in these application notes provide a framework for researchers to utilize this model for the screening and characterization of novel cardiac therapies.

References

Application Notes and Protocols for Whole-Cell Patch Clamp Recordings with RPR-260243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RPR-260243 in whole-cell patch clamp recordings to study its effects on the human Ether-à-go-go-related gene (hERG) potassium channel.

Introduction

This compound is a potent and specific activator of the hERG (Kv11.1) potassium channel, which plays a crucial role in the repolarization phase of the cardiac action potential.[1] Dysfunction of the hERG channel is associated with Long QT Syndrome type 2 (LQTS2), a cardiac arrhythmia that can lead to sudden death.[1] this compound has been identified as a Type 1 hERG channel activator, primarily functioning by slowing the deactivation of the channel and attenuating its inactivation.[1][2] This compound holds potential as a therapeutic agent for LQTS2 and as a valuable tool for studying hERG channel gating mechanisms.[3][4]

Mechanism of Action

This compound modulates hERG channel activity through a dual mechanism. It significantly slows the rate of channel deactivation and induces a positive shift in the voltage dependence of inactivation.[2][5][6] The compound binds to a pocket at the intracellular interface between the pore domain and the voltage sensor of the hERG channel.[1][2] This interaction hinders the conformational changes required for the channel to close, thereby prolonging the open state and increasing the overall current.[2] Studies have shown that the slowing of deactivation by this compound is proportional to the number of wild-type subunits in a tetrameric channel, with four subunits required for the maximal effect.[7] In contrast, a single wild-type subunit is sufficient to achieve a near-maximal shift in the voltage dependence of inactivation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from electrophysiological studies of this compound on hERG channels.

ParameterValueCell TypeNotesReference
EC50 for Ipeak 8.2 ± 0.8 µMOocyteSplit hERG1a channels[5]
EC50 for Itail-peak 15.0 ± 1.9 µMOocyteSplit hERG1a channels[5]
EC50 for τdeact 7.9 ± 1.0 µMOocyteMeasured at -60 mV[5]
Conditionτdeact at -60 mV (ms)τdeact at -140 mV (ms)Cell TypeReference
Control 17.4 ± 0.63.6 ± 0.3Oocyte[5][8]
30 µM this compound (fast component) 44 ± 4.79.3 ± 1.7Oocyte[5][8]
30 µM this compound (slow component) 1451 ± 6362 ± 7.7Oocyte[5][8]

Experimental Protocols

This section outlines a detailed protocol for performing whole-cell patch clamp recordings to investigate the effects of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293 cells).

Cell Culture and Transfection
  • Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For electrophysiological recordings, plate cells on glass coverslips. Transiently transfect the cells with a plasmid encoding the hERG channel using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a marker protein (e.g., GFP) can aid in identifying transfected cells.

  • Incubation: Allow cells to express the hERG channels for 24-48 hours post-transfection before performing patch clamp experiments.

Solutions
  • External Solution (aCSF):

    • 126 mM NaCl

    • 3 mM KCl

    • 2 mM MgSO4

    • 2 mM CaCl2

    • 1.25 mM NaH2PO4

    • 26.4 mM NaHCO3

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. Continuously bubble with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution:

    • 115 mM K-Gluconate

    • 4 mM NaCl

    • 0.3 mM GTP-Na

    • 2 mM ATP-Mg

    • 10 mM HEPES

    • 10 mM EGTA

    • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute the stock solution in the external solution to the desired final concentrations on the day of the experiment. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).

Whole-Cell Patch Clamp Procedure
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be between 3-7 MΩ when filled with the internal solution.

  • Cell Visualization: Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution at a rate of 1.5-2 mL/min.

  • Pipette Positioning: Fill a patch pipette with the internal solution and mount it on the micromanipulator. Apply positive pressure to the pipette.

  • Gigaohm Seal Formation: Approach a transfected cell with the pipette tip. Once the tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal. A holding potential of -70 mV can aid in seal formation.

  • Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration. The cell's interior is now continuous with the pipette solution.

  • Data Acquisition:

    • Use a patch clamp amplifier and data acquisition software (e.g., pClamp) to record membrane currents.

    • Compensate for pipette and whole-cell capacitance.

    • Monitor series resistance throughout the experiment and discard recordings if it changes significantly.

Voltage Clamp Protocols

To characterize the effects of this compound, apply the following voltage protocols:

  • Deactivation Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing step to +40 mV for 1 second to fully activate the hERG channels.

    • Repolarize the membrane to various test potentials (e.g., from -140 mV to -40 mV in 10 mV increments) to elicit tail currents.

    • Measure the time constant of decay (τdeact) of the tail currents.

  • Inactivation Protocol:

    • Hold the cell at -80 mV.

    • Apply a brief depolarizing prepulse to +40 mV to activate and inactivate the channels.

    • Apply a series of test pulses ranging from -120 mV to +60 mV.

    • Measure the peak current during the test pulse to determine the voltage dependence of inactivation.

  • Action Potential Waveform Protocol:

    • Apply a pre-recorded or simulated cardiac action potential waveform as the voltage command.

    • Record the resulting hERG current to study the effect of this compound under more physiological conditions.

Data Analysis
  • Analyze the recorded currents using appropriate software (e.g., Clampfit, Origin).

  • Fit the tail currents from the deactivation protocol with a single or double exponential function to determine the deactivation time constants.

  • Plot the normalized peak tail currents against the repolarization potential and fit with a Boltzmann function to determine the voltage of half-maximal activation (V1/2).

  • Construct concentration-response curves for the effects of this compound on various parameters and fit with the Hill equation to determine the EC50.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture & Transfection patch_pipette Patch Pipette Fabrication cell_culture->patch_pipette solution_prep Solution Preparation giga_seal Gigaohm Seal Formation solution_prep->giga_seal patch_pipette->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp Protocols whole_cell->voltage_clamp data_acquisition Data Acquisition voltage_clamp->data_acquisition current_analysis Current Analysis data_acquisition->current_analysis parameter_extraction Parameter Extraction current_analysis->parameter_extraction

Caption: Workflow for whole-cell patch clamp experiments with this compound.

This compound Mechanism of Action on hERG Channel

G cluster_channel hERG K+ Channel Gating Closed Closed State Open Open State Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated State Open->Inactivated Inactivation (Depolarization) Inactivated->Open Recovery RPR This compound deact deact RPR->deact Slows inact inact RPR->inact Attenuates

Caption: this compound modulates hERG channel gating by slowing deactivation and attenuating inactivation.

References

Application Notes and Protocols for Studying Drug-Induced Arrhythmia with RPR-260243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced arrhythmia is a significant concern in pharmaceutical development, often linked to the unintended block of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening conditions like Torsades de Pointes (TdP). RPR-260243 is a potent and selective activator of the hERG channel, offering a valuable pharmacological tool to investigate the mechanisms of drug-induced arrhythmia and explore potential therapeutic interventions.

This compound primarily functions by slowing the deactivation kinetics of the hERG channel, thereby enhancing the protective IKr current, particularly during the early refractory period.[1][2] This action can counteract the effects of hERG-blocking drugs, shorten the action potential duration (APD), and increase the post-repolarization refractory period, ultimately reducing arrhythmogenicity.[1][2] These application notes provide detailed protocols for utilizing this compound in preclinical cardiac safety studies.

Mechanism of Action of this compound

This compound is a type 1 hERG channel activator. Its principal mechanism involves binding to the channel and stabilizing it in the open state by significantly slowing the rate of deactivation.[3] This leads to an increased outward potassium current during the repolarization phase of the cardiac action potential. This enhanced IKr can compensate for the reduced current caused by hERG-blocking compounds, thereby mitigating the risk of excessive action potential prolongation and subsequent arrhythmias.

RPR260243_Mechanism cluster_membrane Cell Membrane hERG_closed hERG Channel (Closed) hERG_open hERG Channel (Open) hERG_closed->hERG_open Depolarization hERG_open->hERG_closed Deactivation hERG_inactivated hERG Channel (Inactivated) hERG_open->hERG_inactivated Sustained Depolarization Arrhythmia Arrhythmia (Long QT) hERG_open->Arrhythmia Reduced K+ Current Normal_Rhythm Restoration of Normal Rhythm hERG_open->Normal_Rhythm Enhanced K+ Current hERG_inactivated->hERG_open Repolarization RPR This compound RPR->hERG_open Slows Deactivation Blocker hERG Blocker (e.g., Dofetilide) Blocker->hERG_open Blocks K+ flow

Figure 1: Mechanism of action of this compound on the hERG channel gating process.

Quantitative Data

The following tables summarize the quantitative effects of this compound on hERG channel function and cardiac electrophysiology.

Table 1: Effect of this compound on hERG Channels Expressed in Xenopus Oocytes

ParameterEC50 (µM)Hill Coefficient (nH)ConditionsReference
Itail-peak15.0 ± 1.91.3 ± 0.04Wild-type hERG[4]
Ipeak8.2 ± 1.01.2 ± 0.06Wild-type hERG[4]
τdeact at -60 mV7.9 ± 1.01.9 ± 0.1Wild-type hERG[4]

Table 2: Effect of this compound on Action Potential Duration (APD) in Zebrafish Ventricles

TreatmentAPD90 (ms, mean ± SEM)Pacing Cycle LengthReference
Control238 ± 8Spontaneous[5]
20 nM Dofetilide389 ± 20Spontaneous[5]
20 nM Dofetilide + this compoundData not availableSpontaneous
30 µM this compoundAbbreviated vs. ControlNot specified[6]

Table 3: Selectivity Profile of this compound

Ion ChannelEffectConcentration TestedReference
Nav1.5 (Peak)Not specifiedNot specified
Cav1.2Not specifiedNot specified

Note: While this compound is reported to be selective for hERG channels, specific IC50 or EC50 values for other cardiac ion channels like Nav1.5 and Cav1.2 are not detailed in the reviewed literature. A comprehensive selectivity panel is recommended for thorough characterization.

Experimental Protocols

Protocol 1: Rescue of Dofetilide-Induced Arrhythmia in Zebrafish Hearts using Optical Mapping

This protocol describes how to induce a long QT phenotype (arrhythmia) in ex vivo zebrafish hearts using the hERG blocker dofetilide and subsequently assess the rescue effect of this compound.

Zebrafish_Workflow cluster_prep Heart Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate adult zebrafish heart B Cannulate and perfuse with Tyrode's solution A->B C Stain with voltage-sensitive dye (e.g., RH-237) B->C D Acquire baseline optical mapping data C->D E Perfuse with Dofetilide (e.g., 12 µM) to induce arrhythmia D->E F Acquire data to confirm arrhythmia E->F G Perfuse with this compound (e.g., 10-30 µM) F->G H Acquire data to assess rescue of rhythm G->H I Measure APD, heart rate, and rhythm H->I J Compare baseline, dofetilide, and this compound conditions I->J

Figure 2: Experimental workflow for assessing the rescue of drug-induced arrhythmia in zebrafish hearts.

Materials:

  • Adult zebrafish

  • Tyrode's solution (in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4)

  • Voltage-sensitive dye (e.g., RH-237)

  • Dofetilide stock solution

  • This compound stock solution

  • Optical mapping system with a high-speed camera and appropriate filters

Procedure:

  • Humanely euthanize an adult zebrafish and isolate the heart.

  • Cannulate the heart and perfuse with oxygenated Tyrode's solution at room temperature.

  • Load the heart with a voltage-sensitive dye according to the manufacturer's protocol.

  • Mount the heart in the optical mapping setup and acquire baseline electrical activity for at least 5 minutes.

  • Introduce dofetilide into the perfusate at a concentration known to induce arrhythmia (e.g., 12 µM).[5]

  • Record the electrical activity until a stable arrhythmic pattern is observed (e.g., 2:1 atrioventricular block).

  • Add this compound to the dofetilide-containing perfusate (e.g., 10-30 µM) and continue recording.

  • Observe for the restoration of a normal sinus rhythm.

  • Analyze the optical mapping data to quantify changes in APD, heart rate, and rhythm regularity.

Protocol 2: Characterization of this compound Effects on hERG Channels using Whole-Cell Patch-Clamp

This protocol details the electrophysiological assessment of this compound's effect on hERG channels stably expressed in a mammalian cell line (e.g., HEK293).

Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_data_analysis Data Analysis P1 Culture HEK293 cells stably expressing hERG P2 Plate cells onto coverslips for recording P1->P2 R1 Obtain whole-cell configuration P2->R1 R2 Apply voltage-clamp protocol to elicit hERG currents R1->R2 R3 Record baseline hERG currents R2->R3 R4 Perfuse with this compound at various concentrations R3->R4 R5 Record hERG currents in the presence of this compound R4->R5 A1 Measure tail current amplitude and deactivation kinetics R5->A1 A2 Construct concentration-response curves A1->A2 A3 Calculate EC50 values A2->A3

Figure 3: Workflow for whole-cell patch-clamp analysis of this compound on hERG channels.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture reagents

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.[1]

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.

  • This compound stock solution

Procedure:

  • Culture and plate hERG-HEK293 cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes and fill with internal solution. Pipette resistance should be 2-4 MΩ.

  • Approach a cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol to assess deactivation is a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to various potentials (e.g., -120 mV to -40 mV).

  • Record baseline hERG currents for several minutes to ensure stability.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) for 3-5 minutes at each concentration.

  • Record hERG currents at each concentration.

  • Analyze the data to determine the effects on tail current amplitude and the time constant of deactivation (τdeact).

  • Construct concentration-response curves and calculate the EC50 for the effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the electrophysiological consequences of hERG channel modulation. The protocols outlined in these application notes provide a framework for assessing its ability to counteract drug-induced proarrhythmic effects in both cellular and whole-organ models. Researchers are encouraged to adapt these protocols to their specific experimental needs and to conduct comprehensive dose-response and selectivity studies to fully characterize the effects of this compound in their systems of interest.

References

Application Notes and Protocols for Investigating hERG Channel Mutations with RPR-260243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr), which is crucial for cardiac action potential repolarization.[1][2] Mutations in the hERG gene can lead to Long QT Syndrome (LQTS), a disorder that prolongs ventricular repolarization and increases the risk of life-threatening arrhythmias.[1][2] RPR-260243 is a potent and specific activator of the hERG channel, offering a valuable pharmacological tool for investigating the functional consequences of hERG mutations and exploring potential therapeutic strategies.[3][4][5]

These application notes provide a comprehensive overview of the use of this compound in studying hERG channel mutations, including its mechanism of action, detailed experimental protocols for electrophysiological characterization, and quantitative data on its effects.

Mechanism of Action of this compound

This compound is classified as a Type 1 hERG channel activator.[5] Its primary mechanism of action is to significantly slow the rate of channel deactivation (closure) upon membrane repolarization.[6][7] It also modestly attenuates channel inactivation.[3][5] By binding to a putative site at the interface of the voltage sensor domain (VSD) and the pore domain (PD), this compound is thought to allosterically modulate the channel's gating machinery, stabilizing the open state and thereby increasing the overall hERG current.[3][5] This action can be particularly beneficial in the context of certain hERG mutations that accelerate deactivation, such as the R56Q mutation associated with LQTS2, where this compound has been shown to rescue the wild-type phenotype.[7][8][9]

RPR260243_Mechanism_of_Action cluster_membrane Cell Membrane cluster_RPR This compound Action Closed Closed State Open Open State Closed->Open Deactivation Inactivated Inactivated State Open->Inactivated Inactivation K_efflux K+ Efflux (Repolarization) Open->K_efflux Inactivated->Open Recovery RPR This compound RPR->Closed Slows Deactivation RPR->Inactivated Attenuates Inactivation Depolarization Depolarization Depolarization->Closed Activation Repolarization Repolarization

Mechanism of this compound on hERG channel gating.

Data Presentation: Effects of this compound on Wild-Type and Mutant hERG Channels

The following tables summarize the quantitative effects of this compound on the electrophysiological properties of wild-type (WT) and the R56Q mutant hERG channels.

Table 1: Potency of this compound on hERG Channel Gating Parameters

Channel TypeParameterEC50 (µM)Cell TypeReference
WT hERG1aItail-peak15.0 ± 1.9Xenopus oocytes[6]
WT hERG1aV0.5 of deactivation8.0Xenopus oocytes[6]
Split hERG1aIpeak8.2 ± 1.0Xenopus oocytes[6]
Split hERG1aItail-peak15.0 ± 1.9Xenopus oocytes[6]
Split hERG1aτdeact at -60 mV7.9 ± 1.0Xenopus oocytes[6]

Table 2: Effect of this compound on hERG Channel Deactivation

Channel TypeConditionτdeact (ms) at -60 mVFold ChangeCell TypeReference
WT hERG1aControl17.4 ± 0.6-Xenopus oocytes[6]
WT hERG1a30 µM this compoundτf = 44 ± 4.7, τs = 1451 ± 63BiexponentialXenopus oocytes[6]

Table 3: Rescue of R56Q Mutant hERG Channel Function by this compound

Channel TypeConditionMeasurementEffectCell TypeReference
R56Q hERGControlProtective CurrentReduced compared to WTXenopus oocytes & HEK cells[8]
R56Q hERG30 µM this compound (21°C)Protective Current~4.0-fold increaseXenopus oocytes[8]
R56Q hERG3 µM this compound (37°C)Protective Current~4.9-fold increaseHEK cells[8]
WT hERG10 µM this compound (21°C)Transient hERG Current~12.4-fold increaseXenopus oocytes[8]
WT hERG10 µM this compound (37°C)Transient hERG Current~5.3-fold increaseHEK cells[8]

Experimental Workflow for Investigating hERG Mutations

The following diagram outlines a typical workflow for characterizing the effects of a hERG mutation and the potential for rescue by this compound.

Experimental_Workflow cluster_prep Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis cluster_interpretation Interpretation cDNA_prep hERG cDNA Preparation (WT and Mutant) Transfection Transient or Stable Transfection cDNA_prep->Transfection Cell_culture Cell Culture (e.g., HEK293, Xenopus oocytes) Cell_culture->Transfection Patch_clamp Whole-Cell Patch Clamp Recording Transfection->Patch_clamp Voltage_protocol Apply Voltage Protocols (Activation, Deactivation, Inactivation) Patch_clamp->Voltage_protocol RPR_application Perfusion with this compound (Concentration-Response) Voltage_protocol->RPR_application Current_analysis Analyze Current Properties (Amplitude, Kinetics) RPR_application->Current_analysis Gating_analysis Analyze Gating Parameters (V0.5, τ) Current_analysis->Gating_analysis Dose_response Generate Dose-Response Curves (EC50) Gating_analysis->Dose_response Phenotype_char Characterize Mutant Phenotype Dose_response->Phenotype_char Rescue_eval Evaluate Rescue by this compound Phenotype_char->Rescue_eval Conclusion Draw Conclusions Rescue_eval->Conclusion

Workflow for hERG mutation investigation.

Experimental Protocols

Protocol 1: Heterologous Expression of hERG Channels in HEK293 Cells
  • Cell Culture: Maintain human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: For transient transfection, plate cells on glass coverslips in 35-mm dishes. When cells reach 50-70% confluency, transfect with cDNA encoding wild-type or mutant hERG channels using a suitable transfection reagent according to the manufacturer's instructions. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Post-Transfection: Use cells for electrophysiological recordings 24-48 hours post-transfection.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[8]

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.[8] The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal and obtain the whole-cell configuration.

    • Record currents using a patch-clamp amplifier and digitize the data. Perform recordings at room temperature (21-23°C) or physiological temperature (35-37°C) as required.[8]

  • Voltage-Clamp Protocols:

    • To Measure Deactivation (Tail Currents):

      • Hold the cell at a holding potential of -80 mV.

      • Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.

      • Repolarize to various test potentials (e.g., from -120 mV to -40 mV in 10 mV increments) for 4 seconds to record tail currents.[8]

    • To Measure Steady-State Activation:

      • Hold the cell at -80 mV.

      • Apply depolarizing pulses of increasing amplitude (e.g., from -60 mV to +60 mV in 10 mV increments) for 2 seconds.

      • Follow each depolarizing pulse with a step to a fixed potential (e.g., -50 mV) to record tail currents.

      • Normalize the peak tail current to the maximum tail current and plot against the prepulse potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V0.5).

  • Application of this compound:

    • After obtaining stable baseline recordings, perfuse the cell with the external solution containing the desired concentration of this compound for at least 5 minutes to allow for equilibration before recording the drug's effect.[8]

    • To determine the concentration-response relationship, apply increasing concentrations of this compound cumulatively.

  • Data Analysis:

    • Analyze data using software such as pCLAMP or other suitable analysis programs.

    • Measure peak tail current amplitudes to assess the effect of this compound on the overall current.

    • Fit the decay of the tail currents with a single or double exponential function to determine the deactivation time constant(s) (τdeact).

    • Construct concentration-response curves and fit with the Hill equation to determine the EC50.

Conclusion

This compound serves as an invaluable pharmacological tool for the functional characterization of hERG channel mutations. By specifically targeting and slowing channel deactivation, it allows researchers to probe the gating defects caused by mutations and to assess the potential for pharmacological rescue. The protocols and data presented here provide a framework for utilizing this compound to advance our understanding of hERG channelopathies and to explore novel therapeutic avenues for Long QT Syndrome.

References

Application Notes and Protocols for Studying the Antiarrhythmic Properties of RPR-260243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the antiarrhythmic properties of RPR-260243, a known hERG (human Ether-à-go-go-Related Gene) potassium channel activator. The protocols outlined below cover in vitro and in vivo methodologies to characterize the electrophysiological effects of this compound and to assess its potential as a therapeutic agent for cardiac arrhythmias.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that acts as a type 1 hERG channel activator.[1][2][3] Its primary mechanism of action is to slow the deactivation kinetics of the hERG channel, thereby enhancing the rapid component of the delayed rectifier potassium current (IKr).[4][5][6] This enhanced IKr contributes to cardiac action potential repolarization. Dysfunction of the hERG channel can lead to Long QT Syndrome (LQTS), a disorder that increases the risk of life-threatening arrhythmias such as Torsades de Pointes (TdP).[7][8][9] By activating the hERG channel, this compound has the potential to counteract the effects of hERG channel blockers or certain mutations that cause LQTS.[10]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on hERG channel kinetics as reported in the literature.

Table 1: Concentration-Response of this compound on hERG Channel Currents

ParameterEC50 (µM)Cell TypeReference
Peak outward current (Ipeak)8.2 ± 1.0Xenopus oocytes[4]
Peak tail current (Itail-peak)15.0 ± 1.9Xenopus oocytes[4]
Deactivation time constant (τdeact) at -60 mV7.9 ± 1.0Xenopus oocytes[4]

Table 2: Effect of this compound on hERG Channel Deactivation Kinetics

ConditionDeactivation Time Constant (τdeact) at -40 mV (ms)Deactivation Time Constant (τdeact) at -140 mV (ms)Cell TypeReference
Control67 ± 33.4 ± 0.1Xenopus oocytes[4]
30 µM this compound272 ± 616.6 ± 0.7Xenopus oocytes[4]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Analysis of hERG Channel Activity

This protocol is designed to characterize the effects of this compound on the kinetics of the hERG potassium channel expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

Materials:

  • HEK293 cells stably expressing hERG or Xenopus oocytes injected with hERG cRNA

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH

  • Internal solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH 7.3 with KOH

  • This compound stock solution (in DMSO) and final dilutions in external solution

Procedure:

  • Cell Preparation: Culture and prepare cells for patch-clamp recording according to standard laboratory procedures.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage-Clamp Protocols: Apply a series of voltage-clamp protocols to elicit and measure hERG currents.

    • Activation Protocol: To determine the voltage-dependence of activation, apply depolarizing steps from a holding potential of -80 mV to a range of test potentials (e.g., -60 mV to +60 mV in 10 mV increments) for 2-5 seconds. Follow each depolarizing step with a repolarizing step to -50 mV to elicit tail currents.

    • Deactivation Protocol: To assess the rate of deactivation, apply a long depolarizing pulse to fully activate the channels (e.g., +40 mV for 2 seconds) followed by repolarizing steps to various potentials (e.g., -120 mV to -40 mV in 10 mV increments). Fit the decay of the tail currents to an exponential function to determine the deactivation time constant (τdeact).

    • Action Potential Clamp: Apply a pre-recorded ventricular action potential waveform as the voltage command to study the effect of this compound on hERG current during a physiological stimulus.

  • Drug Application: Perfuse the cells with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state before repeating the voltage-clamp protocols.

  • Data Analysis: Analyze the recorded currents to determine the effects of this compound on peak current amplitude, voltage-dependence of activation, and the rate of deactivation.

G cluster_0 Experimental Workflow: In Vitro Patch-Clamp Cell Preparation Cell Preparation Pipette Fabrication Pipette Fabrication Cell Preparation->Pipette Fabrication Repeat Protocols Whole-Cell Configuration Whole-Cell Configuration Pipette Fabrication->Whole-Cell Configuration Repeat Protocols Voltage-Clamp Protocols Voltage-Clamp Protocols Whole-Cell Configuration->Voltage-Clamp Protocols Repeat Protocols Drug Application Drug Application Voltage-Clamp Protocols->Drug Application Repeat Protocols Drug Application->Voltage-Clamp Protocols Repeat Protocols Data Analysis Data Analysis Drug Application->Data Analysis

Workflow for in vitro patch-clamp experiments.
In Vivo Model: Dofetilide-Induced Arrhythmia in Adult Zebrafish

This protocol describes the induction of arrhythmia in adult zebrafish using the hERG channel blocker dofetilide and the subsequent assessment of the antiarrhythmic effects of this compound.

Materials:

  • Adult zebrafish (Danio rerio)

  • Anesthetic (e.g., MS-222)

  • Dofetilide stock solution

  • This compound stock solution

  • Microinjection setup or perfusion system

  • ECG recording system for zebrafish

Procedure:

  • Animal Preparation: Anesthetize the adult zebrafish. For stable ECG recordings, the fish can be immobilized on a wet sponge and muscular paralysis induced with a paralytic agent.[11][12] Oral perfusion can be used to deliver drugs and maintain the fish.[11][12]

  • Baseline ECG Recording: Record a baseline ECG for a stable period (e.g., 10 minutes) to determine heart rate, QT interval, and other relevant parameters.

  • Arrhythmia Induction: Administer dofetilide to induce arrhythmia. A study in adult zebrafish used oral perfusion of 50 µM for female and 75 µM for male fish.[12] The endpoint for induction is the observation of pro-arrhythmic events such as QT prolongation, atrioventricular (AV) block, or Torsades de Pointes-like ventricular tachycardia.

  • This compound Treatment: Once a stable arrhythmia is established, administer this compound. The concentration should be determined based on dose-response studies. A concentration of 30 µM has been shown to be effective in ex vivo zebrafish hearts.

  • ECG Monitoring and Quantification: Continuously record the ECG throughout the experiment. The antiarrhythmic effect of this compound can be quantified by measuring the following:

    • Restoration of Sinus Rhythm: The percentage of fish in which normal sinus rhythm is restored.

    • Change in Heart Rate: The degree to which the heart rate returns to the baseline value.

    • Correction of QT Interval: The extent of shortening of the dofetilide-prolonged QT interval. The QT interval should be corrected for heart rate (QTc) using a species-specific formula.

    • Reduction in Arrhythmic Events: A decrease in the frequency and severity of arrhythmic events such as AV block and ventricular tachycardia.

G cluster_1 Experimental Workflow: In Vivo Zebrafish Model Animal Preparation Animal Preparation Baseline ECG Baseline ECG Animal Preparation->Baseline ECG Arrhythmia Induction (Dofetilide) Arrhythmia Induction (Dofetilide) Baseline ECG->Arrhythmia Induction (Dofetilide) This compound Treatment This compound Treatment Arrhythmia Induction (Dofetilide)->this compound Treatment ECG Monitoring & Quantification ECG Monitoring & Quantification This compound Treatment->ECG Monitoring & Quantification

Workflow for in vivo zebrafish arrhythmia model.

Signaling Pathway

The following diagram illustrates the central role of the hERG channel in cardiac repolarization and the mechanism by which this compound exerts its antiarrhythmic effect.

G cluster_2 Cardiac Action Potential and hERG Channel Function Depolarization Depolarization Plateau Plateau Repolarization Repolarization Resting Potential Resting Potential hERG Channel (IKr) hERG Channel (IKr) Repolarization->hERG Channel (IKr) Mediated by Slowed Deactivation Slowed Deactivation hERG Channel (IKr)->Slowed Deactivation Leads to Blocked IKr Blocked IKr hERG Channel (IKr)->Blocked IKr Leads to This compound This compound This compound->hERG Channel (IKr) Activates Dofetilide Dofetilide Dofetilide->hERG Channel (IKr) Blocks Enhanced IKr Enhanced IKr Slowed Deactivation->Enhanced IKr Shortened APD Shortened APD Enhanced IKr->Shortened APD Antiarrhythmic Effect Antiarrhythmic Effect Shortened APD->Antiarrhythmic Effect Prolonged APD (LQTS) Prolonged APD (LQTS) Blocked IKr->Prolonged APD (LQTS) Arrhythmia (TdP) Arrhythmia (TdP) Prolonged APD (LQTS)->Arrhythmia (TdP)

Signaling pathway of this compound's antiarrhythmic action.

References

Troubleshooting & Optimization

RPR-260243 Technical Support Center: Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using RPR-260243 in patch clamp electrophysiology studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound in patch clamp experiments?

A1: For patch clamp studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A commonly used and effective stock concentration is 10 mM.[1] This stock solution should be stored at -20°C.[1]

Q2: How should I prepare the final working concentration of this compound for my experiment?

A2: The final working concentration of this compound is achieved by diluting the 10 mM DMSO stock solution into the extracellular (bath) solution to the desired final concentration.[1][2] For example, to achieve a 10 µM final concentration in 10 mL of bath solution, you would add 10 µL of the 10 mM stock solution.

Q3: What is the mechanism of action of this compound?

A3: this compound is an activator of the hERG (human Ether-à-go-go-related gene) potassium channel.[3] Its primary mechanism of action is to dramatically slow the deactivation rate of the hERG channel.[1] It may also inhibit inactivation of the channel.[1] this compound binds to a pocket at the intracellular ends of the S5 and S6 helices of a single hERG subunit.[1]

Q4: What are the expected effects of this compound on hERG currents in patch clamp recordings?

A4: Application of this compound is expected to increase hERG channel currents. Specifically, it slows the rate of the tail current deactivation. This effect is concentration-dependent.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on hERG currents. Incorrect final concentration. Double-check the dilution calculations from the stock solution to the final bath solution. Ensure accurate pipetting.
Degradation of this compound. Prepare a fresh dilution from the frozen stock. If the stock is old, consider preparing a new stock solution.
Low expression of hERG channels. Verify the expression of functional hERG channels in your chosen cell system (e.g., Xenopus oocytes or HEK cells) before drug application.
Precipitation observed in the bath solution upon adding this compound. Poor solubility in the aqueous bath solution. Ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to maintain the solubility of this compound in the aqueous buffer. Thoroughly mix the bath solution immediately after adding the this compound stock.
Inconsistent results between experiments. Variable drug application time. Standardize the perfusion time for this compound application to ensure consistent exposure of the cells to the compound. A 5-minute perfusion is a good starting point.[2]
Incomplete washout of the compound. If performing experiments that require washout, ensure a sufficient washout period with control bath solution to allow for the dissociation of this compound from the channels.

Experimental Protocols

Preparation of 10 mM this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound powder.

  • Calculating the Volume of DMSO: Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1]

Whole-Cell Patch Clamp Protocol for this compound Application (HEK-293 Cells)
  • Cell Preparation: Culture HEK-293 cells expressing hERG channels on coverslips.

  • Solution Preparation:

    • External Bath Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.[2]

    • Internal Pipette Solution: Prepare an appropriate internal solution for whole-cell recordings.

  • Recording Setup:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with the external bath solution.

    • Establish a whole-cell patch clamp configuration on a selected cell.

  • Control Recording: Record baseline hERG currents using a suitable voltage protocol once the whole-cell configuration is stable.

  • This compound Application:

    • Dilute the 10 mM this compound DMSO stock into the external bath solution to the desired final concentration.

    • Perfuse the cell with the this compound containing solution for a standardized duration (e.g., 5 minutes).[2]

  • Test Recording: Record hERG currents again using the same voltage protocol during and after the application of this compound to observe its effects.

  • Data Analysis: Analyze the recorded currents to quantify the changes in deactivation kinetics and current amplitude.

Visualized Workflows and Pathways

RPR260243_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso Calculate Volume vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot vortex->aliquot store Store at -20°C aliquot->store stock 10 mM Stock in DMSO dilute Dilute Stock into Bath stock->dilute bath Extracellular Bath Solution bath->dilute mix Mix Thoroughly dilute->mix apply Apply to Cells mix->apply

Caption: Workflow for preparing this compound solutions for patch clamp experiments.

RPR260243_Signaling_Pathway RPR This compound hERG hERG Channel (S5-S6 Intracellular Pocket) RPR->hERG Binds to Deactivation Channel Deactivation hERG->Deactivation Slows IKr Increased IKr Current Deactivation->IKr Leads to

Caption: Simplified signaling pathway of this compound action on the hERG channel.

References

Technical Support Center: Optimizing RPR-260243 Concentration for hERG Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hERG channel activator RPR-260243.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in hERG activation experiments?

A1: The optimal concentration of this compound depends on the specific experimental goals and the expression system being used. For initial characterization, a concentration range of 1 µM to 30 µM is recommended. Several studies have shown concentration-dependent effects within this range on wild-type and mutant hERG channels.[1][2] A common starting point is 10 µM, which has been shown to significantly increase hERG currents.[2][3]

Q2: I am not observing a significant effect of this compound on my hERG currents. What are the possible reasons?

A2: Several factors could contribute to a lack of response:

  • Suboptimal Concentration: The concentration of this compound may be too low. Consider performing a concentration-response curve to determine the EC50 in your specific system.

  • Compound Stability: Ensure the this compound stock solution is properly prepared and stored to prevent degradation.

  • Cell Health and Expression: Poor cell health or low hERG channel expression levels can mask the effects of the activator. Verify cell viability and channel expression.

  • Voltage Protocol: The voltage clamp protocol used may not be optimal for observing the effects of this compound, which primarily slows deactivation.[1][4] Ensure your protocol is designed to measure tail currents and deactivation kinetics accurately.

  • Temperature: The effects of this compound can be temperature-dependent.[2][5] Experiments conducted at room temperature (21°C) may require higher concentrations than those at physiological temperature (37°C) to achieve similar effects.[2]

Q3: At what concentration does this compound become a blocker of the hERG channel?

A3: While this compound is primarily known as a hERG channel activator, some hERG activators have been reported to exhibit blocking effects at higher concentrations.[6] The available literature on this compound focuses on its activating properties up to 30 µM, and significant blocking effects have not been prominently reported in this range. However, it is crucial to perform a full concentration-response analysis to identify any potential biphasic effects in your experimental setup.

Q4: Can this compound be used to rescue loss-of-function mutations in hERG channels?

A4: Yes, this compound has been shown to be effective in rescuing certain long QT syndrome (LQTS)-associated hERG mutations. For example, it can restore the function of the R56Q mutant by slowing its accelerated deactivation kinetics.[2][5] The effective concentration for rescue may vary depending on the specific mutation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in current measurements between experiments. Inconsistent cell health or passage number.Use cells within a consistent and low passage number range. Ensure consistent cell culture conditions.
Inaccurate compound dilution.Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Unexpected changes in action potential duration (APD). Off-target effects at high concentrations.While this compound is reported to have little effect on other cardiac ion channels, high concentrations might lead to unforeseen effects.[3] Perform a concentration-response curve and use the lowest effective concentration.
Over-activation of hERG current.High concentrations of hERG activators can lead to an overcorrection of the APD, potentially causing pro-arrhythmic effects.[6][7] Carefully titrate the concentration.
Difficulty in measuring slow deactivation kinetics. Inappropriate voltage protocol.Use a long repolarizing step in your voltage protocol to allow for the complete deactivation of the channel in the presence of this compound.
Low signal-to-noise ratio.Optimize your recording conditions to improve signal quality. This may include using a larger cell or optimizing the patch clamp setup.

Quantitative Data Summary

Table 1: Concentration-Response Data for this compound on hERG Channels

ParameterEC50 (µM)Cell TypeTemperature (°C)Reference
Peak Tail Current (Itail-peak)15.0 ± 1.9Xenopus oocytesNot Specified[1]
Peak Current (Ipeak)8.2 ± 1.0Xenopus oocytesNot Specified[1]
Deactivation Time Constant (τdeact) at -60 mV7.9 ± 1.0Xenopus oocytesNot Specified[1]

Table 2: Effects of Specific this compound Concentrations on hERG Channel Kinetics

Concentration (µM)EffectCell TypeTemperature (°C)Reference
3Approximate restoration of WT behavior for R56Q mutantHEK cells37[2]
105.3-fold increase in transient hERG currentHEK cells37[2]
101.4-fold increase in resurgent hERG currentHEK cells37[2]
30~4-fold slowing of deactivationXenopus oocytesNot Specified[1]
30Abbreviated APD and reduced triangulationZebrafish heartsNot Specified[6]
30Approximate restoration of WT behavior for R56Q mutantXenopus oocytes21[2]

Experimental Protocols

1. Electrophysiological Recording from Xenopus Oocytes

  • Preparation: Oocytes are harvested and prepared for two-electrode voltage-clamp recording.

  • Solutions: The external solution typically contains (in mM): 104 KCl, 2 CaCl2, and 10 HEPES, adjusted to pH 7.4.

  • Voltage Clamp Protocol (for deactivation):

    • Hold the oocyte at a holding potential of 0 mV.

    • Apply a depolarizing pulse to a test potential (e.g., +40 mV) for a sufficient duration (e.g., 4 seconds) to fully activate the channels.

    • Repolarize to various potentials (e.g., -40 mV to -140 mV) for a duration long enough to observe tail current deactivation (e.g., 2.5 seconds).

  • Data Acquisition: Record currents before and after the application of this compound.

2. Electrophysiological Recording from HEK Cells

  • Cell Culture: HEK cells stably expressing hERG channels are cultured under standard conditions.

  • Patch Clamp: Whole-cell patch-clamp recordings are performed.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP, pH 7.2.

  • Voltage Clamp Protocol (Action Potential Clamp):

    • Apply a pre-recorded ventricular action potential waveform as the command voltage.

    • Record the resulting hERG current in the absence and presence of this compound.

  • Temperature Control: Maintain the experimental temperature at 37°C for physiological relevance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Preparation (Oocytes or HEK cells) baseline Baseline Recording (Control) cell_prep->baseline compound_prep This compound Stock & Dilutions application Compound Application compound_prep->application baseline->application post_app Post-Application Recording application->post_app data_acq Data Acquisition post_app->data_acq param_ext Parameter Extraction (I_peak, I_tail, τ_deact) data_acq->param_ext conc_resp Concentration-Response Curve Generation param_ext->conc_resp

Caption: General experimental workflow for assessing this compound effects.

signaling_pathway RPR This compound hERG_Open hERG Channel (Open State) RPR->hERG_Open Binds to open state hERG hERG Channel (Closed State) Deactivation Deactivation hERG_Open->Deactivation Slows Repolarization Membrane Repolarization hERG_Open->Repolarization Enhances K+ Efflux Deactivation->hERG Repolarization->hERG Promotes Closing

Caption: Simplified mechanism of this compound action on hERG channel deactivation.

troubleshooting_logic start No/Low this compound Effect check_conc Is Concentration Optimal? start->check_conc check_cells Are Cells Healthy & Expressing? check_conc->check_cells Yes solution_conc Perform Dose-Response check_conc->solution_conc No check_protocol Is Voltage Protocol Correct? check_cells->check_protocol Yes solution_cells Verify Cell Viability & Expression check_cells->solution_cells No check_temp Is Temperature Controlled? check_protocol->check_temp Yes solution_protocol Optimize for Deactivation Measurement check_protocol->solution_protocol No solution_temp Adjust Concentration for Temperature check_temp->solution_temp No

Caption: Troubleshooting logic for suboptimal this compound effects.

References

Potential off-target effects of RPR-260243 in cardiac cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RPR-260243 in cardiac cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cardiac cells?

A1: this compound is an activator of the hERG (human Ether-à-go-go-related gene) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr) crucial for cardiac action potential repolarization.[1][2][3] Its primary mechanism involves dramatically slowing the deactivation of the hERG channel and, to a lesser extent, attenuating its inactivation.[1][2] This leads to an enhanced IKr current, which can shorten the cardiac action potential duration.[3][4]

Q2: What are the known off-target effects of this compound on other cardiac ion channels?

A2: Based on available data, this compound appears to be relatively selective for the hERG channel. However, some off-target effects have been noted:

  • L-type Calcium Channels (Cav1.2): this compound has been reported to be a weak inhibitor of the L-type Ca2+ channel.

  • Other Channels: At high concentrations (e.g., 30 µM), this compound may induce a non-specific channel block, leading to a reduction in outward currents.[1]

Specific quantitative data on the effects of this compound on other key cardiac ion channels, such as the fast sodium channel (Nav1.5) and the slow delayed rectifier potassium channel (KCNQ1/KCNE1), are limited in publicly available literature. Researchers are encouraged to evaluate these potential off-target effects empirically.

Q3: What is the therapeutic potential of this compound?

A3: Due to its ability to enhance IKr and shorten the action potential duration, this compound has been investigated as a potential antiarrhythmic agent, particularly for the treatment of Long QT Syndrome (LQTS).[3][4] Studies in zebrafish models with drug-induced arrhythmia have shown that this compound can restore a normal heart rhythm.[1][3]

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on cardiac ion channels.

Table 1: Effects of this compound on hERG (IKr) Channel Kinetics

ParameterEC50Cell SystemReference
Slowing of Deactivation~7.9 - 8.0 µMXenopus oocytes[1]
Enhancement of Peak Tail Current~15.0 µMXenopus oocytes[1]

Table 2: Off-Target Effects of this compound on Other Cardiac Ion Channels

ChannelEffectConcentration% Inhibition/ActivationCell SystemReference
L-type Ca2+ (Cav1.2)Weak Inhibition10 µM~10%Not Specified
Na+ Channel (Nav1.5)No significant effect reportedNot SpecifiedNot SpecifiedNot Specified
K+ Channel (KCNQ1/KCNE1)No significant effect reportedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments to assess the potential off-target effects of this compound in cardiac cells, along with troubleshooting guides for common issues.

Electrophysiology: Patch-Clamp Analysis of Cardiac Ion Currents

This protocol is for whole-cell voltage-clamp recordings from isolated cardiomyocytes or stable cell lines expressing specific cardiac ion channels.

  • Cell Preparation:

    • Isolate primary cardiomyocytes from animal models (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

    • Alternatively, use a stable cell line (e.g., HEK293) expressing the human cardiac ion channel of interest (e.g., Nav1.5, Cav1.2, KCNQ1/KCNE1).

    • Plate cells on glass coverslips suitable for patch-clamp recording.

  • Solutions:

    • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (for K+ currents): (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

    • Note: Solution compositions should be optimized for the specific ion channel being studied.

  • Recording:

    • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.

    • Fill the pipette with the appropriate internal solution.

    • Establish a gigaohm seal (>1 GΩ) with a single, healthy cardiomyocyte.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply specific voltage-clamp protocols to elicit and measure the current of interest (e.g., INa, ICa,L, IKs).

    • After establishing a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.

    • Record changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence.

IssuePossible Cause(s)Suggested Solution(s)
Unstable or low-resistance seal Unhealthy cells; Debris on cell membrane or pipette tip; Mechanical vibration.Use healthy, viable cells; Ensure clean solutions and fire-polished pipettes; Isolate the setup from vibrations.
Noisy recording Poor grounding; High pipette resistance; Low seal resistance.Check and improve the grounding of all equipment; Use lower resistance pipettes (2-4 MΩ); Ensure a high-resistance seal (>1 GΩ).
Current rundown (gradual decrease over time) "Washout" of essential intracellular components; Cell dialysis with pipette solution.Use perforated patch-clamp technique; Include ATP and GTP in the internal solution to support cell metabolism.
Inconsistent drug effects Inaccurate drug concentration; Incomplete solution exchange; Drug degradation.Prepare fresh drug solutions daily; Ensure complete perfusion of the recording chamber; Protect light-sensitive compounds.
Cell Viability Assays

These colorimetric assays assess the overall health of cardiac cells following exposure to this compound.

  • Cell Plating: Seed cardiomyocytes in a 96-well plate at an optimal density and allow them to adhere and recover.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a predetermined duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

IssuePossible Cause(s)Suggested Solution(s)
High background absorbance Contamination of media or reagents; Phenol red in the media.Use sterile techniques; Use phenol red-free media for the assay.
Low signal or poor dynamic range Suboptimal cell number; Insufficient incubation time with MTT.Optimize cell seeding density; Increase MTT incubation time (up to 4 hours).
Inconsistent results between wells Uneven cell plating; Pipetting errors; Edge effects in the plate.Ensure a homogenous cell suspension before plating; Use calibrated pipettes; Avoid using the outer wells of the plate.
Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

  • Cell Preparation: Plate cardiomyocytes on glass-bottom dishes or coverslips.

  • Dye Loading: Incubate cells with Fura-2 AM (a ratiometric calcium indicator) in a suitable buffer for 30-60 minutes at room temperature or 37°C.

  • De-esterification: Wash the cells and allow 30 minutes for cellular esterases to cleave the AM group, trapping the Fura-2 dye inside the cells.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped with an excitation wavelength switcher and a sensitive camera.

    • Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and collect the emission at ~510 nm.

    • Record baseline fluorescence ratios (F340/F380).

    • Perfuse the cells with this compound and record changes in the fluorescence ratio, which reflects changes in [Ca2+]i.

IssuePossible Cause(s)Suggested Solution(s)
Low fluorescence signal Incomplete dye loading; Dye leakage from cells.Optimize loading time and temperature; Use probenecid to inhibit dye extrusion.
High background fluorescence Incomplete de-esterification of Fura-2 AM; Autofluorescence.Allow sufficient time for de-esterification; Record and subtract background fluorescence from a cell-free region.
Phototoxicity or photobleaching Excessive excitation light intensity or duration.Reduce excitation light intensity; Use a neutral density filter; Minimize exposure time.
Compartmentalization of the dye Dye sequestration in organelles (e.g., mitochondria).Load cells at a lower temperature (e.g., room temperature); Use a non-ionic surfactant like Pluronic F-127 during loading.

Visualizations

Signaling Pathway and Experimental Workflows

RPR260243_Mechanism RPR260243 This compound hERG hERG (IKr) Channel RPR260243->hERG Binds to Deactivation Deactivation Gate Closure RPR260243->Deactivation Slows hERG->Deactivation Undergoes Repolarization Cardiac Repolarization hERG->Repolarization Contributes to Deactivation->hERG Affects AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens

Caption: Mechanism of action of this compound on the hERG channel.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Isolation Isolate/Culture Cardiomyocytes Giga_Seal Form Gigaohm Seal Cell_Isolation->Giga_Seal Solution_Prep Prepare Internal & External Solutions Solution_Prep->Giga_Seal Pipette_Pull Pull & Polish Micropipette Pipette_Pull->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Drug_App Apply this compound Baseline->Drug_App Record_Effect Record Drug Effect Drug_App->Record_Effect Data_Analysis Analyze Current Amplitude & Kinetics Record_Effect->Data_Analysis

Caption: Experimental workflow for patch-clamp electrophysiology.

Viability_Assay_Workflow cluster_setup Setup cluster_exp Experiment cluster_readout Readout Cell_Seeding Seed Cardiomyocytes in 96-well Plate Treatment Treat Cells with This compound Cell_Seeding->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan_Inc Incubate (2-4h) MTT_Add->Formazan_Inc Solubilize Add Solubilization Solution Formazan_Inc->Solubilize Measure_Abs Measure Absorbance (570 nm) Solubilize->Measure_Abs Analyze Calculate % Viability Measure_Abs->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

References

Technical Support Center: RPR-260243 Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RPR-260243 in patch clamp recordings. The information is tailored for professionals in research, science, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule activator of the hERG (human Ether-à-go-go-related gene) potassium channel, also known as KCNH2.[1] Its primary mechanism of action involves slowing the deactivation of the hERG channel and shifting the voltage dependence of inactivation to more positive potentials.[2][3] This dual effect leads to an overall increase in hERG channel current.[2]

Q2: What are the expected effects of this compound on hERG currents in a voltage clamp recording?

In a typical voltage clamp experiment on cells expressing hERG channels, application of this compound is expected to:

  • Slow the deactivation tail current: The decay of the tail current upon repolarization will be significantly slower in the presence of this compound.[2][4]

  • Increase the peak current amplitude: Depending on the voltage protocol, you may observe an increase in the peak outward current.[4]

  • Shift the voltage-dependence of inactivation: The voltage at which half of the channels are inactivated will shift to more positive potentials.[3]

Q3: In which expression systems has this compound been successfully used for patch clamp studies?

This compound has been successfully used in patch clamp studies with hERG channels heterologously expressed in Xenopus laevis oocytes.[3]

Troubleshooting Guide

This guide addresses common issues encountered during patch clamp recordings with this compound.

Problem Possible Cause Suggested Solution
No discernible effect of this compound on hERG currents. Incorrect compound concentration: The concentration of this compound may be too low to elicit a response.Verify the final concentration of this compound in your bath solution. The EC50 for its effect on deactivation has been reported to be in the micromolar range.[4]
Compound degradation: this compound solution may have degraded.Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
Low hERG expression: The expression level of hERG channels in your cells may be too low to detect a significant current.Confirm hERG expression using a positive control or another established hERG activator. Optimize your transfection or expression protocol to increase channel density.
Incorrect voltage protocol: The voltage protocol used may not be optimal for observing the effects of this compound.Use a voltage protocol that allows for clear visualization of the deactivation tail current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to record the tail current.
Unstable recordings or loss of seal upon this compound application. Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cell membrane or the seal.Ensure the final concentration of the solvent in the recording solution is minimal (typically ≤0.1%) and does not affect cell health or seal stability. Run a vehicle control to test the effect of the solvent alone.
Compound precipitating in the recording solution: this compound may not be fully dissolved at the working concentration.Visually inspect the recording solution for any signs of precipitation. Consider using a different solvent or adjusting the final concentration.
High variability in the effect of this compound between cells. Inconsistent compound application: The perfusion system may not be delivering the compound consistently to all cells.Ensure your perfusion system provides rapid and complete exchange of the bath solution around the patched cell.
Cell-to-cell variability in hERG expression: The level of hERG expression can vary significantly between individual cells.Analyze data from a sufficient number of cells to obtain statistically meaningful results. Consider using a stable cell line with consistent hERG expression.

Experimental Protocols

Whole-Cell Voltage Clamp Recording of hERG Channels in Xenopus Oocytes

This protocol provides a general framework for recording hERG currents and assessing the effect of this compound.

1. Oocyte Preparation:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject oocytes with cRNA encoding the hERG channel.
  • Incubate oocytes for 2-5 days at 16-18°C in ND96 solution.

2. Solutions:

  • External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.5 with NaOH.
  • Internal Solution (Pipette Solution): 100 mM KCl, 10 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with KOH.
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO.

3. Recording Procedure:

  • Place an oocyte in the recording chamber and perfuse with external solution.
  • Pull borosilicate glass pipettes to a resistance of 0.5-2 MΩ when filled with internal solution.
  • Establish a gigaohm seal and obtain the whole-cell configuration.
  • Hold the membrane potential at -80 mV.
  • Apply a voltage protocol to elicit hERG currents. A typical protocol is a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -120 mV for 4 seconds to record the deactivation tail current.
  • Record baseline currents in the external solution.
  • Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again.
  • Wash out the compound with the external solution to observe reversibility.

Visualizations

Signaling Pathway

RPR260243_Mechanism RPR260243 This compound hERG hERG K+ Channel RPR260243->hERG Binds to Deactivation Slowing of Deactivation hERG->Deactivation Inactivation Positive Shift in Voltage-Dependence of Inactivation hERG->Inactivation Current Increased hERG Current Deactivation->Current Inactivation->Current

Caption: Mechanism of action of this compound on the hERG channel.

Experimental Workflow

Caption: Workflow for a typical this compound patch clamp experiment.

Troubleshooting Logic

Troubleshooting_Logic Start No effect of This compound observed Check_Conc Verify Compound Concentration Start->Check_Conc Check_Sol Check for Solvent Effects/Precipitation Check_Conc->Check_Sol Concentration OK Fail Still no effect Check_Conc->Fail Concentration incorrect Check_Expr Confirm hERG Expression Check_Sol->Check_Expr Solvent OK Check_Sol->Fail Solvent issue Check_Proto Optimize Voltage Protocol Check_Expr->Check_Proto Expression OK Check_Expr->Fail Low expression Success Effect Observed Check_Proto->Success Protocol Optimized Check_Proto->Fail Protocol not optimal

References

Technical Support Center: RPR-260243 Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RPR-260243 in electrophysiology experiments. Our aim is to help you avoid common artifacts and ensure high-quality data acquisition.

Troubleshooting Guides

Even with careful experimental design, artifacts can arise. This section provides a systematic approach to identifying and resolving common issues encountered during electrophysiology recordings involving this compound.

Issue 1: High-Frequency Noise in Recordings After this compound Application

Question: After applying this compound, I observe high-frequency noise in my recordings. What is the likely source and how can I fix it?

Answer: While this compound itself is not known to directly generate high-frequency noise, its application can coincide with environmental or setup-related issues that cause such artifacts. High-frequency noise is often due to environmental electrical interference.

Troubleshooting Steps:

  • Identify and Isolate Noise Sources: Systematically turn off non-essential electrical equipment in the recording room to identify the source of the interference. Common culprits include centrifuges, vortexers, and personal electronics.[1]

  • Check Grounding: Ensure all components of your electrophysiology rig (amplifier, microscope, perfusion system, Faraday cage) are connected to a single, common ground point to prevent ground loops.[1] A floating ground is a very common cause of wide-band noise.

  • Inspect the Faraday Cage: Verify that the Faraday cage is properly sealed to shield the setup from external electromagnetic interference.

  • Optimize Cable Management: Keep all cables, especially the headstage and reference electrode cables, as short as possible to minimize their function as antennae for environmental noise.[2]

Issue 2: Slow Baseline Drift or Sudden Shifts After Perfusing this compound

Question: My baseline is drifting or suddenly shifting after perfusing this compound. What should I check?

Answer: Baseline instability can be caused by several factors, and the introduction of a new solution can often highlight underlying issues.

Troubleshooting Steps:

  • Check for Liquid Junction Potential Changes: A change in the ionic composition of the extracellular solution upon this compound application can alter the liquid junction potential at the reference electrode.

    • Solution: Use a salt bridge with the same solution as your bath or ensure your reference electrode is stable in the presence of the drug and its vehicle.

  • Verify Mechanical Stability: The perfusion system can introduce vibrations or slight movements of the preparation or electrode.

    • Solution: Ensure your preparation is securely held in the recording chamber and check for any movement in the micromanipulator. Minimize the perfusion flow rate to a level that still allows for adequate solution exchange.[1]

  • Assess Electrode Stability: Loose electrode contact with the preparation can lead to slow drifts or sudden "electrode pops".[3]

    • Solution: Ensure your recording and reference electrodes are securely positioned and have a stable interface with your preparation.

  • Monitor for Temperature Fluctuations: Even minor temperature changes in the recording chamber can cause baseline drift.

    • Solution: Ensure your perfusion solution is maintained at a stable temperature.[2]

  • Consider Compound Equilibration: Some compounds require time to reach a steady-state effect.

    • Solution: Allow for a longer baseline recording period after drug application to see if the drift stabilizes.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on hERG channels?

A1: this compound is a type 1 hERG channel activator.[4] Its primary mechanism involves binding to a site at the interface between the pore and the voltage sensor of the hERG channel.[4] This binding slows the channel's deactivation rate and shifts the voltage dependence of inactivation to more positive potentials.[5][6]

Q2: What are the expected effects of this compound on hERG currents in a voltage-clamp experiment?

A2: Application of this compound is expected to cause a significant slowing of the deactivation tail current.[4][5] It also enhances the peak current magnitude by reducing inactivation.[6]

Q3: Are there any known off-target effects of this compound that could interfere with my electrophysiology recordings?

A3: The available literature primarily focuses on the specific action of this compound on hERG channels. While comprehensive off-target screening data is not detailed in the provided search results, its described mechanism of action is highly specific to the gating properties of hERG channels.

Q4: How can I be sure that the observed effects are due to this compound and not an artifact?

A4: To confirm the specificity of this compound's effects, consider the following controls:

  • Vehicle Control: Apply the vehicle solution (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration to ensure it has no effect on the recorded currents.

  • Use of a Known hERG Blocker: After observing the effects of this compound, co-application with a potent hERG blocker like dofetilide should reverse the effects of this compound.[7][8]

Data Presentation

Table 1: Quantitative Effects of this compound on hERG Channel Kinetics

ParameterSpecies/Cell LineEC50EffectReference
Deactivation (τdeact)Xenopus oocytes (WT hERG1a)7.9 ± 1.0 µMSlows deactivation rate[5]
Peak Tail Current (Itail-peak)Xenopus oocytes (WT hERG1a)15.0 ± 1.9 µMEnhances current magnitude[5]
Peak Current (Ipeak)Xenopus oocytes (WT hERG1a)8.2 ± 1.0 µMEnhances current magnitude[5]

Experimental Protocols

Protocol 1: Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from studies characterizing the effects of this compound on hERG channels expressed in Xenopus laevis oocytes.[6]

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired hERG channel subunit(s). Oocytes are then incubated for 2-5 days to allow for channel expression.

  • Recording Solution: The standard recording solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.5 with NaOH.

  • Voltage-Clamp Protocol for Deactivation:

    • Hold the oocyte at a holding potential of -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate the channels.

    • Repolarize to potentials ranging from -120 mV to -40 mV in 10 mV increments to elicit tail currents.

    • The rate of deactivation can be determined by fitting the tail currents to an exponential function.

  • Drug Application: this compound is prepared as a stock solution in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentration in the recording solution. The solution is perfused over the oocyte.

Protocol 2: Whole-Cell Patch-Clamp in HEK293 Cells

This protocol is based on studies investigating this compound effects in a mammalian cell line.[7]

  • Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with the plasmid(s) encoding the hERG channel subunits.

  • Electrophysiology Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.

  • Voltage-Clamp Protocol for Activation and Deactivation:

    • Hold the cell at -80 mV.

    • Apply a series of depolarizing steps from -70 mV to +60 mV in 10 mV increments for 500 ms.

    • Repolarize to -50 mV to measure tail currents.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. Data is analyzed to determine current-voltage relationships, activation and inactivation curves, and deactivation time constants.

Visualizations

RPR260243_Mechanism_of_Action cluster_membrane Cell Membrane cluster_hERG hERG Channel Extracellular Extracellular Intracellular Intracellular VSD Voltage Sensor Domain (VSD) S1-S4 Pore Pore Domain (PD) S5-S6 RPR This compound Binding Binds to VSD-Pore Interface RPR->Binding Binding->VSD Binding->Pore SlowsDeactivation Slows Deactivation Binding->SlowsDeactivation ShiftsInactivation Shifts Inactivation (to more positive potentials) Binding->ShiftsInactivation

Caption: Mechanism of action of this compound on the hERG channel.

Troubleshooting_Workflow Start Artifact Observed in Electrophysiology Recording NoiseType Identify Artifact Type Start->NoiseType HighFreq High-Frequency Noise NoiseType->HighFreq High Frequency BaselineDrift Baseline Drift / Shift NoiseType->BaselineDrift Slow Drift / Shift CheckGrounding Check Grounding (Single Point) HighFreq->CheckGrounding CheckJunctionPotential Check Liquid Junction Potential BaselineDrift->CheckJunctionPotential IsolateEquipment Isolate Electrical Equipment CheckGrounding->IsolateEquipment Issue Persists CheckFaradayCage Inspect Faraday Cage IsolateEquipment->CheckFaradayCage Issue Persists Resolved Artifact Resolved CheckFaradayCage->Resolved Resolved CheckMechanicalStability Verify Mechanical Stability CheckJunctionPotential->CheckMechanicalStability Issue Persists CheckTemp Check Temperature Stability CheckMechanicalStability->CheckTemp Issue Persists CheckTemp->Resolved Resolved

Caption: Troubleshooting workflow for common electrophysiology artifacts.

References

RPR-260243 Technical Support Center: Minimizing Off-Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using RPR-260243 while minimizing the potential for off-target binding. The information is presented in a question-and-answer format to directly address common experimental concerns.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and its mechanism of action?

This compound is an activator of the human Ether-à-go-go-related gene 1 (hERG1) potassium channel, also known as KCNH2 or K_v_11.1.[1][2][3][4][5][6] Its primary mechanism of action is to slow the deactivation of the hERG1 channel, which enhances the potassium current.[1][2][3][4][5][7] This modulation of the hERG1 channel is being investigated for its therapeutic potential in conditions like Long QT Syndrome.[3][4][6]

Q2: What is the recommended concentration range for this compound to achieve on-target effects with minimal off-target binding?

Based on available data, a concentration range of 1 µM to 10 µM is recommended for most in vitro applications to achieve significant activation of the hERG1 channel while maintaining reasonable specificity. One study suggests that at a concentration of 10 µM, the effect of this compound is reasonably specific to hERG channel deactivation.[8] It is crucial to perform a concentration-response curve in your specific experimental system to determine the optimal concentration.

Q3: Is there a known off-target profile for this compound?

Currently, a comprehensive off-target binding profile for this compound across a broad panel of receptors, kinases, and other enzymes is not publicly available. However, studies have indicated that this compound has little effect on other cardiac ion channels.[8] Specifically, no activating effects were observed on the closely related ERG3 (K_v_11.3) channel.[9]

Q4: Are there any known off-target effects at higher concentrations?

Yes, at concentrations of 30 µM and above , there is evidence suggesting a potential for hERG channel block.[7] This can be considered a non-specific effect on the primary target and may confound experimental results. Therefore, it is advisable to avoid concentrations in this range unless specifically investigating this blocking effect.

Quantitative Data Summary

The following tables summarize the key quantitative data for the on-target activity of this compound on the hERG1 channel.

ParameterValue (µM)Cell SystemMeasurement
EC50 7.9 ± 1.0Xenopus oocytesSlowing of deactivation rate
EC50 8.2 ± 1.0Xenopus oocytesIncrease in peak current (Ipeak)
EC50 15.0 ± 1.9Xenopus oocytesIncrease in tail current (Itail-peak)

Data sourced from Zangerl-Plessl et al. (2023).[7]

Experimental Protocols

Determining the Optimal Concentration of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol provides a general framework for establishing a concentration-response curve for this compound's effect on hERG1 channels expressed in Xenopus oocytes.

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the human hERG1 channel.

    • Incubate the oocytes for 2-4 days at 16-18°C to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ) to voltage-clamp the oocyte membrane potential.

    • Use a commercial amplifier for data acquisition and analysis.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at a holding potential of -80 mV.

    • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels.

    • Follow with a repolarizing step to -50 mV to measure the peak tail current.

    • To measure the rate of deactivation, apply a series of repolarizing pulses to various voltages (e.g., -120 mV to -40 mV).

  • Concentration-Response Experiment:

    • Record baseline hERG currents in the absence of the compound.

    • Prepare a series of dilutions of this compound in the recording solution (e.g., ranging from 0.1 µM to 100 µM).

    • Sequentially perfuse the oocyte with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration before recording.

    • Wash out the compound to observe the reversal of the effect.

  • Data Analysis:

    • Measure the desired parameter (e.g., peak tail current amplitude, time constant of deactivation) at each concentration.

    • Normalize the response at each concentration to the baseline response.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a Hill equation to determine the EC50 and Hill coefficient.

Visualizations

RPR260243_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG1 Channel (Closed) hERG_open hERG1 Channel (Open) hERG->hERG_open hERG_open->hERG Deactivation (Closure) hERG_inactive hERG1 Channel (Inactive) hERG_open->hERG_inactive Inactivation K_efflux K+ Efflux (Repolarization) hERG_open->K_efflux hERG_inactive->hERG_open RPR This compound RPR->hERG_open Binds to open state, slows deactivation Depolarization Membrane Depolarization Depolarization->hERG Activation Repolarization Membrane Repolarization Repolarization->hERG_inactive Recovery

Caption: Mechanism of action of this compound on the hERG1 potassium channel gating cycle.

experimental_workflow start Start: Define Experimental Question concentration_range Select initial concentration range (e.g., 0.1 µM to 30 µM) start->concentration_range dose_response Perform concentration-response curve in your specific assay concentration_range->dose_response determine_ec50 Determine EC50 for the desired on-target effect dose_response->determine_ec50 select_concentration Select lowest effective concentration (typically 1-2x EC50) determine_ec50->select_concentration perform_experiment Perform definitive experiments select_concentration->perform_experiment control_expts Include appropriate controls: - Vehicle control - Negative control (if available) perform_experiment->control_expts data_analysis Analyze and interpret results perform_experiment->data_analysis end End data_analysis->end

Caption: Workflow for determining the optimal this compound concentration for an experiment.

References

RPR-260243 Technical Support Center: Cellular Assay Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective delivery of RPR-260243 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule activator of the human Ether-à-go-go-related gene 1 (hERG1) potassium channel.[1][2] Its primary mechanism of action is to slow the deactivation of the hERG1 channel, which increases the overall current and affects cardiac repolarization.[3][4][5] It binds to a pocket at the intracellular ends of the S5 and S6 helices of a single subunit of the channel.[3][5] This interaction hinders the conformational changes required for the channel to close.[4]

Q2: What are the typical cellular assays used to study this compound?

The most common cellular assays for this compound are electrophysiological recordings, such as two-microelectrode voltage-clamp in Xenopus laevis oocytes and whole-cell patch-clamp in mammalian cell lines like HEK293 cells expressing hERG1 channels.[1][6] These assays directly measure the effects of the compound on ion channel function.

Q3: How should I prepare a stock solution of this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] It is crucial to ensure the compound is fully dissolved before further dilution.

Q4: What is the recommended final concentration of this compound in cellular assays?

The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. The half-maximal effective concentration (EC50) for slowing deactivation is approximately 7.9 µM, while the EC50 for its effect on peak tail current is around 15.0 µM.[3][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no observable effect of this compound Compound Precipitation: this compound may have limited solubility in aqueous solutions, leading to precipitation when diluted from the DMSO stock into the assay buffer.- Visually inspect the final solution for any precipitates. - Prepare fresh dilutions for each experiment. - Consider a final DMSO concentration of ≤0.1% to maintain solubility, ensuring this concentration does not affect your cells.
Inadequate Cellular Uptake: The compound may not be effectively crossing the cell membrane.[8]- While this compound acts on an extracellularly accessible part of the channel, ensure that the perfusion of the compound is sufficient to reach the binding site. - Increase the incubation time to allow for sufficient compound-channel interaction.
Incorrect Target Expression: The cells may not be expressing functional hERG1 channels.- Verify hERG1 expression using methods like Western blotting or immunofluorescence. - Functionally validate the channels by recording baseline potassium currents before compound application.
High variability between replicate wells or experiments Inconsistent Compound Delivery: Inaccurate pipetting or uneven mixing of the compound in the assay plate can lead to variable concentrations.[9]- Use calibrated pipettes and ensure thorough but gentle mixing after adding this compound to the wells. - For plate-based assays, avoid using the outer wells which are more prone to evaporation (the "edge effect").[9]
Cell Health and Density: Variations in cell health, passage number, or seeding density can significantly impact assay results.[9][10]- Maintain a consistent cell culture practice, using cells within a similar passage number range for all experiments. - Ensure uniform cell seeding density across all wells. - Regularly check for signs of contamination or poor cell health.[11]
Unexpected cellular toxicity High DMSO Concentration: The final concentration of the DMSO solvent may be toxic to the cells.- Ensure the final DMSO concentration in your assay medium is at a non-toxic level, typically below 0.5%. Perform a vehicle control to assess the effect of DMSO alone.
Off-target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.- Perform a dose-response curve to identify the optimal concentration range that elicits the desired effect without causing significant cell death.

Quantitative Data Summary

The following table summarizes the reported EC50 values for the key effects of this compound on hERG1 channels.

Effect EC50 Value (µM) Cell System Reference
Slowing of Deactivation Rate7.9 ± 1.0Xenopus oocytes[3]
Increase in Peak Tail Current (Itail-peak)15.0 ± 1.9Xenopus oocytes
Increase in Peak Current (Ipeak)8.2 ± 1.0Xenopus oocytes

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound for Electrophysiology Assays

This protocol is adapted from studies using two-microelectrode voltage-clamp in Xenopus oocytes and whole-cell patch-clamp in HEK293 cells.[6]

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in the external bath solution.

    • For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.

    • Ensure the final DMSO concentration in the external solution is low (e.g., ≤0.1%).

  • Compound Application:

    • Establish a stable baseline recording of the cellular response (e.g., hERG1 current) in the external solution alone.

    • Apply the this compound working solution to the cells via perfusion of the recording chamber.

    • Allow for a sufficient incubation period (e.g., 5 minutes) for the compound to exert its effect before recording the post-treatment response.[6]

Visualizations

RPR260243_Mechanism_of_Action cluster_membrane Cell Membrane hERG hERG Channel (Closed State) Pore Blocked hERG_open hERG Channel (Open State) K+ Efflux RPR_bound_hERG hERG Channel (RPR-Bound, Open State) K+ Efflux Deactivation Slowed Increased_Current Increased K+ Current RPR_bound_hERG->Increased_Current RPR This compound RPR->hERG_open Binds Depolarization Membrane Depolarization Depolarization->hERG Opens Repolarization Membrane Repolarization Repolarization->hERG_open Closes (Deactivation) Repolarization->RPR_bound_hERG Closure is Slowed

Caption: Mechanism of action of this compound on the hERG potassium channel.

Troubleshooting_Workflow Start Experiment Start: No/Low Effect Observed Check_Solubility Check for Compound Precipitation in Final Dilution Start->Check_Solubility Precipitate_Yes Precipitate Observed Check_Solubility->Precipitate_Yes Precipitate_No No Precipitate Check_Solubility->Precipitate_No Remake_Solution Prepare Fresh Dilutions Consider Lower Final Concentration Precipitate_Yes->Remake_Solution Check_Cells Verify hERG1 Expression and Cell Health Precipitate_No->Check_Cells Remake_Solution->Start Cells_OK Cells are Healthy and Expressing hERG1 Check_Cells->Cells_OK Cells_Not_OK Cell Issues Detected Check_Cells->Cells_Not_OK Check_Assay_Params Review Assay Parameters: Incubation Time, Concentration Cells_OK->Check_Assay_Params Culture_Troubleshoot Troubleshoot Cell Culture: Passage Number, Contamination Cells_Not_OK->Culture_Troubleshoot Culture_Troubleshoot->Start Optimize Optimize Parameters and Repeat Check_Assay_Params->Optimize End Successful Experiment Optimize->End

References

Interpreting unexpected results in RPR-260243 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RPR-260243. The information is designed to help interpret unexpected results and address common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Question 1: We are not observing the expected significant slowing of hERG channel deactivation after applying this compound.

Possible Causes and Solutions:

  • Suboptimal Compound Concentration: The effects of this compound are concentration-dependent. A low concentration may not be sufficient to induce a significant effect.

    • Recommendation: Perform a concentration-response curve to determine the optimal concentration for your experimental system. The reported EC50 for slowing the rate of deactivation is approximately 7.9 µM.[1]

  • hERG Channel Variant: The specific variant of the hERG channel being used can influence the efficacy of this compound. For instance, certain mutations or truncations in the hERG channel can alter its sensitivity to the compound.

    • Recommendation: Verify the full sequence of your hERG channel construct. Be aware that this compound's effect on deactivation is attenuated or abolished in channels with C-terminal truncations.[2]

  • Experimental Temperature: Electrophysiological properties of ion channels are temperature-sensitive.

    • Recommendation: Ensure your experiments are conducted at a consistent and reported temperature. Most in vitro studies are performed at room temperature (around 21°C) or physiological temperature (37°C).

  • Voltage Protocol: The voltage protocol used to elicit and measure channel currents is critical.

    • Recommendation: Use a standard voltage protocol for assessing deactivation. This typically involves a depolarizing pulse to activate the channels, followed by repolarization to various negative potentials to measure the tail currents.

Question 2: We observe a decrease in the peak outward hERG current at positive potentials after applying this compound, which was unexpected.

Possible Cause and Solution:

  • High Compound Concentration: At higher concentrations (e.g., 30 µM), this compound has been observed to reduce the magnitude of outward hERG currents at positive test potentials.[2] This may be due to a channel block mechanism at these higher concentrations.

    • Recommendation: If the reduction in peak current is confounding your results, consider using a lower concentration of this compound that is still effective in slowing deactivation but has a minimal impact on the peak outward current.

Question 3: The effect of this compound on the voltage dependence of inactivation is less pronounced than expected.

Possible Cause and Solution:

  • Stoichiometry of Binding: The effect of this compound on inactivation has a different stoichiometric requirement than its effect on deactivation. A single wild-type subunit within a concatenated tetramer is sufficient to achieve a near-maximal shift in the voltage dependence of inactivation.[3] However, the overall effect might be less prominent compared to the profound slowing of deactivation.

    • Recommendation: Carefully analyze the shift in the voltage-dependence of inactivation. Do not solely rely on this parameter to gauge the activity of this compound, as its primary mechanism is the slowing of deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a Type 1 hERG channel activator.[4] Its primary mechanism of action is to dramatically slow the rate of hERG channel deactivation (closure) and, to a lesser extent, attenuate channel inactivation by shifting the voltage dependence of inactivation to more positive potentials.[1][4]

Q2: What is the known binding site of this compound on the hERG channel?

A2: this compound is thought to bind to a hydrophobic pocket located at the intracellular ends of the S5 and S6 helices of a single subunit of the hERG channel.[2] This binding is believed to interfere with the normal interactions between the S5 and S6 domains, thereby slowing the conformational changes required for channel closure.

Q3: Are there any known off-target effects of this compound?

A3: this compound has been reported to be highly specific for hERG channels, with no activating effects observed on other closely related voltage-gated channels such as ERG3 (KV11.3).[5][6]

Q4: Can this compound be used to study mutant hERG channels?

A4: Yes, this compound is a valuable tool for studying mutant hERG channels. For example, it has been shown to rescue the accelerated deactivation gating of the R56Q long QT syndrome-causing mutation.[7] However, it is important to note that the effects of this compound can be altered or abolished by certain mutations, particularly in the C-terminus of the channel.[2]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on hERG Channel Kinetics

ParameterEC50 (µM)Hill Coefficient (nH)Reference
Peak Tail Current (Itail-peak)15.0 ± 1.91.3 ± 0.04[1]
Peak Current (Ipeak)8.2 ± 1.01.2 ± 0.06[1]
Deactivation Time Constant (τdeact) at -60 mV7.9 ± 1.01.9 ± 0.1[1]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a generalized procedure based on methodologies frequently cited in the literature for studying this compound's effects on hERG channels expressed in Xenopus oocytes.

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from adult female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject oocytes with cRNA encoding the hERG channel of interest.

    • Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with extracellular solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.

    • Use a commercial two-electrode voltage-clamp amplifier to control the membrane potential and record the resulting currents.

  • Voltage Protocols:

    • To measure the effect on deactivation:

      • Hold the membrane potential at a holding potential of -80 mV.

      • Apply a depolarizing step (e.g., to +20 mV for 1-2 seconds) to activate the channels.

      • Repolarize the membrane to a range of test potentials (e.g., from -120 mV to -40 mV) to record the deactivating tail currents.

    • To measure the effect on the voltage-dependence of inactivation:

      • Hold the membrane potential at -80 mV.

      • Apply a series of depolarizing prepulses to various potentials to induce inactivation.

      • Follow with a test pulse to a fixed potential (e.g., +20 mV) to measure the available current.

  • Data Analysis:

    • Fit the deactivating tail currents to a single or double exponential function to determine the deactivation time constant(s) (τ).

    • Plot the normalized tail current amplitudes as a function of the prepulse potential to determine the voltage at which half of the channels are inactivated (V0.5).

Mandatory Visualizations

RPR260243_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG K+ Channel (Closed State) hERG_open hERG K+ Channel (Open State) hERG->hERG_open hERG_open->hERG Deactivation (Closure) hERG_open->hERG Slows hERG_inactivated hERG K+ Channel (Inactivated State) hERG_open->hERG_inactivated Inactivation K_efflux K+ Efflux hERG_open->K_efflux hERG_inactivated->hERG_open Attenuates RPR This compound RPR->hERG_open Binds to open state, stalls S6 movement Depolarization Membrane Depolarization Depolarization->hERG Activation Repolarization Membrane Repolarization Repolarization->hERG_open Recovery from Inactivation

Caption: Mechanism of action of this compound on the hERG potassium channel gating.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject hERG cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Channel Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Control_Recording Record Baseline Currents (Control) TEVC_Setup->Control_Recording RPR_Application Apply this compound Control_Recording->RPR_Application RPR_Recording Record Currents in Presence of this compound RPR_Application->RPR_Recording Data_Acquisition Acquire Current Traces RPR_Recording->Data_Acquisition Parameter_Extraction Extract Kinetic Parameters (τ, V0.5, etc.) Data_Acquisition->Parameter_Extraction Comparison Compare Control vs. This compound Parameter_Extraction->Comparison

Caption: A typical experimental workflow for assessing the effects of this compound.

Troubleshooting_Logic Start Unexpected Result with This compound No_Effect No or Reduced Effect on Deactivation Start->No_Effect Peak_Decrease Decreased Peak Outward Current Start->Peak_Decrease Concentration Check this compound Concentration No_Effect->Concentration Possible Cause Channel_Variant Verify hERG Channel Construct Sequence No_Effect->Channel_Variant Possible Cause Temperature Confirm Experimental Temperature No_Effect->Temperature Possible Cause High_Concentration Is Concentration > 10 µM? Peak_Decrease->High_Concentration Lower_Concentration Consider Lowering Concentration High_Concentration->Lower_Concentration Yes Expected_Effect This is a known effect at high concentrations High_Concentration->Expected_Effect No

Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.

References

Validation & Comparative

A Comparative Guide to hERG Channel Activators: RPR-260243 vs. PD-118057

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent human Ether-à-go-go-Related Gene (hERG) potassium channel activators: RPR-260243 and PD-118057. The hERG channel is critical for cardiac repolarization, and its activators are of significant interest for their potential therapeutic applications in conditions like Long QT Syndrome (LQTS).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms, quantitative performance, and experimental protocols related to these compounds.

Mechanism of Action: Two Distinct Classes of hERG Activators

This compound and PD-118057 are classified into two different types of hERG channel activators based on their distinct mechanisms of action.[1][3]

This compound is a Type 1 hERG activator .[1][4] Its primary mechanism involves a dramatic slowing of the channel's deactivation kinetics.[2][5][6][7] This means that once the channel is open, it closes much more slowly in the presence of this compound, leading to an increased potassium ion (K+) efflux and a shortening of the action potential duration.[5][7][8] Additionally, this compound can also attenuate P-type inactivation, further contributing to the enhanced hERG current.[1][3][6]

PD-118057 , in contrast, is classified as a Type 2 hERG activator .[1][3] Its main effect is to attenuate the rapid P-type inactivation of the hERG channel.[1][3][4] It achieves this by shifting the voltage dependence of inactivation to more positive potentials.[1][4] Unlike this compound, PD-118057 does not significantly affect the deactivation rate of the channel.[1][3]

The distinct binding sites of these two compounds on the hERG channel protein underlie their different mechanisms. This compound is thought to bind at the interface between the pore and the voltage sensor, near the intracellular ends of the S5 and S6 transmembrane segments of a single subunit.[1][2][4][9][10] This position allows it to interfere with the conformational changes required for the channel to close.[4][6] PD-118057, on the other hand, binds closer to the selectivity filter, in a hydrophobic pocket formed by the pore helix (F619) of one subunit and the S6 segment (L646) of an adjacent subunit.[1][3] This interaction directly interferes with the inactivation process.[1]

cluster_0 hERG Channel Gating cluster_1 Activator Effects Closed Closed State Open Open State Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated State Open->Inactivated Inactivation (Depolarization) Inactivated->Open Recovery RPR This compound (Type 1) deactivation deactivation RPR->deactivation Strongly Inhibits inactivation inactivation RPR->inactivation Attenuates PD PD-118057 (Type 2) PD->inactivation Strongly Attenuates

Figure 1. Mechanisms of this compound and PD-118057 on hERG channel gating.

Quantitative Performance Comparison

The following tables summarize the quantitative data on the effects of this compound and PD-118057 on hERG channel function, as determined by electrophysiological experiments.

Table 1: Effect on hERG Current Magnitude and Deactivation

ParameterThis compoundPD-118057Reference
Effect on Peak Tail Current Little effect on amplitudeIncreases peak tail current in a dose-dependent manner[7][11]
5.5 ± 1.1% increase at 1 µM[11]
44.8 ± 3.1% increase at 3 µM[11]
111.1 ± 21.7% increase at 10 µM[11]
136.0 ± 9.5% increase in peak outward current at 10 µM[1]
EC50 for Deactivation Slowing 7.9 ± 1.0 µM (at -60 mV)Not applicable (does not significantly slow deactivation)[6][12]
EC50 for Ipeak 8.2 ± 0.8 µMNot reported[6][12]
EC50 for Itail-peak 15.0 ± 1.9 µMNot reported[6][12]

Table 2: Effect on hERG Channel Gating Parameters

ParameterThis compoundPD-118057Reference
Voltage Dependence of Activation (V0.5) No significant effectSmall depolarizing shift (5.0 ± 1.1 mV at 10 µM)[1][7]
Voltage Dependence of Inactivation (V0.5) Positive shiftPositive shift (+19 mV at 10 µM)[1][6]
Deactivation Kinetics Dramatically slows deactivationMinor effects[1][2][7]
Inactivation Onset Not the primary effectConcentration-dependent slowing (time constant increased from 4.6 ± 0.2 ms to 7.8 ± 0.4 ms at 0 mV with 10 µM)[1]

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. The following is a generalized protocol based on methodologies described in the cited literature.

Objective: To measure the effects of this compound and PD-118057 on hERG channel currents expressed in a heterologous expression system (e.g., HEK 293 cells or Xenopus oocytes).

Materials:

  • Cells stably expressing hERG channels (e.g., HEK 293-hERG) or Xenopus oocytes injected with hERG cRNA.

  • External solution (in mM): e.g., 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).

  • This compound and PD-118057 stock solutions (e.g., in DMSO).

  • Patch-clamp amplifier and data acquisition system.

  • Microscope and micromanipulators.

  • Borosilicate glass capillaries for pipette fabrication.

cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Acquisition cluster_3 Data Analysis A1 Culture hERG-expressing cells or prepare Xenopus oocytes A2 Plate cells on coverslips for recording A1->A2 B3 Form a Giga-ohm seal with a cell A2->B3 B1 Pull glass micropipettes (2-5 MΩ) B2 Fill pipette with internal solution B1->B2 B2->B3 B4 Rupture the membrane to achieve whole-cell configuration B3->B4 C1 Apply voltage-clamp protocols B4->C1 C2 Record baseline hERG currents C1->C2 C3 Perfuse with compound (this compound or PD-118057) C2->C3 C4 Record hERG currents in the presence of the compound C3->C4 D1 Measure current amplitudes, kinetics, and voltage-dependence C4->D1 D2 Compare pre- and post-compound data D1->D2

Figure 2. Generalized workflow for patch-clamp electrophysiology experiments.

Procedure:

  • Cell Preparation: hERG-expressing cells are cultured and plated on glass coverslips. For Xenopus oocytes, cRNA is injected and the oocytes are incubated to allow for channel expression.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • A micropipette is filled with the internal solution and mounted on the headstage of the patch-clamp amplifier.

    • Under microscopic guidance, the pipette tip is brought into contact with the cell membrane.

    • Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.

  • Voltage-Clamp Protocols:

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • To study the effects on activation and deactivation, a series of depolarizing voltage steps are applied, followed by a repolarizing step to elicit tail currents. For example, cells can be depolarized to various potentials (e.g., from -60 mV to +40 mV) for a set duration, followed by a step back to a negative potential (e.g., -70 mV) to record the tail currents.[4]

    • To assess inactivation, a two-pulse protocol is typically used. A conditioning pulse to a depolarized potential is followed by a test pulse to a fixed potential to measure the extent of channel inactivation.

  • Compound Application:

    • Baseline hERG currents are recorded in the external solution.

    • The external solution is then exchanged for a solution containing the desired concentration of this compound or PD-118057.

    • Currents are recorded again in the presence of the compound to determine its effects. A concentration-response curve can be generated by applying a range of compound concentrations.

  • Data Analysis:

    • Current amplitudes (peak and tail currents) are measured.

    • The time course of current activation, deactivation, and inactivation are fitted with exponential functions to determine the kinetics.

    • Conductance-voltage (G-V) relationships are plotted to determine the voltage dependence of activation.

    • Steady-state inactivation curves are plotted to determine the voltage dependence of inactivation.

Selectivity:

Both this compound and PD-118057 have been shown to be selective for the hERG channel, with no significant effects on other cardiac ion channels such as the human cardiac Na+ channel or the KCNQ1/KCNE1 K+ channel at concentrations where they activate hERG.[2][11][13]

Conclusion

This compound and PD-118057 represent two distinct classes of hERG channel activators with different mechanisms of action and electrophysiological profiles. This compound primarily acts by slowing deactivation, while PD-118057 attenuates inactivation. The choice between these compounds will depend on the specific research question and the desired modulation of hERG channel gating. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at understanding the pharmacology of the hERG channel and developing novel therapeutic strategies for cardiac arrhythmias.

References

A Comparative Guide to the Mechanisms of hERG Activators: RPR-260243 and NS1643

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its dysfunction can lead to serious cardiac arrhythmias, such as Long QT Syndrome (LQTS).[1][2][3] Consequently, activators of the hERG channel have emerged as promising therapeutic agents. This guide provides a detailed comparison of two such activators, RPR-260243 and NS1643, focusing on their distinct mechanisms of action, supported by experimental data.

Overview of this compound and NS1643

Both this compound and NS1643 are small molecules that enhance the activity of hERG (KV11.1) channels, but they achieve this through different modulatory effects on the channel's gating kinetics.[2][3][4][5] this compound is primarily classified as a Class 1 hERG activator, characterized by its profound slowing of the channel's deactivation rate.[1][2] In contrast, NS1643's mechanism is more complex, involving a shift in the voltage-dependence of inactivation to more positive potentials.[3]

Comparative Mechanism of Action

The primary molecular target for both compounds is the hERG potassium channel. However, their binding sites and subsequent effects on channel conformation and function differ significantly.

This compound:

  • Binding Site: this compound is thought to bind to a hydrophobic pocket at the interface between two adjacent hERG1 subunits.[6] More specifically, all-atom molecular dynamics simulations suggest it binds to a pocket at the intracellular ends of the S5 and S6 helices of a single subunit.[7][8]

  • Primary Mechanism: The principal effect of this compound is a dramatic slowing of the deactivation rate of the hERG channel.[4][9] It also slightly attenuates inactivation.[2] This slowing of deactivation is believed to be mediated by the disruption of normal S5-S6 interactions required for the closure of the helix bundle crossing gate.[7] The ability of this compound to slow deactivation requires an intact C-terminus of the channel protein.[7][9]

  • Specificity: this compound exhibits high specificity for the hERG channel, with no significant activating effects on other closely related potassium channels like ERG3 (KV11.3).[1]

NS1643:

  • Binding Site: The binding site for NS1643 is proposed to be a pocket near the extracellular ends of the S5 and S6 segments of two adjacent hERG1 channel subunits.[3] This location is distinct from the binding site of this compound.[3]

  • Primary Mechanism: NS1643 increases hERG currents by shifting the voltage-dependence of inactivation to more positive potentials.[3] It also slows the rate of hERG inactivation.[10]

  • Broader Effects: Beyond its direct effects on hERG channels, NS1643 has been shown to have anti-cancer properties. In breast cancer cells, it can induce a Ca2+-dependent production of reactive oxygen species (ROS), leading to DNA damage and cellular senescence.[11] It has also been shown to activate an AMPK-dependent signaling pathway leading to autophagy in melanoma cells.[12]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and NS1643 based on available experimental data.

ParameterThis compoundNS1643
Primary Target hERG (KV11.1) Potassium ChannelhERG (KV11.1) Potassium Channel
EC50 (hERG activation) ~7.9 - 15 µM10.5 µM[5][10][13]
Primary Gating Effect Slows deactivation[4][9]Shifts voltage-dependence of inactivation[3]
Effect on Deactivation Dramatically slows deactivation rate[4][9]Slows deactivation kinetics[14][15]
Effect on Inactivation Attenuates inactivation[2]Shifts voltage-dependence to more positive potentials[3]
Effect on Activation No significant effect on steady-state activationShifts voltage dependence of activation to more negative potentials[14]
Other Reported Effects Anti-arrhythmic activity in zebrafish hearts[16]Inhibits breast cancer tumor growth[10][11], induces autophagy[12]

Experimental Protocols

The data presented in this guide are derived from standard electrophysiological and molecular biology techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Objective: To characterize the effects of the compounds on the macroscopic currents of heterologously expressed hERG channels.

  • Methodology:

    • Oocytes from Xenopus laevis are harvested and prepared.

    • cRNA encoding the hERG channel is injected into the oocytes.

    • After a period of incubation to allow for channel expression, the oocytes are placed in a recording chamber and perfused with a control external solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

    • A series of voltage protocols are applied to elicit hERG currents, and the resulting currents are recorded.

    • The external solution is then exchanged for one containing the test compound (this compound or NS1643) at a specific concentration.

    • The same voltage protocols are applied, and the effects of the compound on the current characteristics (e.g., amplitude, kinetics of activation, deactivation, and inactivation) are measured and analyzed.[4]

Whole-Cell Patch Clamp in Mammalian Cells
  • Objective: To study the effects of the compounds on hERG channels in a mammalian cell expression system, which may more closely mimic the native environment.

  • Methodology:

    • A mammalian cell line (e.g., HEK293 or CHO cells) is transfected with a plasmid containing the cDNA for the hERG channel.

    • After allowing for protein expression, a single cell is selected for recording.

    • A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The transmembrane voltage is controlled, and the resulting ionic currents are recorded.

    • Voltage protocols are applied before and after the application of the test compound to determine its effect on the channel's biophysical properties.[14][17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.

RPR260243_Mechanism RPR This compound hERG hERG Channel (S5-S6 Intracellular) RPR->hERG Binds Deactivation Deactivation (Channel Closing) hERG->Deactivation Slows IKr Increased IKr Current hERG->IKr Maintains Open State Deactivation->IKr Repolarization Cardiac Action Potential Repolarization IKr->Repolarization Contributes to

Caption: Mechanism of this compound action on the hERG channel.

NS1643_Mechanism cluster_hERG Direct hERG Modulation cluster_cancer Anticancer Effects (Breast Cancer) NS1643_hERG NS1643 hERG_channel hERG Channel (S5-S6 Extracellular) NS1643_hERG->hERG_channel Binds Inactivation Voltage-Dependent Inactivation hERG_channel->Inactivation Shifts to more positive potential IKr_current Increased IKr Current hERG_channel->IKr_current Enhances NS1643_cancer NS1643 Ca_influx Ca2+ Influx NS1643_cancer->Ca_influx Induces ROS ROS Production Ca_influx->ROS DNA_damage DNA Damage ROS->DNA_damage Senescence Cellular Senescence DNA_damage->Senescence

Caption: Dual mechanisms of NS1643: hERG modulation and anticancer effects.

Experimental_Workflow start Start: Select Expression System (Oocytes or Mammalian Cells) transfection hERG cRNA/cDNA Injection/Transfection start->transfection expression Channel Expression (Incubation) transfection->expression patching Electrophysiological Recording (TEVC or Patch Clamp) expression->patching control Record Baseline Currents (Control Solution) patching->control compound Apply Compound (this compound or NS1643) control->compound recording Record Currents in Presence of Compound compound->recording analysis Data Analysis: Compare Currents, Determine Kinetic Changes recording->analysis end End: Characterize Compound Effect analysis->end

Caption: Typical electrophysiological workflow for compound characterization.

Conclusion

This compound and NS1643, while both activators of the hERG potassium channel, exhibit distinct mechanisms of action. This compound primarily acts by slowing channel deactivation through an intracellular binding site, making it a highly specific modulator of this gating process. NS1643, on the other hand, modulates channel inactivation via a proposed extracellular binding site and has demonstrated broader biological effects, including anticancer activity through the induction of oxidative stress and senescence. Understanding these mechanistic differences is crucial for the targeted development of novel therapeutics for cardiac arrhythmias and potentially for other conditions like cancer. Further research into the precise molecular interactions and downstream signaling of these compounds will continue to illuminate their therapeutic potential.

References

Validating the Antiarrhythmic Potential of RPR-260243: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiarrhythmic effects of RPR-260243 with alternative therapies, supported by available experimental data. The focus is on presenting a clear, data-driven overview to inform preclinical research and drug development in the field of cardiac arrhythmias.

Introduction to this compound

This compound is an activator of the human Ether-à-go-go-related gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.[1][2][3] Dysfunction of the hERG channel can lead to long QT syndrome and life-threatening arrhythmias. This compound's primary mechanism of action is to slow the deactivation kinetics of the hERG channel, thereby enhancing the protective IKr current early in the refractory period.[1][2][3] This modulation of the hERG channel presents a novel therapeutic strategy for managing arrhythmias.

Comparative Analysis of Antiarrhythmic Effects

This compound in a Dofetilide-Induced Arrhythmia Model (Zebrafish)

A key study by Shi et al. (2020) investigated the antiarrhythmic properties of this compound in an ex vivo zebrafish heart model where arrhythmias were induced by the Class III antiarrhythmic drug, dofetilide.[1] The quantitative effects of this compound are summarized in the table below.

ParameterEffect of Dofetilide (Pro-arrhythmic)Effect of this compound (Anti-arrhythmic)
Ventricular Action Potential Duration (APD) ProlongedAbbreviated
Action Potential Triangulation IncreasedReduced
Electrical Restitution Slope FlattenedSteepened
Post-Repolarization Refractory Period -Increased
Rhythm Induced Arrhythmia (2:1 atrioventricular block)Restoration of Normal Rhythm

Data synthesized from Shi et al. (2020).[1]

Profile of Comparator Antiarrhythmic Drugs

Amiodarone and sotalol are widely used Class III antiarrhythmic agents that primarily act by blocking potassium channels to prolong the action potential duration. Their effects have been characterized in various preclinical models.

DrugMechanism of ActionKey Antiarrhythmic Effects in Preclinical ModelsCommon Preclinical Models
Amiodarone Blocks IKr, IKs, INa, ICa-L; also has α and β-adrenergic blocking propertiesProlongs action potential duration and effective refractory period; slows sinus rate and atrioventricular conduction.Canine, Rabbit, Rat, Guinea Pig
Sotalol Blocks IKr; also a non-selective β-blockerProlongs action potential duration and effective refractory period; reduces heart rate.Canine, Rabbit, Guinea Pig

Experimental Protocols

Dofetilide-Induced Arrhythmia in Ex Vivo Zebrafish Heart Model

This protocol is based on the methodology described by Shi et al. (2020).[1]

Objective: To induce a pro-arrhythmic state using dofetilide and to evaluate the antiarrhythmic potential of a test compound (e.g., this compound).

Materials:

  • Adult zebrafish (Danio rerio)

  • Tyrode's solution (containing in mM: 130 NaCl, 2.7 KCl, 1.8 CaCl2, 1 MgCl2, 5.6 glucose, 10 HEPES; pH 7.4)

  • Dofetilide solution

  • This compound solution

  • Optical mapping system with a voltage-sensitive dye (e.g., RH 237)

  • Micropipettes and perfusion system

Procedure:

  • Heart Isolation: Adult zebrafish are euthanized, and their hearts are carefully excised.

  • Cannulation and Perfusion: The isolated heart is cannulated and perfused with oxygenated Tyrode's solution at a constant temperature.

  • Staining: The heart is stained with a voltage-sensitive dye to allow for optical mapping of the action potentials.

  • Baseline Recording: A baseline recording of the heart's electrical activity is obtained using the optical mapping system.

  • Arrhythmia Induction: The heart is perfused with Tyrode's solution containing dofetilide at a concentration known to induce arrhythmias (e.g., 2:1 atrioventricular block).

  • Drug Application: Once a stable arrhythmia is established, the heart is perfused with a solution containing both dofetilide and the test compound (this compound) at the desired concentration.

  • Data Acquisition and Analysis: The electrical activity is continuously recorded. Key parameters such as action potential duration (APD), triangulation, electrical restitution slope, and rhythm are analyzed to determine the effect of the test compound.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound Action on the hERG Channel

hERG_Channel_Activation cluster_membrane Cell Membrane cluster_hERG hERG K+ Channel Extracellular Extracellular Intracellular Intracellular hERG Pore Domain Voltage Sensor IKr IKr Current (K+ Efflux) hERG->IKr Conducts RPR This compound RPR->hERG:p Binds to pore domain Deactivation Channel Deactivation (Closure) RPR->Deactivation Slows Deactivation->hERG Closes Repolarization Cardiac Repolarization IKr->Repolarization Contributes to Antiarrhythmic Antiarrhythmic Effect Repolarization->Antiarrhythmic Stabilizes

Caption: this compound binds to the hERG channel, slowing its deactivation and enhancing IKr current.

Experimental Workflow for Validating this compound

Experimental_Workflow cluster_model Zebrafish Arrhythmia Model cluster_intervention Intervention cluster_analysis Data Analysis A Isolate Zebrafish Heart B Induce Arrhythmia (Dofetilide) A->B C Administer this compound B->C D Optical Mapping of Action Potentials C->D E Measure Electrophysiological Parameters (APD, etc.) D->E F Assess Rhythm Restoration D->F G Evaluate Antiarrhythmic Efficacy E->G F->G

Caption: Workflow for assessing the antiarrhythmic effects of this compound in a zebrafish model.

Conclusion

This compound demonstrates promising antiarrhythmic effects in a preclinical model of dofetilide-induced arrhythmia by modulating the hERG potassium channel. Its mechanism of slowing channel deactivation presents a distinct approach compared to traditional Class III antiarrhythmics. However, the current body of evidence is limited, and further studies are warranted to establish a direct comparative efficacy and safety profile against standard-of-care antiarrhythmic drugs in a wider range of preclinical models. Such studies will be crucial for positioning this compound in the therapeutic landscape for cardiac arrhythmias.

References

A Comparative Guide to hERG Channel Modulators: RPR-260243 vs. ICA-105574

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent research compounds, RPR-260243 and ICA-105574, known for their distinct modulatory effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding the differential mechanisms and potencies of these molecules is critical for advancing research in cardiac electrophysiology and developing novel therapeutic strategies for cardiac arrhythmias.

At a Glance: Key Differences

FeatureThis compoundICA-105574
Primary Mechanism Slows channel deactivation (closing)Removes channel inactivation
Functional Effect Increases late/persistent hERG currentMarkedly increases peak outward current
Potency (EC50) ~7.9 - 15.0 µM (for slowing deactivation and increasing tail current)[1]~0.5 µM (for current potentiation)[2]
Binding Site Intracellular ends of S5 and S6 helices of a single subunit[1][3]Hydrophobic pocket between two adjacent subunits, involving the S5/pore helix/S6 of one subunit and S6 of another[4][5][6][7]
Classification Type 1 hERG ActivatorType 2 hERG Activator[8]

Mechanism of Action

The hERG potassium channel plays a crucial role in the repolarization phase of the cardiac action potential. Its unique gating kinetics, characterized by slow activation and deactivation but rapid inactivation, are fundamental to its physiological function. This compound and ICA-105574 modulate these kinetics through distinct mechanisms.

This compound primarily acts by dramatically slowing the rate of hERG channel deactivation[1]. This means that once the channel is open, it remains open for a longer duration before closing, leading to an increased persistent potassium current. It also induces a positive shift in the voltage dependence of inactivation[1]. Molecular dynamics simulations and mutagenesis studies have revealed that this compound binds to a pocket located at the intracellular ends of the S5 and S6 helices of a single hERG subunit[1][3]. This interaction is thought to disrupt the normal interactions between the S5 and S6 domains that are necessary for channel closure[1].

ICA-105574 , in contrast, is a potent and efficacious remover of hERG channel inactivation[2]. It causes a significant positive shift in the voltage-dependence of inactivation, effectively preventing the channel from entering the inactivated state at physiological membrane potentials[4]. This leads to a substantial increase in the peak outward hERG current. Its binding site is located in a hydrophobic pocket formed between two adjacent subunits of the tetrameric channel, involving the S5 helix, pore helix, and S6 helix of one subunit and the S6 helix of the neighboring subunit[4][5][6][7].

Signaling Pathway and Modulation

The following diagram illustrates the gating states of the hERG channel and the points at which this compound and ICA-105574 exert their influence.

hERG_Gating_Modulation cluster_modulators Modulator Action Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated Open->Inactivated Inactivation (Rapid) Inactivated->Open Recovery from Inactivation RPR This compound RPR->Open Slows Deactivation ICA ICA-105574 ICA->Inactivated Removes Inactivation

hERG channel gating states and modulator intervention points.

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the key quantitative data obtained from whole-cell patch-clamp experiments on cell lines (HEK293 or CHO) stably expressing the hERG channel.

ParameterThis compoundICA-105574Reference
EC50 for slowing deactivation (τdeact) 7.9 ± 1.0 µMNot its primary mechanism[1]
EC50 for increasing peak tail current (Itail-peak) 15.0 ± 1.9 µMNot its primary mechanism[1]
EC50 for current amplitude potentiation Not its primary mechanism0.5 ± 0.1 µM[2]
Hill Slope (nH) for current potentiation Not reported3.3 ± 0.2[2]
Shift in voltage dependence of inactivation (ΔV0.5) Positive shift> +180 mV (at 2 µM)[1][4]

Experimental Protocols

The primary method for characterizing the effects of this compound and ICA-105574 on the hERG channel is the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ionic currents flowing through the hERG channels in the cell membrane of a single cell.

General Protocol Outline:
  • Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

  • Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension.

  • Electrophysiological Recording:

    • A single cell is selected and a glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with the cell membrane.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.

    • The cell membrane under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of the total current across the entire cell membrane.

    • The cell is held at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.

  • Voltage Protocols and Data Acquisition:

    • Specific voltage-clamp protocols are applied to the cell to elicit hERG currents and study the effects of the compounds on different gating processes (activation, deactivation, inactivation). These protocols typically involve a series of depolarizing and repolarizing voltage steps.

    • Currents are recorded before and after the application of the test compound (this compound or ICA-105574) at various concentrations.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as current amplitude, time constants of activation, deactivation, and inactivation, and the voltage-dependence of these processes. Dose-response curves are generated to calculate EC50 values.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the modulatory effects of compounds like this compound and ICA-105574 on the hERG channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (hERG-expressing cell line) cell_prep Cell Preparation (Dissociation) cell_culture->cell_prep patch_clamp Whole-Cell Patch Clamp cell_prep->patch_clamp voltage_protocol Apply Voltage Protocols patch_clamp->voltage_protocol compound_app Compound Application (this compound or ICA-105574) voltage_protocol->compound_app data_acq Data Acquisition (Record hERG currents) compound_app->data_acq data_analysis Data Analysis (Currents, Kinetics, V-dependence) data_acq->data_analysis dose_response Dose-Response Analysis (Calculate EC50) data_analysis->dose_response

Workflow for hERG channel modulator assessment.

Conclusion

This compound and ICA-105574 represent two distinct classes of hERG channel activators with different mechanisms of action, binding sites, and resulting electrophysiological profiles. This compound's primary effect of slowing deactivation makes it a valuable tool for studying the late phase of cardiac repolarization, while ICA-105574's potent removal of inactivation provides a means to investigate the role of peak hERG current. The choice between these two compounds will depend on the specific research question being addressed. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental designs.

References

The Untapped Potential of hERG Channel Activation in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct evidence for the anti-cancer efficacy of the hERG channel activator RPR-260243 in various cell lines remains to be established in publicly available research, a growing body of evidence suggests that targeting the human Ether-à-go-go-Related Gene (hERG) potassium channel could be a promising therapeutic strategy in oncology. This guide provides a comparative analysis of the efficacy of other hERG channel activators in different cancer cell lines, offering a potential parallel for the future investigation of this compound.

Emerging research has identified the aberrant expression of hERG channels in a variety of cancer cells, implicating them in tumor progression.[1][2][3] This has led to the exploration of hERG channel modulators as potential anti-cancer agents. While hERG channel blockers have been investigated for their ability to inhibit cancer cell growth, recent studies have highlighted the surprising anti-tumor effects of hERG channel activators.[4][5][6][7]

This comparison guide will focus on the recently identified hERG activators, SDUY429 and SDUY436, and their demonstrated efficacy in breast cancer cell lines. The data presented here serves as a crucial reference point for researchers and drug development professionals interested in the therapeutic potential of hERG activators like this compound in oncology.

Comparative Efficacy of hERG Activators in Breast Cancer Cell Lines

Recent studies have demonstrated the anti-proliferative, anti-migratory, anti-invasive, and pro-apoptotic effects of the novel hERG activators SDUY429 and SDUY436 in the MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive) human breast cancer cell lines.[4][5][7]

Anti-Proliferative Effects

The anti-proliferative activity of SDUY429 and SDUY436 was assessed using the Cell Counting Kit-8 (CCK-8) assay. The results indicate a dose-dependent inhibition of cell proliferation in both cell lines, with a more pronounced effect observed in the MDA-MB-231 cells.[5]

CompoundCell LineConcentration (µM)Inhibition Rate (%) after 48h
SDUY429MDA-MB-23150> 75%
MCF-75051.3%
SDUY436MDA-MB-23150> 75%
MCF-75075.8%
Pro-Apoptotic Effects

The pro-apoptotic effects of SDUY436 were particularly significant in the highly invasive MDA-MB-231 cell line, as determined by apoptosis assays.[4][7]

CompoundCell LineEffect
SDUY436MDA-MB-231Significant pro-apoptotic effects
SDUY429MDA-MB-231Not specified
SDUY436MCF-7Not specified
SDUY429MCF-7Not specified

Signaling Pathways and Mechanism of Action

The anti-tumor effects of the hERG activators SDUY429 and SDUY436 are mediated through distinct signaling pathways that ultimately lead to the inhibition of cell proliferation, migration, and invasion.

Calcineurin/NFAT Pathway and Cell Cycle Arrest

The anti-proliferative activity of these hERG activators is linked to the activation of the calcineurin pathway through an increase in intracellular calcium ion influx.[4][5] This leads to the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), which in turn upregulates the expression of the cell cycle inhibitor p21Waf/Cip.[4][5]

G hERG Activator-Mediated Anti-Proliferative Pathway RPR hERG Activator (e.g., SDUY429, SDUY436) hERG hERG Channel RPR->hERG activates Ca2 Ca2+ Influx hERG->Ca2 enhances Calcineurin Calcineurin Activation Ca2->Calcineurin NFAT_cyto NFAT (Cytoplasm) Calcineurin->NFAT_cyto dephosphorylates NFAT_nuc NFAT (Nucleus) NFAT_cyto->NFAT_nuc translocates p21 p21Waf/Cip Upregulation NFAT_nuc->p21 induces Proliferation Cell Proliferation Inhibition p21->Proliferation

Caption: hERG activator-induced anti-proliferative signaling pathway.

AKT/GSK3β/β-catenin Pathway and Inhibition of Metastasis

Furthermore, SDUY429 and SDUY436 suppress the migration and invasion of breast cancer cells by downregulating the AKT/GSK3β/β-catenin signaling pathway.[4][5] The reduction in phosphorylated AKT leads to decreased levels of phosphorylated GSK3β, which in turn limits the nuclear localization of β-catenin, a key regulator of cell migration and invasion.[4][5]

G hERG Activator-Mediated Anti-Metastatic Pathway RPR hERG Activator (e.g., SDUY429, SDUY436) AKT p-AKT (Ser473) Downregulation RPR->AKT GSK3b p-GSK3β (Ser9) Downregulation AKT->GSK3b beta_catenin_cyto β-catenin (Cytoplasm) GSK3b->beta_catenin_cyto promotes degradation of beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc reduced translocation Metastasis Inhibition of Migration & Invasion beta_catenin_nuc->Metastasis leads to

Caption: hERG activator-induced anti-metastatic signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of SDUY429 and SDUY436.

Cell Viability Assay (CCK-8)
  • Cell Seeding: MDA-MB-231 and MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.

  • Treatment: Cells are treated with varying concentrations of the hERG activators (or vehicle control) for 48 hours.

  • Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound for the desired duration.

  • Harvesting: Both adherent and floating cells are collected and washed with ice-cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. This is typically a 15-minute incubation in the dark at room temperature.[8]

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[8]

G General Workflow for In Vitro Efficacy Testing Start Cancer Cell Line Culture (e.g., MDA-MB-231, MCF-7) Treatment Treatment with hERG Activator (or Vehicle Control) Start->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell) Treatment->Migration Data Data Analysis & Comparison Viability->Data Apoptosis->Data Migration->Data

Caption: A generalized workflow for assessing the efficacy of hERG activators.

Conclusion

While the direct anti-cancer effects of this compound are yet to be reported, the significant anti-tumor activity of other hERG channel activators in preclinical models provides a strong rationale for investigating this compound and similar compounds in various cancer cell lines. The comparative data presented here for SDUY429 and SDUY436 in breast cancer cell lines offers valuable insights into the potential efficacy and mechanisms of action for this emerging class of anti-cancer agents. Further research is warranted to explore the full therapeutic potential of hERG channel activation in oncology.

References

RPR-260243: A Comparative Analysis of its Selectivity Profile Against Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of RPR-260243 on key cardiac ion channels. The information is intended to assist researchers and drug development professionals in evaluating its potential as a selective modulator of cardiac activity.

Summary of Cardiac Ion Channel Selectivity

This compound is primarily characterized as a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr). This current plays a crucial role in the repolarization phase of the cardiac action potential. The principal mechanisms of this compound on hERG channels are a significant slowing of the deactivation process and a positive shift in the voltage dependence of inactivation.

Ion ChannelGeneCurrentKnown Effect of this compoundPotency (EC50/IC50)
hERG KCNH2IKrActivator: Slows deactivation and shifts voltage dependence of inactivation.~1 µM (for slowing of deactivation)
Nav1.5 SCN5AINaReported to have little to no effect.No quantitative data available.
Cav1.2 CACNA1CICa-LReported to have little to no effect.No quantitative data available.

Experimental Protocols

The data on this compound's activity is primarily derived from electrophysiological studies using the whole-cell patch-clamp technique on heterologous expression systems (e.g., HEK-293 cells or Xenopus oocytes) stably transfected with the gene encoding the specific ion channel.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the cell membrane of a single cell.

1. Cell Preparation:

  • Cells expressing the target ion channel (hERG, Nav1.5, or Cav1.2) are cultured to an appropriate confluency.

  • On the day of the experiment, cells are dissociated and plated onto glass coverslips.

2. Recording Setup:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator.

  • The micropipette is pressed against the cell membrane to form a high-resistance seal (GΩ seal).

  • A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

3. Voltage-Clamp Protocols:

  • hERG (IKr):

    • Holding Potential: -80 mV.

    • Depolarization Step: A depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the channels.

    • Repolarization Step: A repolarizing step to a negative potential (e.g., -50 mV) to elicit a large tail current as channels recover from inactivation before deactivating. The rate of decay of this tail current is measured to assess deactivation kinetics.

    • Data Analysis: The effect of this compound is quantified by measuring the slowing of the tail current deactivation and any shift in the voltage-dependence of inactivation.

  • Nav1.5 (INa):

    • Holding Potential: -120 mV to ensure channels are in a resting state.

    • Depolarization Step: A series of brief (e.g., 20 ms) depolarizing pulses to various potentials (e.g., from -90 mV to +40 mV) to elicit the peak inward sodium current.

    • Data Analysis: The peak current amplitude at each voltage step is measured to construct a current-voltage (I-V) relationship. Any change in the peak current amplitude or a shift in the I-V curve in the presence of the compound would indicate an effect.

  • Cav1.2 (ICa-L):

    • Holding Potential: -80 mV (with a prepulse to ~-40 mV to inactivate sodium channels).

    • Depolarization Step: A series of longer depolarizing pulses (e.g., 200 ms) to various potentials (e.g., from -50 mV to +50 mV) to elicit the inward calcium current.

    • Data Analysis: The peak inward current is measured at each voltage step to generate an I-V curve. Changes in the peak current or shifts in the I-V relationship are assessed.

Visualizations

Cardiac Action Potential Pathway

cluster_Phase Ventricular Action Potential cluster_Channels Key Ion Channels Phase 0 Phase 0 Phase 1 Phase 1 Phase 2 Phase 2 Phase 3 Phase 3 Phase 4 Phase 4 Nav1_5 Nav1.5 (INa) Fast Inward Na+ Current Nav1_5->Phase 0 Depolarization Cav1_2 Cav1.2 (ICa-L) Inward Ca2+ Current Cav1_2->Phase 2 Plateau hERG hERG (IKr) Outward K+ Current hERG->Phase 3 Repolarization

Caption: Role of Key Cardiac Ion Channels in the Ventricular Action Potential.

Experimental Workflow for Cardiac Ion Channel Screening

Compound Test Compound (e.g., this compound) Electrophysiology Whole-Cell Patch-Clamp Compound->Electrophysiology Cell_Culture Cell Culture (HEK-293 expressing target channel) Cell_Culture->Electrophysiology Data_Acquisition Data Acquisition (Current Recordings) Electrophysiology->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Determination) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Caption: Workflow for Assessing Compound Selectivity on Cardiac Ion Channels.

RPR-260243: A Comparative Guide to its Effects on hERG Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RPR-260243's performance with other alternatives, supported by experimental data from published findings. The information is presented to facilitate the replication of these findings and to offer a clear understanding of this compound's mechanism of action.

This compound is a notable activator of the human Ether-à-go-go-related gene (hERG) potassium channel, which plays a critical role in cardiac action potential repolarization.[1][2] Its primary mechanism of action involves a dual effect on the hERG channel: it significantly slows the rate of channel deactivation and shifts the voltage dependence of inactivation to more positive potentials.[2][3][4] This modulation of hERG channel gating leads to an increase in the overall current, which has therapeutic potential for conditions like Long QT Syndrome (LQTS), a disorder associated with ventricular arrhythmia and sudden death.[1][2]

Comparative Efficacy and Potency

This compound is classified as a type 1 hERG activator.[3] Its effects are concentration-dependent, with key parameters quantified in several studies. The half-maximal effective concentration (EC50) for its effect on slowing deactivation and enhancing tail current has been determined in various experimental settings.

ParameterCell TypeExperimental ConditionEC50 Value (µM)Reference
Slowing of deactivation (τdeact)Xenopus oocytes expressing WT hERG1a-60 mV7.9 ± 1.0[4]
Peak tail current (Itail-peak)Xenopus oocytes expressing WT hERG1a15.0 ± 1.9[4]
Peak current (Ipeak)Xenopus oocytes expressing WT hERG1a8.2 ± 1.0[4]
V0.5 of deactivation for WT channelsXenopus oocytes expressing WT hERG1a8[4]

This compound's effects have been compared to other hERG channel modulators, such as the type 2 activator PD-118057. While both enhance hERG current, their mechanisms differ. This compound primarily slows deactivation, whereas PD-118057 predominantly reduces channel inactivation by shifting its voltage dependence to more depolarized potentials without affecting activation or deactivation properties.[3]

Experimental Protocols

The following methodologies are commonly employed to study the effects of this compound on hERG channels.

Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used to characterize the electrophysiological properties of ion channels expressed in oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired hERG channel subunits.

  • Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Solutions: The standard bathing solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES (pH 7.5).

  • Voltage Protocols: Various voltage protocols are applied to elicit and measure specific aspects of channel gating, such as activation, inactivation, and deactivation. For instance, to measure the rate of deactivation, a depolarizing pulse to activate the channels is followed by a repolarizing step to various negative potentials to observe the closing of the channels (tail currents).[4]

Whole-Cell Patch Clamp in Mammalian Cells (e.g., HEK293 cells)

This technique allows for the recording of ionic currents from a single cell.

  • Cell Culture: HEK293 cells are transiently or stably transfected with plasmids encoding the hERG channel.

  • Recording: A glass micropipette with a fire-polished tip is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the whole cell.

  • Solutions: The extracellular solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.4). The intracellular solution contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.2).

  • Voltage Protocols: Similar to TEVC, specific voltage protocols are used to study the effects of this compound on different gating parameters of the hERG channel.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of hERG channel activation and the experimental workflow for studying this compound's effects.

hERG_Signaling_Pathway cluster_membrane Cell Membrane VSD Voltage Sensor Domain (VSD) S1-S4 Gate Activation Gate VSD->Gate Opens VSD->Gate Closes (Deactivation) Pore Pore Domain S5-S6 Inactivation Inactivation Pore->Inactivation Voltage-dependent Inactivation Gate->Pore Allows K+ efflux Depolarization Membrane Depolarization Depolarization->VSD Activates Repolarization Membrane Repolarization Repolarization->VSD Deactivates RPR This compound RPR->Gate Slows Closing RPR->Inactivation Reduces

Caption: hERG channel gating and the modulatory effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation (cRNA injection) TEVC Two-Microelectrode Voltage Clamp Oocyte_Prep->TEVC HEK_Prep HEK293 Cell Culture (Transfection) Patch_Clamp Whole-Cell Patch Clamp HEK_Prep->Patch_Clamp Control Record Baseline Currents (Control) TEVC->Control Patch_Clamp->Control RPR_Application Apply this compound Control->RPR_Application RPR_Recording Record Currents in Presence of this compound RPR_Application->RPR_Recording Data_Extraction Extract Parameters (τdeact, Itail, V0.5) RPR_Recording->Data_Extraction Comparison Compare Control vs. This compound Data_Extraction->Comparison Dose_Response Generate Dose-Response Curves Data_Extraction->Dose_Response

Caption: Workflow for electrophysiological analysis of this compound's effects.

Molecular Basis of Action

Studies involving mutagenesis and molecular modeling have identified a putative binding site for this compound at the interface between the voltage sensor and the pore domain of the hERG channel.[3] Specifically, residues in the S4-S5 linker and the cytoplasmic ends of the S5 and S6 domains are crucial for its effects on deactivation and inactivation.[2] All-atom molecular dynamics simulations suggest that this compound binds to a pocket at the intracellular ends of helices S5 and S6 of a single subunit.[5][6] The slowing of deactivation by this compound is proportional to the number of wild-type subunits in a tetrameric channel, with four subunits required for the maximal effect.[7] In contrast, a single wild-type subunit is sufficient for a half-maximal shift in the voltage dependence of inactivation.[7] This suggests distinct mechanisms for the allosteric modulation of deactivation and inactivation by this compound.[7]

Therapeutic Implications and Future Directions

The ability of this compound to enhance the protective IKr current, particularly early in the refractory period, has shown anti-arrhythmic benefits in preclinical models.[8][9] For instance, in zebrafish hearts with dofetilide-induced arrhythmia, this compound was able to restore a normal rhythm.[4][6][8][9] Furthermore, it has demonstrated the potential to rescue the function of certain LQTS-causing hERG mutations, such as R56Q, by restoring the attenuated early transient hERG channel currents.[6][10] These findings highlight the potential of targeted hERG channel activation as a therapeutic strategy for specific forms of cardiac arrhythmia. Further research may focus on designing more potent and selective hERG activators based on the detailed molecular understanding of this compound's interaction with the channel.

References

A Comparative Guide to RPR-260243 and Other hERG Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the human ether-à-go-go-related gene (hERG) potassium channel activator RPR-260243 and other notable hERG activators. While direct structural analogs of this compound with publicly available hERG activity data are not readily found in the reviewed literature, this guide will compare this compound to other well-characterized hERG activators with different chemical scaffolds to provide a valuable context for researchers in the field of cardiac safety and drug discovery.

Introduction to hERG Activators

The hERG potassium channel is a critical component in cardiac repolarization.[1] Blockade of this channel can lead to acquired long QT syndrome, a condition that increases the risk of life-threatening cardiac arrhythmias.[2] Conversely, activators of the hERG channel have therapeutic potential for treating inherited long QT syndrome.[3] These activators work through various mechanisms to increase the outward potassium current through the hERG channel, thereby shortening the action potential duration.

This compound is a potent and well-studied hERG channel activator.[4] Its primary mechanism of action is the profound slowing of the channel's deactivation kinetics, with a secondary effect of attenuating inactivation. This guide will delve into the specifics of this compound's activity and compare it with other known hERG activators.

Comparative Analysis of hERG Activators

While specific data on direct structural analogs of this compound is scarce in the public domain, a comparison with other classes of hERG activators can provide valuable insights into the structure-activity relationships and mechanistic diversity of these compounds.

Table 1: hERG Activity of this compound

CompoundMechanism of ActionKey Electrophysiological EffectsEC₅₀ (Deactivation)EC₅₀ (Peak Tail Current)Cell TypeReference
This compoundType 1 ActivatorSlows deactivation, Attenuates inactivation~1-10 µM~10-30 µMHEK293, CHO, Xenopus oocytes[4][5]

Table 2: Comparison with Other hERG Activators (Different Scaffolds)

CompoundStructural ClassPrimary Mechanism of ActionKey Electrophysiological EffectsEC₅₀Cell TypeReference
This compound Piperidine derivativeSlows deactivationProfoundly slows deactivation kinetics, attenuates inactivation~1-10 µM (deactivation)HEK293, CHO, Xenopus oocytes[4][5]
PD-118057 Phenylamino-benzoic acid derivativeAttenuates inactivationShifts the voltage dependence of inactivation to more positive potentials~3 µMHEK293[3]
NS1643 Benzimidazolone derivativeAttenuates inactivationShifts the voltage dependence of inactivation to more positive potentials~10 µMHEK293[3]
ICA-105574 Dihydro-1,4-benzoxazine derivativeAttenuates inactivationPotently attenuates inactivation~0.3 µMCHO[3]

Experimental Protocols

The "gold standard" for assessing hERG channel activity is the whole-cell patch-clamp electrophysiology technique.[6] This method allows for the direct measurement of ion currents across the cell membrane in response to a controlled voltage protocol.

Whole-Cell Patch-Clamp Protocol for hERG Activation

1. Cell Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG1a isoform are cultured under standard conditions.[7]

  • On the day of the experiment, cells are dissociated into a single-cell suspension.[7]

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[8]

  • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[9]

3. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[7]

  • Recordings are typically conducted at physiological or near-physiological temperatures (35-37°C).[9]

  • The cell membrane is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total membrane current.[6]

  • Series resistance is compensated to minimize voltage errors.[7]

4. Voltage-Clamp Protocol:

  • A specific voltage protocol is applied to the cell to elicit and measure hERG currents. A typical protocol to assess activation and deactivation includes:

    • Holding potential: -80 mV.[8]

    • Depolarizing pulse: to a potential between +20 mV and +40 mV for a duration sufficient to activate the channels (e.g., 1-2 seconds).[8][10]

    • Repolarizing step: to a negative potential (e.g., -50 mV to -120 mV) to measure the deactivating tail current.[8][10]

  • The effect of the test compound is assessed by comparing the current characteristics before and after its application.[8]

5. Data Analysis:

  • The amplitude of the peak tail current is measured as an indicator of the number of open channels.[8]

  • The time course of the tail current decay is fitted with an exponential function to determine the deactivation time constant (τ).[4]

  • Concentration-response curves are generated to determine the EC₅₀ values for the effects on deactivation and current amplitude.[5]

Visualizations

hERG Channel Gating and the Action of this compound

hERG_Gating cluster_RPR This compound Effect C Closed O Open C->O Activation (Depolarization) O->C Deactivation (Repolarization) I Inactivated O->I Inactivation I->O Recovery RPR_deact Slows Deactivation deact deact RPR_deact->deact RPR_inact Attenuates Inactivation inact inact RPR_inact->inact Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (hERG-expressing cells) dissociation Cell Dissociation cell_culture->dissociation patching Achieve Whole-Cell Patch-Clamp Configuration dissociation->patching solutions Prepare External & Internal Solutions solutions->patching protocol Apply Voltage-Clamp Protocol patching->protocol recording Record Baseline hERG Currents protocol->recording compound_app Apply Test Compound (e.g., this compound) recording->compound_app recording_post Record hERG Currents in presence of Compound compound_app->recording_post measurement Measure Current Amplitude & Deactivation Kinetics recording_post->measurement comparison Compare Pre- and Post- Compound Application measurement->comparison dose_response Generate Concentration- Response Curves (EC₅₀) comparison->dose_response

References

Safety Operating Guide

Navigating the Safe Disposal of RPR-260243: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides essential guidance on the proper disposal procedures for RPR-260243, a quinoline oxo-propyl piperidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent chemical classes—quinolines and piperidines—and general best practices for hazardous waste management.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to assume it may possess hazards associated with quinoline and piperidine compounds, which can include toxicity, environmental persistence, and potential for skin and eye irritation.[1][2][3]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.[4]

  • Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]

Summary of Potential Hazards

The following table summarizes the potential hazards associated with the chemical classes of this compound. This information is based on general knowledge of quinoline and piperidine derivatives and should be treated as a conservative estimate of the risks.

Hazard CategoryPotential Risks Associated with Quinoline & Piperidine DerivativesCitations
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][4][6]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[3][5][6]
Eye Damage/Irritation Can cause serious eye irritation or damage.[3][6]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[1][2][6]
Combustibility May be combustible at high temperatures.[2][7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a general framework for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous chemical waste.[8]

  • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department to prevent potentially hazardous reactions.[5]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[9]

  • The container must be kept securely sealed except when adding waste.[10][11]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[1]

  • Include the date when waste was first added to the container.[12]

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[8]

  • The storage area should be cool, well-ventilated, and away from sources of heat or ignition.[5]

  • Ensure secondary containment is used for liquid waste to prevent the spread of potential spills.[11]

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or dry earth.[1][2]

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • DO NOT wash spills down the sewer.[2]

6. Professional Disposal:

  • Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][8]

  • Provide the disposal contractor with all available information regarding the nature of the waste.

This compound Disposal Workflow

RPR260243_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Select Chemically Compatible Container segregate->container label_container Label Container: 'Hazardous Waste: this compound' container->label_container store Store in Designated Satellite Accumulation Area label_container->store spill Spill Occurs store->spill full Container Full? store->full contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill Yes spill->full No collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store full->store No seal Securely Seal Container full->seal Yes contact_ehs Contact EHS for Waste Pickup seal->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling RPR-260243

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for RPR-260243, a novel activator of hERG potassium channels.[1][2] The information presented here is intended for researchers, scientists, and drug development professionals.

Disclaimer: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] Although it is not currently classified as a hazardous substance or mixture, it should be handled with caution, adhering to standard laboratory safety practices.[3]

Hazard Identification and First Aid

While this compound is not classified as hazardous, it is crucial to be prepared for potential exposure.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If they feel unwell, consult a doctor.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with water or shower.[3]
Eye Contact Rinse eyes thoroughly with plenty of water. Remove contact lenses if present and easy to do so.[3]
Ingestion Rinse mouth and then drink plenty of water (at most two glasses). If feeling unwell, consult a doctor.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling compounds with incomplete toxicological data.

Protection Type Recommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection For procedures that may generate dust, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid generating dust.[3]

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Refer to the product label for recommended storage temperature.

Spill and Disposal Procedures

In the event of a spill, follow these steps to ensure safe cleanup and containment.

Spill Response:

  • Evacuate the immediate area.[3]

  • Wear appropriate PPE as outlined above.

  • For dry spills, carefully sweep or scoop up the material, avoiding dust generation.[3]

  • Place the spilled material into a suitable container for disposal.

  • Clean the affected area thoroughly.

  • Cover drains to prevent the material from entering them.[3]

Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Leave chemicals in their original containers whenever possible.

Experimental Workflow for Handling this compound

The following diagram outlines the logical steps for the safe handling and disposal of this compound.

start Start: Receive this compound assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe handle Handling Procedure (Weighing, Dissolving) ppe->handle storage Store in a Tightly Closed Container in a Dry, Ventilated Area handle->storage Not for immediate use experiment Perform Experiment (Under Fume Hood) handle->experiment For immediate use spill Spill Occurs experiment->spill waste Waste Generated experiment->waste cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->waste dispose Dispose of Waste (Follow Institutional & Local Regulations) waste->dispose end End of Process dispose->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RPR-260243
Reactant of Route 2
RPR-260243

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。